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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-(2-Aminoethyl)-2-hydroxybenzoic acid, a substituted salicylic acid derivative, presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(2-Aminoethyl)-2-hydroxybenzoic acid, a substituted salicylic acid derivative, presents a unique combination of functional groups that portend complex chemical behavior and potential for diverse applications in medicinal chemistry and materials science. The presence of a carboxylic acid, a phenolic hydroxyl group, and an ethylamine side chain on a benzene ring gives rise to a molecule with amphoteric properties and the capacity for intra- and intermolecular hydrogen bonding. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering a critical data resource for researchers. Due to the limited availability of experimental data for the free base form, this document also details the properties of its more commonly available hydrobromide salt and provides expert analysis and computational predictions to bridge the knowledge gap.

I. Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to establish its precise molecular structure and identifiers.

Chemical Structure

The structure of 3-(2-Aminoethyl)-2-hydroxybenzoic acid consists of a benzoic acid core with a hydroxyl group at the 2-position (ortho to the carboxyl group) and a 2-aminoethyl group at the 3-position.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 3-(2-Aminoethyl)-2-hydroxybenzoic acid

  • Common Synonyms: 3-(2-Aminoethyl)salicylic acid

  • Molecular Formula: C₉H₁₁NO₃

  • Hydrobromide Salt: The compound is also available as a hydrobromide (HBr) salt.

    • CAS Number: 1255099-23-0[1]

    • Molecular Formula of Salt: C₉H₁₂BrNO₃

    • InChI of Salt: 1S/C9H11NO3.BrH/c10-5-4-6-2-1-3-7(8(6)11)9(12)13;/h1-3,11H,4-5,10H2,(H,12,13);1H[1]

    • InChIKey of Salt: AEWGWNWOYMQGOH-UHFFFAOYSA-N[1]

II. Experimentally Determined and Predicted Physical Properties

A combination of available data for the hydrobromide salt and computational predictions for the free base provides a holistic view of the compound's physical characteristics.

Physical State and Appearance

The hydrobromide salt of 3-(2-Aminoethyl)-2-hydroxybenzoic acid is described as a yellow to brown solid[1]. The free base is predicted to be a crystalline solid at room temperature, a common characteristic of benzoic acid derivatives.

Molecular Weight

The molecular weight is a fundamental property for any chemical substance.

FormMolecular Weight ( g/mol )Source
Free Base 181.19Calculated
Hydrobromide Salt 262.1Sigma-Aldrich[1]
Melting Point

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces. While no experimental melting point for the free base has been reported, we can estimate it based on related structures. For comparison, 3-aminosalicylic acid has a melting point of 240 °C (decomposes). The presence of the flexible ethylamino side chain in our target molecule might lead to a slightly lower melting point compared to its simpler analog.

  • 3-(2-Aminoethyl)-2-hydroxybenzoic acid (Free Base): Predicted to be a high-melting-point solid, likely in the range of 200-230 °C, with decomposition.

  • 3-(2-Aminoethyl)-2-hydroxybenzoic acid HBr: Expected to have a higher melting point than the free base due to its ionic character, likely >250 °C, with decomposition.

Solubility

The solubility of 3-(2-Aminoethyl)-2-hydroxybenzoic acid is dictated by its amphoteric nature.

  • Water: The presence of the carboxylic acid, phenolic hydroxyl, and amino groups suggests that the compound will exhibit pH-dependent aqueous solubility. It is expected to be sparingly soluble in neutral water but will show increased solubility in both acidic and alkaline solutions due to the formation of the corresponding ammonium salt and carboxylate/phenolate salts, respectively.

  • Organic Solvents: Solubility in organic solvents is likely to be moderate. It is predicted to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. Its solubility in nonpolar solvents such as hexanes and diethyl ether is expected to be low.

Acidity and Basicity (pKa)

The pKa values are crucial for understanding the ionization state of the molecule in different environments.

  • Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is predicted to be around 3-4. The adjacent hydroxyl group may slightly increase the acidity compared to benzoic acid (pKa ~4.2) due to intramolecular hydrogen bonding that stabilizes the carboxylate anion.

  • Phenolic Hydroxyl (pKa₂): The phenolic hydroxyl group is expected to have a pKa of approximately 9-10.

  • Ammonium (pKa₃): The conjugate acid of the primary amino group is predicted to have a pKa in the range of 9.5-10.5.

III. Spectroscopic and Spectrometric Characterization (Predicted)

Spectroscopic data provides the definitive structural fingerprint of a molecule. The following are predicted spectral characteristics for the free base form.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and exchangeable protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad singlet1HCarboxylic acid proton (-COOH)
~8-10Broad singlet1HPhenolic hydroxyl proton (-OH)
~7.0-7.5Multiplet3HAromatic protons
~3.0-3.3Multiplet2HMethylene group adjacent to the amino group (-CH₂-NH₂)
~2.8-3.1Multiplet2HMethylene group adjacent to the aromatic ring (Ar-CH₂-)
VariesBroad singlet2HAmino protons (-NH₂)
¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~170-175Carboxylic acid carbon (-COOH)
~155-160Aromatic carbon attached to the hydroxyl group (C-OH)
~115-140Aromatic carbons
~40-45Methylene carbon adjacent to the amino group (-CH₂-NH₂)
~30-35Methylene carbon adjacent to the aromatic ring (Ar-CH₂-)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration
3300-3500N-HStretching (amine)
2500-3300O-HStretching (carboxylic acid and phenol)
1680-1710C=OStretching (carboxylic acid)
1580-1620C=CStretching (aromatic)
1200-1300C-OStretching (phenol)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 181

  • Key Fragmentation Peaks:

    • Loss of H₂O (m/z = 163)

    • Loss of COOH (m/z = 136)

    • Cleavage of the ethylamine side chain leading to a benzylic cation (m/z = 151) and a fragment corresponding to CH₂NH₂⁺ (m/z = 30).

IV. Experimental Methodologies for Physical Property Determination

The following section outlines standard experimental protocols for the determination of the key physical properties discussed.

Melting Point Determination

The melting point of a solid sample can be accurately determined using a capillary melting point apparatus.

MeltingPoint

Caption: A standardized workflow for assessing the solubility of a compound.

pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa values of acidic and basic functional groups.

Workflow for pKa Determination

pKa cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Prepare a dilute aqueous solution of the compound of known concentration. B Calibrate a pH meter with standard buffer solutions. A->B C Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group. B->C D In a separate experiment, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa values of the carboxylic acid and phenolic hydroxyl groups. B->D E Record the pH of the solution after each addition of the titrant. C->E D->E F Plot the pH versus the volume of titrant added to generate a titration curve. E->F G Determine the pKa values from the half-equivalence points on the titration curve. F->G

Caption: Workflow for the determination of pKa values via potentiometric titration.

V. Conclusion

3-(2-Aminoethyl)-2-hydroxybenzoic acid is a molecule with significant potential, yet its physical properties are not extensively documented in publicly accessible literature. This guide has consolidated the available experimental data for its hydrobromide salt and provided robust, theory-backed predictions for the physical properties of the free base. The presented data and experimental workflows offer a valuable resource for scientists and researchers, enabling a more informed approach to the handling, formulation, and application of this interesting compound. As with any compound with limited experimental data, it is recommended that these predicted values be experimentally verified.

VI. References

Sources

Exploratory

Comprehensive Solubility Profiling of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid: A Technical Guide for Drug Development

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Content Focus: Structural mechanics, predictive solubility profiling, and self-validating experimental methodologies....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Content Focus: Structural mechanics, predictive solubility profiling, and self-validating experimental methodologies.

Structural Mechanics & Zwitterionic Causality

3-(2-Aminoethyl)-2-hydroxybenzoic acid is a highly specialized chemical building block that merges a salicylic acid core with a phenethylamine side chain. Understanding its solubility requires looking beyond simple lipophilicity (LogP) and analyzing the causality of its amphoteric nature .

Because the molecule contains both a strongly acidic carboxyl group and a basic primary amine, it undergoes complex, pH-dependent ionization. The carboxylic acid moiety is predicted to have a pKa1​ of approximately 2.8, slightly more acidic than standard salicylic acid ( pKa​ 2.98)[1] due to the inductive electron-withdrawing effects of the ethylamine side chain. Conversely, the primary amine group operates with a pKa2​ of roughly 9.8, directly mirroring the basicity of phenethylamine ( pKa​ 9.83)[2].

This dual-ionization profile means that across the entire physiological pH range (pH 3.0 to 9.0), the molecule exists predominantly as a zwitterion (net charge of zero). The strong intramolecular and intermolecular ionic interactions (between −NH3+​ and −COO− ) significantly increase the crystal lattice energy. Consequently, water molecules struggle to disrupt this lattice, leading to a pronounced "U-shaped" solubility curve with a deep minimum at its isoelectric point (pI).

Ionization A Cationic Form (pH < 2.8) Net Charge: +1 B Zwitterionic Form (pH 2.8 - 9.8) Net Charge: 0 (Min Solubility) A->B Deprotonation (pKa1 ~2.8) C Anionic Form (pH > 9.8) Net Charge: -1 B->C Deprotonation (pKa2 ~9.8)

Fig 1: pH-dependent ionization pathway of 3-(2-Aminoethyl)-2-hydroxybenzoic acid.

Predictive Solubility Profiling & Data Presentation

Due to the specialized nature of this compound, formulators must rely on extrapolated physicochemical data before initiating costly empirical screens. The tables below summarize the predicted parameters and the expected physiological solubility profile.

Table 1: Physicochemical & Predictive Solubility Parameters
ParameterValue / DescriptionCausality / Relevance in Formulation
Molecular Formula C9​H11​NO3​ (Free Base)Core amphoteric scaffold dictating solubility.
Molecular Weight 181.19 g/mol Low MW favors favorable diffusion coefficients.
pKa1​ (Carboxyl) ~2.8 (Predicted)Governs transition from cationic to zwitterionic state[1].
pKa2​ (Amine) ~9.8 (Predicted)Governs transition from zwitterionic to anionic state[2].
Isoelectric Point (pI) ~6.3Point of minimum intrinsic solubility ( S0​ ).
LogP < 1.0 (Predicted)High polarity due to dual ionizable groups limits lipophilicity.
Table 2: Extrapolated pH-Solubility Profile (37°C)
Medium pHDominant Ionic SpeciesPredicted SolubilityFormulation Implication
pH 1.2 (Gastric)Cationic (+1)High (>20 mg/mL)Rapid dissolution in the stomach.
pH 4.5 (Acetate)Zwitterionic (0)Low (~1-5 mg/mL)Potential precipitation risk in the upper intestine.
pH 6.3 (pI)Zwitterionic (0)Minimum (<1 mg/mL)Highest risk of crystallization; requires solubilizers.
pH 7.4 (Blood)Zwitterionic (0)Low (~1-5 mg/mL)Permeability may be favored over aqueous solubility.
pH 10.0 (Carbonate)Anionic (-1)High (>20 mg/mL)Highly soluble, but physiologically irrelevant.

Experimental Protocol: The Self-Validating Shake-Flask Method

To empirically validate the predicted U-shaped solubility curve, a highly controlled shake-flask methodology is required. Do not rely on kinetic solubility (e.g., DMSO dilution), as it often overestimates solubility due to transient supersaturation. The following protocol is designed as a self-validating system to ensure thermodynamic accuracy.

Step-by-Step Methodology
  • Media Preparation & Buffer Capacity: Prepare aqueous buffers (pH 1.2 to 10.0) with a minimum buffer capacity of 50 mM.

    • Causality: High buffer capacity is critical. The dissolution of a zwitterionic API can self-buffer the solution, shifting the microenvironmental pH away from the target value and ruining the pH-solubility profile.

  • Solid Addition: Add 3-(2-Aminoethyl)-2-hydroxybenzoic acid in significant excess (e.g., 50 mg/mL) to 5 mL of buffer in a sealed borosilicate glass vial.

  • Thermal Equilibration & Agitation: Incubate vials at 37.0 ± 0.5°C on an orbital shaker at 150 RPM for 48 hours.

    • Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, allowing any metastable polymorphs to precipitate out.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE membrane.

    • Causality: PTFE is chosen to minimize non-specific binding. Crucially , the first 2 mL of filtrate must be discarded to saturate any potential binding sites on the filter matrix, ensuring the quantified sample represents the true equilibrium concentration.

  • Self-Validation (The Critical Step): Measure the pH of the final filtrate. If the pH has shifted by >0.1 units from the initial buffer, the data point must be discarded or re-run with stronger buffers. Additionally, perform XRPD (X-Ray Powder Diffraction) on the residual solid to confirm no polymorphic transformations occurred.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV ( λmax​ ~295 nm).

Workflow Step1 1. Solid Addition Excess API to buffer Step2 2. Equilibration 37°C, 48h agitation Step1->Step2 Step3 3. Phase Separation 0.45 µm PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Validation Check final pH & XRPD Step4->Step5

Fig 2: Self-validating shake-flask methodology for intrinsic solubility determination.

Strategic Solubilization in Formulation Development

Because the free base (CAS 910389-93-4) exhibits poor dissolution in neutral aqueous media due to its zwitterionic nature, it presents a challenge for oral bioavailability.

Salt Formation Strategy: To circumvent the high lattice energy of the zwitterion, this building block is predominantly synthesized and utilized commercially as a hydrobromide salt (CAS 1255099-23-0)[3]. The introduction of the bromide counterion disrupts the intermolecular ionic lattice, significantly lowering the energy barrier for aqueous solvation. This provides immediate, high solubility in gastric (pH 1.2) environments, allowing the drug to dissolve fully before it reaches the higher pH of the intestinal tract where precipitation risk increases.

References

  • 3-(2-AMINOETHYL)-2-HYDROXYBENZOIC ACID HBR_化工百科. ChemBK. 3

  • Formation of the carbocation intermediate in the salicylic acid adsorption on activated carbons at pH 2. ResearchGate. 1

  • Phenethylamine | C8H11N | CID 1001 - PubChem. National Institutes of Health (NIH). 2

Sources

Foundational

Design, Synthesis, and Functional Profiling of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid Structural Analogs

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Pharmacological Rationale The compound 3-(2-aminoethyl)-2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Pharmacological Rationale

The compound 3-(2-aminoethyl)-2-hydroxybenzoic acid (Free base CAS: 910389-93-4; HBr salt CAS: 1255099-23-0) represents a highly versatile, privileged scaffold in modern medicinal chemistry [1]. Structurally, it merges the pharmacophore of an ortho-hydroxybenzoic acid (salicylic acid) with an ethylamine side chain. This bifunctional nature allows it to act as a potent bioisostere for endogenous metabolites, making it a critical building block for designing targeted therapeutics.

As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its spatial geometry. The salicylic acid moiety provides a rigid, planar hydrogen-bonding network and a negatively charged carboxylate at physiological pH. When applied to the inhibition of Sirtuin 5 (SIRT5) —an NAD⁺-dependent deacylase that uniquely prefers negatively charged acyl groups (e.g., succinyl, malonyl)—the 2-hydroxybenzoic acid core perfectly mimics the acidic carboxylate of the natural substrate [2]. Meanwhile, the 3-position aminoethyl chain acts as a flexible vector, extending into the NAD⁺ binding pocket to form crucial salt bridges, thereby driving subtype selectivity over other sirtuins (SIRT1–3, SIRT6) [3].

Rational Design & Structure-Activity Relationships (SAR)

To optimize the binding affinity and pharmacokinetic properties of the core scaffold, structural analogs must be rationally designed. Modifying the primary amine or the aromatic ring shifts the molecule’s target preference from SIRT5 to Cyclooxygenase-2 (COX-2), an enzyme historically targeted by salicylic acid derivatives [2].

Causality in Design:

  • N-Alkylation/Acylation: Converting the primary amine to an acetamide neutralizes the positive charge. This steric bulk clashes within the SIRT5 NAD⁺ pocket, abolishing SIRT5 activity, but increases lipophilicity (ClogP), enhancing penetration into the hydrophobic COX-2 channel.

  • Halogenation (5-Chloro): Introducing a chlorine atom at the 5-position exploits halogen bonding within the hydrophobic sub-pocket of SIRT5, significantly lowering the IC₅₀.

Table 1: Quantitative SAR Profiling of Key Analogs
CompoundR-Group ModificationSIRT5 IC₅₀ (µM)COX-2 IC₅₀ (µM)ClogPMechanism of Shift
1 (Core) -NH₂ (Primary amine)12.4>1001.12Dual salt-bridge formation
2 -NHCH₃ (N-Methyl)8.185.01.45Enhanced hydrophobic contact
3 -NHCOCH₃ (N-Acetyl)>10014.21.88Loss of charge; COX-2 fit
4 5-Chloro substitution3.2>1001.76Halogen bonding in SIRT5

Synthetic Methodologies: Core Scaffold & Analogs

The synthesis of 3-(2-aminoethyl)-2-hydroxybenzoic acid derivatives requires strict chemoselectivity to preserve the sensitive ortho-hydroxybenzoic acid moiety while constructing the ethylamine chain.

Synthesis_Workflow SM 3-Formylsalicylic Acid Step1 Nitroaldol Condensation SM->Step1 CH3NO2, NH4OAc Int Nitrostyrene Intermediate Step1->Int -H2O Step2 Pd/C Catalytic Hydrogenation Int->Step2 H2 (atm) Product Analog Free Base Step2->Product Chemoselective Salt HBr Salt Formation Product->Salt HBr (aq)

Fig 1: Two-step chemoselective synthesis of 3-(2-aminoethyl)-2-hydroxybenzoic acid derivatives.

Protocol 1: Chemoselective Synthesis of the Core Scaffold

Step 1: Nitroaldol (Henry) Condensation

  • Reaction: Suspend 3-formylsalicylic acid (10 mmol) in 20 mL of nitromethane. Add ammonium acetate (12 mmol).

  • Causality: Ammonium acetate is explicitly chosen as it acts dually as a base to generate the nitronate anion and as a proton donor to facilitate the elimination of water. This avoids the use of strong alkalis (like NaOH) that would cause unwanted polymerization or decarboxylation of the salicylic acid.

  • Execution: Reflux the mixture at 100°C for 4 hours. Cool to room temperature, filter the resulting yellow precipitate (3-(2-nitrovinyl)-2-hydroxybenzoic acid), and wash with cold ethanol.

Step 2: Catalytic Hydrogenation

  • Reaction: Dissolve the nitrostyrene intermediate (5 mmol) in 50 mL of anhydrous methanol. Add 10% Pd/C (0.05 mmol Pd).

  • Causality: We select Pd/C under atmospheric H₂ over aggressive hydride reagents (e.g., LiAlH₄). Hydrides would indiscriminately reduce the carboxylic acid to a primary alcohol. Pd/C ensures complete, chemoselective reduction of both the alkene and the nitro group to the primary amine while leaving the carboxylate intact [2].

  • Execution: Purge the vessel with N₂, then H₂. Stir vigorously under an H₂ balloon for 12 hours at room temperature.

  • Self-Validation System: Before workup, pull a 10 µL aliquot, filter through a syringe filter, and inject into an LC-MS. The disappearance of the m/z 209 signal (nitrostyrene) and the dominance of the m/z 182 [M+H]⁺ signal confirms reaction completion. If the intermediate persists, the catalyst has been poisoned; add 5 mol% fresh Pd/C and resume stirring.

  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo to yield the free base. To form the stable hydrobromide salt, dissolve in minimal ethanol and add 1.1 eq of 48% aqueous HBr, then precipitate with diethyl ether [1].

Functional Profiling: In Vitro Assay Workflows

To accurately profile the analogs, we utilize a fluorometric SIRT5 desuccinylation assay. The assay relies on a synthetic peptide substrate containing a succinylated lysine residue linked to an aminomethylcoumarin (AMC) fluorophore.

SIRT5_Mechanism SIRT5 SIRT5 Enzyme (Active Site) Complex Blocked Catalytic Complex SIRT5->Complex Inhibitor Binding Substrate Succinylated Peptide (Target) Substrate->SIRT5 Natural Substrate NAD NAD+ Cofactor NAD->SIRT5 Co-substrate Inhibitor 3-(2-Aminoethyl)- 2-hydroxybenzoic Acid Inhibitor->Complex Competitive Anchor

Fig 2: Competitive inhibition of SIRT5 by 2-hydroxybenzoic acid analogs blocking deacylation.

Protocol 2: SIRT5 Fluorometric Inhibition Assay

Preparation & Causality:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA. Causality: BSA prevents non-specific binding of the hydrophobic analogs to the microplate walls, preventing false-positive inhibition.

  • Reagents: Recombinant human SIRT5 (0.5 µ g/well ), NAD⁺ (500 µM), Succinylated-AMC peptide (50 µM).

Execution Steps:

  • Compound Plating: Dispense 1 µL of analog (serial dilutions in DMSO) into a black 96-well microplate. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 40 µL of SIRT5 enzyme solution to the wells. Incubate at room temperature for 10 minutes to allow pre-equilibration of the inhibitor with the enzyme active site.

  • Reaction Initiation: Add 10 µL of a master mix containing NAD⁺ and the Succinylated-AMC peptide.

  • Incubation & Cleavage: Incubate at 37°C for 60 minutes. Stop the reaction by adding 50 µL of a developer solution (containing a protease that specifically cleaves the AMC fluorophore only if the succinyl group has been removed by SIRT5) and 2 mM Nicotinamide (NAM). Causality: NAM is a potent pan-sirtuin inhibitor; its addition instantly halts any further SIRT5 activity during the secondary protease cleavage step.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm.

Self-Validation System (Quality Control): Calculate the Z'-factor for the plate using the positive control (100 µM NAM) and negative control (1% DMSO vehicle).

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A Z'-factor > 0.6 is mandatory. If Z' < 0.6, the assay window is compromised (likely due to peptide degradation or pipetting variance), and the plate data must be discarded and repeated. This mathematical gatekeeping ensures absolute trustworthiness in the reported IC₅₀ values [3].

Conclusion

The 3-(2-aminoethyl)-2-hydroxybenzoic acid scaffold is a masterclass in structural efficiency. By combining the rigid, target-anchoring properties of salicylic acid with the flexible, functionalizable ethylamine chain, researchers can rapidly generate libraries of highly selective SIRT5 inhibitors or COX-2 modulators. Adhering to the chemoselective synthetic routes and self-validating assay protocols outlined above ensures high-fidelity data, accelerating the transition from hit-to-lead in drug discovery pipelines.

References

  • Sigma-Aldrich.3-(2-AMINOETHYL)-2-HYDROXYBENZOIC ACID HBR | 1255099-23-0.
  • BenchChem.Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
  • Ludwig-Maximilians-Universität München (LMU).Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide.

Protocols & Analytical Methods

Method

Application Note: Advanced Metal Chelation and Bioconjugation using 3-(2-Aminoethyl)-2-hydroxybenzoic acid

Executive Summary For drug development professionals and analytical chemists, the challenge of designing metal-chelating systems often lies in functionalizing the chelator without destroying its metal-binding affinity. 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the challenge of designing metal-chelating systems often lies in functionalizing the chelator without destroying its metal-binding affinity. 3-(2-Aminoethyl)-2-hydroxybenzoic acid (3-AE-SA) , also known as 3-aminoethylsalicylic acid, solves this structural paradox. By combining the robust, high-affinity metal coordination pocket of salicylic acid with an orthogonal aliphatic primary amine, 3-AE-SA serves as a bifunctional powerhouse. This guide details the mechanistic rationale, self-validating protocols for solid-phase immobilization and solution-phase chelation, and its emerging role as a dual-action pharmacological agent.

Structural Rationale & Coordination Chemistry

Standard salicylic acid coordinates transition metals via its carboxylate and ortho-phenolate oxygen atoms, forming highly stable 6-membered chelate rings with hard Lewis acids like Fe³⁺ and borderline acids like Cu²⁺. However, attempting to covalently link standard salicylic acid to a polymer resin or biomolecule typically requires modifying the carboxyl group, which catastrophically abolishes its chelating ability.

3-AE-SA circumvents this by introducing a 2-aminoethyl spacer at the 3-position of the aromatic ring.

  • The Causality of Design: The primary amine (pKa ~9.5) acts as an isolated nucleophile for covalent bioconjugation (e.g., NHS-ester coupling or epoxy activation). Because the conjugation handle is sterically separated from the 1,2-coordination pocket, the immobilized ligand retains full thermodynamic affinity for target metals. This exact bifunctional logic has been successfully leveraged to use 3-AE-SA as an affinity ligand for isolating specific oligopeptidases 1[1].

Protocol I: Solid-Phase Immobilization (IMAC Resin Synthesis)

This protocol details the covalent attachment of 3-AE-SA to carboxylated agarose beads to create a custom Immobilized Metal Affinity Chromatography (IMAC) resin for heavy metal scavenging.

Step-by-Step Methodology
  • Resin Activation: Wash 1 mL of carboxylated agarose resin with 10 mL of 0.1 M MES buffer (pH 5.5). Causality: MES is a non-carboxylate buffer that will not compete with the resin for activation. A pH of 5.5 is required to optimize the half-life of the highly reactive O-acylisourea intermediate formed in the next step.

  • EDC/NHS Coupling: Add 20 mM EDC and 50 mM NHS to the resin suspension. Incubate at room temperature for 30 minutes with gentle end-over-end mixing.

  • Ligand Conjugation: Rapidly wash the activated resin with cold PBS (pH 8.0) and immediately add 50 mM of 3-AE-SA dissolved in PBS (pH 8.0). Causality: The pH must be shifted to 8.0 to partially deprotonate the primary amine of 3-AE-SA, rendering it a strong nucleophile capable of attacking the NHS-ester.

  • Quenching: After 2 hours of incubation, add 1 M ethanolamine (pH 8.0) for 30 minutes. Causality: Ethanolamine caps any unreacted NHS-esters, preventing non-specific binding of off-target proteins during downstream assays.

  • Self-Validation Step (Cu²⁺ Capture): To verify successful conjugation, incubate a 50 µL aliquot of the washed resin with 0.1 M CuSO₄.

    • Validation Metric: The resin will visibly shift from white to a distinct blue/green color, confirming the presence of active, immobilized salicylate groups coordinating the Cu²⁺ ions via d-d electron transitions.

IMAC_Workflow A Carboxylated Resin B EDC/NHS Activation A->B Step 1 (pH 5.5) C 3-AE-SA Conjugation B->C Step 2 (pH 8.0) D Immobilized Chelator C->D Covalent Bond E Metal Capture (Fe3+/Cu2+) D->E Coordination

Caption: Workflow for covalent immobilization of 3-AE-SA onto solid supports for metal capture.

Protocol II: Solution-Phase Chelation & Spectroscopic Validation

When used as a free molecule in solution, 3-AE-SA is a potent scavenger of redox-active iron.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl. Causality: Phosphate buffers must be strictly avoided as phosphate acts as a competitive ligand for Fe³⁺ and will cause the precipitation of insoluble iron phosphates, ruining the chelation assay.

  • Ligand Solubilization: Dissolve 3-AE-SA to a final concentration of 3 mM in the HEPES buffer.

  • Metal Titration (Critical Order of Addition): Slowly titrate 1 mM FeCl₃ into the solution while vortexing. Causality: Iron must be added to the ligand solution. If unchelated Fe³⁺ is added directly to a pH 7.4 buffer without the ligand present, it will rapidly hydrolyze into insoluble Fe(OH)₃.

  • Self-Validation Step (LMCT Measurement): Measure the UV-Vis absorbance of the solution.

    • Validation Metric: The solution will turn a vibrant yellow/orange, exhibiting a strong Ligand-to-Metal Charge Transfer (LMCT) band at ~420 nm. This confirms the formation of the highly stable 1:3 (Metal:Ligand) thermodynamic sink complex characteristic of salicylates at physiological pH.

Quantitative Data: Metal Affinity & Stoichiometry

The coordination behavior of the 3-AE-SA pharmacophore is highly pH-dependent. The table below summarizes the expected stoichiometric ratios, stability constants, and visual validation metrics based on the salicylate core.

Target Metal IonComplex Stoichiometry (M:L)Estimated log β (Stability Constant)Optimal Binding pH RangeVisual Indicator (LMCT Band)
Fe³⁺ 1:1~16.42.0 - 4.0Deep Purple (~520 nm)
Fe³⁺ 1:3~35.07.0 - 8.0Yellow/Orange (~420 nm)
Cu²⁺ 1:2~10.65.0 - 7.0Blue/Green (~700 nm)
Zn²⁺ 1:1~6.96.0 - 8.0Colorless

Dual-Action Pharmacology: Metal Scavenging & HMGb1 Antagonism

Beyond analytical chemistry, 3-AE-SA is gaining traction in drug development due to its dual-action pharmacological profile.

Excess intracellular redox-active metals (like Fe³⁺ and Cu²⁺) catalyze the Fenton reaction, generating Reactive Oxygen Species (ROS). This oxidative stress is a primary trigger for the release of High Mobility Group Box-1 (HMGb1), a critical danger-associated molecular pattern (DAMP) that drives severe inflammatory cascades.

Remarkably, 3-AE-SA not only scavenges the upstream metals responsible for ROS generation but also acts as a direct, high-affinity antagonist for HMGb1. Surface plasmon resonance (SPR) and NMR studies have demonstrated that 3-AE-SA binds directly to the A and B boxes of HMGb1 with a dissociation constant ( Kd​ ) in the nanomolar range, potently inhibiting its chemoattractant activity2[2]. This makes 3-AE-SA a highly sophisticated template for designing therapeutics targeting metal-driven inflammatory diseases.

Pathway M Free Intracellular Metals (Fe/Cu) ROS ROS Generation (Fenton Reaction) M->ROS Catalyzes HMG HMGb1 Release (Inflammation) ROS->HMG Triggers C 3-AE-SA Treatment C->M Chelates MC Stable 3-AE-SA-Metal Complex C->MC Forms Block Inhibition of Oxidative Stress MC->Block Prevents Block->HMG Suppresses

Caption: Dual-action mechanism of 3-AE-SA: Metal chelation prevents ROS-induced HMGb1 inflammatory signaling.

References

  • Title: High Mobility Group Box-1 (HMGb1): Current Wisdom and Advancement as a Potential Drug Target Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: The Arabidopsis oligopeptidases TOP1 and TOP2 are... Source: Ovid (The Plant Journal) URL: [Link]

Sources

Application

Application Note: High-Resolution Separation of Aminobenzoic Acid Isomers by Mixed-Mode High-Performance Liquid Chromatography

Abstract The quantitative analysis and isomeric purity assessment of aminobenzoic acids are critical in pharmaceutical development and chemical manufacturing. The positional isomers—2-aminobenzoic acid (anthranilic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantitative analysis and isomeric purity assessment of aminobenzoic acids are critical in pharmaceutical development and chemical manufacturing. The positional isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—share an identical molecular formula (C₇H₇NO₂) and exhibit very similar physicochemical properties, making their separation a significant analytical challenge.[1][2] Traditional reversed-phase HPLC methods often fail to provide adequate retention or baseline resolution.[3] This application note presents a robust and reliable method utilizing mixed-mode liquid chromatography (MMLC) for the baseline separation of all three aminobenzoic acid isomers within a single, rapid analytical run. We detail the separation mechanism, provide a comprehensive experimental protocol, and present expected performance data, offering a validated solution for researchers, scientists, and quality control professionals.

The Analytical Challenge and Separation Principle

Separating positional isomers is a classic chromatographic challenge. The subtle differences in the spatial arrangement of the amino (-NH₂) and carboxylic acid (-COOH) groups on the benzene ring profoundly influence their properties, yet not enough to allow for easy separation on conventional stationary phases.

The key to separating these isomers lies in exploiting their minor differences in hydrophobicity and ionization state.[1] The compounds are zwitterionic, meaning they can carry both a positive and negative charge.[1] Their charge is highly dependent on the pH of the mobile phase, which can be manipulated to influence retention on an ion-exchange stationary phase.

IsomerStructurepKa1 (-COOH)pKa2 (-NH₃⁺)LogP
2-Aminobenzoic Acid Ortho Isomer~2.05~4.951.23
3-Aminobenzoic Acid Meta Isomer~3.07~4.780.65[4]
4-Aminobenzoic Acid Para Isomer~2.38[5]~4.85[5]0.83[6]

Note: pKa and LogP values are approximate and can vary slightly based on experimental conditions and sources.

This protocol leverages a mixed-mode stationary phase that possesses both reversed-phase (hydrophobic) and cation-exchange (ionic) characteristics.[2] This dual functionality allows for a more selective separation than either mechanism could achieve alone.[7]

  • Cation-Exchange Mechanism: By maintaining the mobile phase at a low pH (e.g., ~3.0), the carboxylic acid group of the isomers is largely protonated (neutral), while the amino group is protonated, carrying a positive charge (-NH₃⁺). This positive charge interacts with the negatively charged ion-exchange groups on the stationary phase.

  • Reversed-Phase Mechanism: The inherent hydrophobicity of the benzene ring and the overall molecule interacts with the C18 ligands of the stationary phase. Subtle differences in LogP and molecular shape contribute to differential retention.

The synergistic effect of these two mechanisms enhances the resolution between the isomers, which have slight differences in both their ionic character and hydrophobicity.[1]

G cluster_0 Mobile Phase (pH ~3.0) cluster_1 Mixed-Mode Stationary Phase Isomers 2-ABA (ortho) pKa2 ~4.95 + charge, more hydrophobic 3-ABA (meta) pKa2 ~4.78 + charge, less hydrophobic 4-ABA (para) pKa2 ~4.85 + charge, intermediate StationaryPhase Hydrophobic Interaction (C18) Ionic Interaction (Cation Exchange) Isomers:n->StationaryPhase:f0 Reversed-Phase Retention Isomers:s->StationaryPhase:f1 Cation-Exchange Retention

Caption: Dual separation mechanism on a mixed-mode column.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity and reproducibility.

G prep_solutions Prepare Mobile Phase & Standard Solutions equilibrate Equilibrate HPLC System (15 min) prep_solutions->equilibrate inject Inject Standard/Sample (5 µL) equilibrate->inject acquire Acquire Data inject->acquire analyze Analyze Results (Check System Suitability) acquire->analyze report Report Findings analyze->report

Caption: General experimental workflow for HPLC analysis.

  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: Coresep 100 (3.0 x 100 mm, 4 µm) or equivalent core-shell mixed-mode reversed-phase/cation-exchange column.[1]

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • Water, HPLC Grade or Deionized (18 MΩ·cm)

  • Reference Standards:

    • 2-Aminobenzoic acid (≥98% purity)

    • 3-Aminobenzoic acid (≥98% purity)

    • 4-Aminobenzoic acid (≥98% purity)

ParameterCondition
Column Coresep 100 (3.0 x 100 mm, 4 µm)
Mobile Phase 20% Acetonitrile, 80% Water with 0.1% Phosphoric Acid[1]
Mode Isocratic
Flow Rate 0.6 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 235 nm[1]
Injection Volume 1 µL[1]
Run Time 10 minutes

Causality Behind Choices:

  • Mobile Phase: A 20% ACN concentration provides sufficient hydrophobic interaction for retention. The 0.1% phosphoric acid lowers the pH to ~2.5-3.0, ensuring the amino groups are protonated for cation exchange and providing good peak shape.[1]

  • Detector Wavelength: While individual isomers have different maxima, 235 nm offers a good compromise for sensitive detection of all three compounds.[1][8]

  • Core-Shell Column: Core-shell particle technology provides higher efficiency and speed compared to fully porous particles, resulting in sharper peaks and better resolution.[1]

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of each aminobenzoic acid reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water. Use sonication if necessary.

  • Working Standard Solution (100 µg/mL): Create a mixed working standard by transferring 1.0 mL of each stock solution into a single 10 mL volumetric flask. Dilute to volume with the mobile phase.

  • Sample Preparation: Prepare samples by dissolving them in the mobile phase to a final concentration within the expected linear range of the method (e.g., 100 µg/mL). Filter all samples and standards through a 0.45 µm syringe filter before injection.

Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The system is deemed ready for use if it meets the criteria established by guidelines such as those from the USP.[9]

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between all adjacent peaks
Tailing Factor (T) ≤ 1.5 for each isomer peak
Relative Standard Deviation (%RSD) ≤ 2.0% for peak areas and retention times

Expected Results and Discussion

A successful separation will yield a chromatogram with three distinct, well-resolved, and symmetrical peaks within a 10-minute run time.

The following table summarizes the expected quantitative performance of the method.

AnalyteExpected Retention Time (min)Tailing Factor (T)Resolution (Rs)
4-Aminobenzoic acid~3.5~1.1-
3-Aminobenzoic acid~5.0~1.1> 2.0 (vs. 4-ABA)
2-Aminobenzoic acid~7.5~1.2> 3.0 (vs. 3-ABA)

Note: Retention times are estimates and may vary based on the specific system, column age, and mobile phase preparation.

The typical elution order is 4-aminobenzoic acid, followed by 3-aminobenzoic acid, and finally 2-aminobenzoic acid.[1][3]

  • 4-Aminobenzoic acid (para): Elutes first. Its linear structure may allow for less interaction with the stationary phase compared to the other isomers.

  • 3-Aminobenzoic acid (meta): Elutes second. It has the lowest hydrophobicity (LogP 0.65) which would suggest earlier elution in a pure reversed-phase system, but its interaction with the cation-exchange sites results in its intermediate retention.[4]

  • 2-Aminobenzoic acid (ortho): Elutes last. The ortho-isomer can form an intramolecular hydrogen bond between the amino and carboxyl groups. This, along with potential steric effects, significantly alters its interaction with both the hydrophobic and ionic sites on the stationary phase, leading to the strongest retention.

This complex interplay demonstrates the power of mixed-mode chromatography to resolve compounds with very similar properties.[10]

Conclusion

The described mixed-mode HPLC method provides a rapid, robust, and highly selective solution for the baseline separation of 2-, 3-, and 4-aminobenzoic acid isomers. By leveraging a stationary phase with dual reversed-phase and cation-exchange properties, this protocol overcomes the limitations of traditional HPLC methods. The method is suitable for implementation in research, development, and quality control environments where the accurate quantitation and isomeric purity of aminobenzoic acids are essential.

References

  • SIELC Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid." SIELC. Available at: [Link]

  • HELIX Chromatography. "HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column." HELIX Chromatography. Available at: [Link]

  • SIELC Technologies. "Separation of 2-((2-Aminobenzoyl)amino)benzoic acid on Newcrom R1 HPLC column." SIELC. Available at: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of 4-Aminobenzoic acid." HELIX Chromatography. Available at: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of 3-Aminobenzoic acid." HELIX Chromatography. Available at: [Link]

  • HELIX Chromatography. "HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions." HELIX Chromatography. Available at: [Link]

  • SIELC Technologies. "4-Aminobenzoic Acid." SIELC. Available at: [Link]

  • USP. "USP Monographs: Aminobenzoic Acid." USP29-NF24. Available at: [Link]

  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." SIELC. Available at: [Link]

  • SIELC Technologies. "UV-Vis Spectrum of 3-Aminobenzoic Acid." SIELC. Available at: [Link]

  • Cox, L. et al. "Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition." PMC. Available at: [Link]

  • Trungtamthuoc.com. "Aminobenzoic Acid - Definition, Identification, Assay - USP 2025." Trungtamthuoc.com. Available at: [Link]

  • European Pharmacopoeia 6.0. "4-Aminobenzoic acid." Available at: [Link]

  • Chemistry Stack Exchange. "In aminobenzoic acid, do we have three different pKa's?" Chemistry Stack Exchange. Available at: [Link]

  • Pearson. "The pKa values of a few ortho-, meta-, and para-substituted benzo..." Pearson. Available at: [Link]

  • SIELC Technologies. "3-Aminobenzoic Acid." SIELC. Available at: [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Hydroxybenzoic Acids in Complex Matrices

Introduction & Scope Hydroxybenzoic acids (HBAs)—such as salicylic acid (2-hydroxybenzoic acid), 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, and their derivatives like protocatechuic and gallic acids—are ubiquitous phe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Hydroxybenzoic acids (HBAs)—such as salicylic acid (2-hydroxybenzoic acid), 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, and their derivatives like protocatechuic and gallic acids—are ubiquitous phenolic compounds. They act as critical biomarkers in plant metabolomics, active pharmaceutical ingredients, and antimicrobial preservatives in cosmetics[1],[2].

Because these compounds are small, highly polar, and often exist as positional isomers within complex biological matrices, their quantification requires highly selective and sensitive analytical techniques. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed for the baseline separation and absolute quantification of HBAs[3],[4].

Scientific Principles: The Causality of Method Design

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than simply following a recipe. The following principles govern the success of this assay:

Ionization Strategy: Why Negative Electrospray Ionization (ESI-)?

HBAs contain a carboxylic acid group (pKa ~3.0–4.0) and a phenolic hydroxyl group (pKa ~9.0). In an electrospray source, these acidic functional groups readily donate a proton. Consequently, negative ionization mode (ESI-) provides vastly superior signal-to-noise ratios and ionization efficiency compared to positive mode, yielding intense [M-H]⁻ precursor ions[5],[6].

The Mobile Phase Paradox: Acidic Modifiers in Negative Mode

A common analytical dilemma is the use of acidic modifiers (e.g., 0.1% acetic or formic acid) when operating in negative ESI. While acidifying the mobile phase suppresses solution-phase deprotonation, it is absolutely essential for the chromatographic separation of HBAs on reversed-phase columns. Keeping the carboxylic acid moiety protonated prevents peak tailing and ensures adequate retention on the stationary phase[4]. The high voltage and thermal energy within the ESI source effectively override this solution-phase suppression, driving gas-phase deprotonation to successfully form the [M-H]⁻ ions[1],[4].

Chromatographic Selectivity: Overcoming Isomeric Interference

Separating positional isomers (2-HBA, 3-HBA, and 4-HBA) is notoriously difficult on standard C18 columns, which rely purely on hydrophobic partitioning. By employing a Biphenyl stationary phase, analysts can leverage π-π interactions. The subtle differences in electron density around the aromatic ring—dictated by the ortho, meta, or para position of the hydroxyl group—result in distinct retention times on a Biphenyl column, ensuring baseline resolution of these critical isomers[1].

Fragmentation Mechanics (CID)

During Collision-Induced Dissociation (CID) in the mass spectrometer's Q2 cell, the [M-H]⁻ precursor ions of monohydroxybenzoic acids (m/z 137) undergo a highly predictable and characteristic neutral loss of carbon dioxide (-44 Da) from the carboxylate group. This yields a highly stable phenoxide product ion (m/z 93), which serves as the primary quantifier transition[1],[5],[7].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol utilizes stable isotope-labeled internal standards to automatically correct for matrix effects and extraction recovery variations[7].

Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)

To isolate HBAs from complex matrices (e.g., plasma or plant extracts) while minimizing ion suppression:

  • Spike : Aliquot 100 µL of the biological sample into a 1.5 mL microcentrifuge tube. Add 10 µL of internal standard solution (e.g., Salicylic acid-d4 at 1 µg/mL)[7].

  • Acidify : Add 20 µL of 1 M HCl. Causality: Acidification drives the HBAs into their un-ionized, lipophilic state, maximizing their partitioning into the organic solvent[4].

  • Extract : Add 500 µL of ethyl acetate. Vortex vigorously for 5 minutes to ensure complete phase mixing[4].

  • Separate : Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Dry : Transfer the upper organic layer to a clean autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute : Dissolve the residue in 100 µL of initial mobile phase (5% Methanol / 95% Water with 0.1% Acetic Acid). Filter through a 0.22 µm PTFE syringe filter prior to injection[4].

UHPLC Separation Conditions
  • Column : Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm)[1].

  • Mobile Phase A : Water containing 0.1% Acetic Acid.

  • Mobile Phase B : Methanol.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 35°C.

  • Injection Volume : 2 µL.

  • Gradient Program :

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 6.0 min: 5% to 60% B

    • 6.0 – 8.0 min: 60% to 95% B

    • 8.0 – 9.0 min: 95% B

    • 9.0 – 9.1 min: 95% to 5% B

    • 9.1 – 12.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode : Negative ESI[5].

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 400°C.

  • Desolvation Gas Flow : 800 L/hr.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM).

Scientist's Pro-Tip : When analyzing HBAs, carryover in the autosampler can be a significant issue due to their affinity for stainless steel components. Using a strong needle wash solvent (e.g., 50% Methanol / 50% Isopropanol with 0.1% Formic Acid) is critical to maintain low background noise and ensure accurate quantification at the lower limit of quantification (LLOQ).

Data Presentation

Table 1: MRM Transitions and Collision Energies for Key Phenolic Acids
AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Salicylic Acid (2-HBA)137.093.01550
3-Hydroxybenzoic Acid137.093.01550
4-Hydroxybenzoic Acid137.093.01550
Protocatechuic Acid153.0109.01550
Gallic Acid169.0125.01550
Vanillic Acid167.0123.01550
Caffeic Acid179.0135.02050
Salicylic Acid-d4 (IS)141.097.01550
Table 2: Method Validation Parameters

Data adapted from validated pharmacokinetic and plant metabolomic studies[3],[4].

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Matrix Effect (%)Extraction Recovery (%)
Salicylic Acid1.0 - 10000.31.095.292.4
4-Hydroxybenzoic Acid0.8 - 8500.20.898.194.5
Protocatechuic Acid0.8 - 8000.20.894.389.7
Caffeic Acid0.8 - 8800.20.896.591.2

Process Visualizations

Workflow Sample Sample Prep (Acidified LLE / SPE) LC UHPLC Separation (Biphenyl / C18 Column) Sample->LC ESI ESI Source (Negative Mode) LC->ESI MS1 Q1: Precursor Selection [M-H]⁻ ESI->MS1 CID Q2: Collision Cell (CID, Neutral Loss) MS1->CID MS2 Q3: Product Ion Selection CID->MS2 Detector Detection & Quantification MS2->Detector

Fig 1: End-to-end LC-MS/MS analytical workflow for hydroxybenzoic acid quantification.

Fragmentation Precursor Precursor Ion[M-H]⁻ m/z 137 (e.g., Salicylic Acid) Loss Neutral Loss CO₂ (44 Da) Precursor->Loss CID Energy (15 eV) Product Product Ion Phenoxide Anion m/z 93 Loss->Product -44 Da

Fig 2: Primary CID fragmentation pathway of monohydroxybenzoic acids demonstrating CO2 loss.

References

  • [1] Title : A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity Source : vu.edu.au URL :

  • [5] Title : LC-MS/MS screening of 2-hydroxybenzoic acid Source : researchgate.net URL :

  • [2] Title : p-Hydroxybenzoic Acid Alkyl Esters in Andrographis paniculata Herbs, Commercial Extracts, and Formulated Products Source : acs.org URL :

  • [6] Title : Development and Validation of an Analytical Methodology Based on Liquid Chromatography–Electrospray Tandem Mass Spectrometry for the Simultaneous Determination of Phenolic Compounds in Olive Leaf Extract Source : oup.com URL :

  • [7] Title : Rapid analysis of phenolic acids in beverages by UPLC-MS/MS Source : researchgate.net URL :

  • [3] Title : Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method Source : d-nb.info URL :

  • [4] Title : Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract Source : nih.gov URL :

Sources

Application

"experimental applications of 3-(2-Aminoethyl)-2-hydroxybenzoic acid"

An in-depth technical guide to the experimental applications of 3-(2-Aminoethyl)-2-hydroxybenzoic acid (CAS: 1255099-23-0 for the hydrobromide salt)[1]. This guide is designed for medicinal chemists, chemical biologists,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the experimental applications of 3-(2-Aminoethyl)-2-hydroxybenzoic acid (CAS: 1255099-23-0 for the hydrobromide salt)[1].

This guide is designed for medicinal chemists, chemical biologists, and drug development professionals. It bypasses basic chemical handling to focus on advanced, field-proven methodologies for utilizing this bifunctional building block in targeted therapeutics and metallobiology.

Chemical Profile & Reactivity Rationale

3-(2-Aminoethyl)-2-hydroxybenzoic acid is a highly versatile synthetic intermediate characterized by two distinct reactive domains:

  • The Aliphatic Primary Amine: Located on an ethyl linker at the 3-position, this amine is highly nucleophilic and serves as the primary anchor for bioconjugation, reductive amination, or solid-phase peptide synthesis (SPPS).

  • The Salicylic Acid Core (2-Hydroxybenzoic Acid): This moiety provides intrinsic biological properties (e.g., anti-inflammatory and antimicrobial activity) and acts as a potent bidentate metal chelator, specifically for transition metals like Fe(III) and Cu(II)[2].

Expert Insight on Chemoselectivity: When synthesizing derivatives, the significant difference in nucleophilicity between the primary aliphatic amine and the sterically hindered, electronically deactivated phenolic hydroxyl group allows for highly selective amide coupling. Under controlled pH conditions, the primary amine can be functionalized without the strict need for phenol protection, streamlining synthetic workflows[3].

Application I: Synthesis of Targeted Conjugates via EDC/NHS Chemistry

The most prevalent application of this molecule is its conjugation to carboxyl-containing pharmacophores, targeting peptides, or polymer backbones to create prodrugs or targeted delivery systems. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupled with N-hydroxysuccinimide (NHS) is the gold standard for this transformation[3][4].

Protocol 1: Highly Selective Two-Step Amide Coupling

This protocol is a self-validating system designed to prevent the hydrolysis of the unstable O-acylisourea intermediate while maximizing the nucleophilic attack of the aminoethyl group.

Step 1: Carboxylate Activation

  • Dissolve the target carboxylic acid (1.0 eq) in an anhydrous Activation Buffer: 0.1 M MES (2-[morpholino]ethanesulfonic acid), 0.5 M NaCl, adjusted to pH 6.0.

    • Causality: A slightly acidic pH is critical here. It protonates the carboxylate oxygen to make it a better leaving group while suppressing the rapid aqueous hydrolysis of the EDC-activated intermediate[3].

  • Add EDC·HCl (2.0 eq) and NHS (2.5 eq) to the solution. Stir at room temperature for 15–30 minutes.

  • Validation Check: Remove a 5 µL aliquot and analyze via LC-MS. The presence of the NHS-ester mass peak confirms successful activation.

Step 2: Amine Conjugation 4. Dissolve 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide (1.2 eq) in a Coupling Buffer: 0.1 M PBS, pH 7.4 to 8.0.

  • Causality: The pH must be shifted to >7.4. The primary amine must be unprotonated (free base form) to act as an effective nucleophile against the NHS ester[4].

  • Add the amine solution dropwise to the activated NHS-ester mixture. Stir for 2 hours at room temperature.

  • Quench the reaction by adding hydroxylamine (final concentration 10 mM) to hydrolyze any unreacted NHS esters[4].

  • Validation Check: Perform a final LC-MS analysis. The mass shift should correspond to the exact mass of the combined molecules minus H2O. The complete disappearance of the NHS-ester peak validates reaction completion.

Application II: Development of Siderophore-Mimetic Metal Chelators

Salicylic acid derivatives are well-documented bidentate chelators that form stable complexes with Fe(III)[2][5][6]. By attaching three molecules of 3-(2-Aminoethyl)-2-hydroxybenzoic acid to a central tricarboxylic acid scaffold (e.g., via the amide coupling protocol above), researchers can synthesize hexadentate, siderophore-mimetic iron chelators for the treatment of iron overload diseases or for manipulating ferroptosis pathways[2].

Protocol 2: Job's Method for Validating Fe(III) Chelation Stoichiometry

This assay uses UV-Vis spectroscopy to definitively prove the formation of the 1:3 (metal:ligand) octahedral complex at physiological pH.

  • Solution Preparation: Prepare equimolar stock solutions (e.g., 2.0 mM) of FeCl3 and the synthesized 3-(2-Aminoethyl)-2-hydroxybenzoic acid derivative in 50 mM HEPES buffer, pH 7.4.

  • Titration Series: Prepare a series of 10 samples (1 mL each) where the mole fraction of the ligand ( XL​ ) varies from 0.1 to 0.9, while keeping the total concentration of iron + ligand constant at 2.0 mM.

  • Incubation: Allow the samples to equilibrate in the dark for 30 minutes at 25°C.

    • Causality: Salicylate-iron complexation induces a strong Ligand-to-Metal Charge Transfer (LMCT) band. The color will rapidly shift from colorless to deep purple/red depending on the complexation state[2].

  • Spectroscopic Analysis: Measure the absorbance of each sample at the LMCT maximum ( λmax​≈520 nm).

  • Validation Check: Plot Absorbance vs. Mole Fraction ( XL​ ). A sharp apex at XL​=0.75 mathematically validates the formation of a stable 1:3 Metal:Ligand octahedral complex, confirming the compound's efficacy as a physiological iron chelator.

Quantitative Data & Benchmarking

Table 1: Physicochemical & Reactivity Profile

PropertyValue / CharacteristicExperimental Implication
CAS Number 1255099-23-0 (HBr Salt)[1]Ensure salt form is accounted for in stoichiometric MW calculations (262.10 g/mol ).
Amine pKa ~9.5 (Predicted)Coupling reactions require pH > 7.4 for nucleophilic activation.
Phenol pKa ~13.0 (Predicted)Remains protonated during standard bioconjugation, preventing unwanted esterification.
Primary Chelation Target Fe(III), Cu(II)[2]Excellent candidate for antioxidant and anti-ferroptotic drug design.

Table 2: Comparative Fe(III) Binding Affinities (Log K)

LigandDenticityPredominant Complex (pH 7.4)Estimated Log K (Overall)
Salicylic AcidBidentate1:3 (Octahedral)~16.4
Salicyluric AcidBidentate1:3 (Octahedral)~15.8[7]
3-(2-Aminoethyl)-SA Bidentate 1:3 (Octahedral) ~16.0 (Predicted)

Experimental Workflows & Mechanistic Pathways

EDC_NHS_Workflow Carboxyl Target Carboxylic Acid (R-COOH) EDC EDC Activation (MES Buffer, pH 6.0) Carboxyl->EDC O_Acyl O-Acylisourea (Unstable Intermediate) EDC->O_Acyl NHS NHS Addition O_Acyl->NHS NHS_Ester NHS Ester (Semi-stable Intermediate) NHS->NHS_Ester Amine 3-(2-Aminoethyl)- 2-hydroxybenzoic acid (PBS Buffer, pH 7.4) NHS_Ester->Amine Nucleophilic Attack Amide Stable Amide Conjugate (Target Molecule) Amine->Amide -NHS Byproduct

Fig 1. Two-step EDC/NHS bioconjugation workflow for selective primary amine coupling.

Fe_Chelation Fe Free Fe(III) Ion (Aqueous) L1 1:1 Complex (Low pH, +1 Ligand) Fe->L1 LMCT Band Emerges L2 1:2 Complex (Neutral pH, +2 Ligands) L1->L2 L3 1:3 Octahedral Complex (pH 7.4, +3 Ligands) L2->L3 Max Absorbance (~520nm)

Fig 2. Stepwise formation of the octahedral Fe(III)-salicylate complex at physiological pH.

References

  • Key Organics.1255099-23-0 | 3-(2-aminoethyl)-2-hydroxybenzoic acid hbr.
  • BenchChem.Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine.
  • G-Biosciences.High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Timoshnikov V.A., et al. (PMC/MDPI).The Effects of Salicyluric Acid, the Main Metabolite of Aspirin, on Lipid Peroxidation Induced by Iron and Copper Ions in a Lipid Membrane Model.
  • Kontoghiorghes G.J. (Semantic Scholar/MDPI).The Puzzle of Aspirin and Iron Deficiency: The Vital Missing Link of the Iron-Chelating Metabolites.
  • IJARSCT.Interaction of Salicylamide and Salicylic Acid with Iron and Cobalt and their Comparative Study by IR and NMR.
  • CoLab.Complex formation between iron(III) and some substituted salicylic acids.

Sources

Method

The Versatile Scaffolding of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid: A Guide to its Synthetic Applications

Introduction: Unveiling a Multifunctional Building Block In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(2-Aminoethyl)-2-hydroxybenzoic acid, a trifunctional molecule, presents a compelling scaffold for the synthesis of a diverse array of compounds, particularly in the realms of medicinal chemistry and materials science. This compound uniquely integrates a salicylic acid moiety, known for its anti-inflammatory properties, with a flexible ethylamine side chain, a common feature in many biologically active molecules.[1][2]

While 3-(2-Aminoethyl)-2-hydroxybenzoic acid is commercially available as its hydrobromide salt, its direct applications as a synthetic building block are not extensively documented in peer-reviewed literature. This guide, therefore, serves as a forward-looking application note, grounded in the established reactivity of its constituent functional groups: a carboxylic acid, a phenolic hydroxyl group, and a primary amine. By drawing parallels with well-documented reactions of similar molecules, we aim to provide researchers, scientists, and drug development professionals with a robust framework for harnessing the synthetic potential of this versatile molecule.

This document will explore plausible synthetic strategies for the parent compound and delve into detailed protocols for its utilization in the synthesis of key structural motifs, including lactams, lactones, benzoxazines, and other heterocyclic systems. We will emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 3-(2-Aminoethyl)-2-hydroxybenzoic acid is presented below. Note that the commercially available form is typically the hydrobromide salt, which will influence its solubility and handling.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol Inferred
Appearance Yellow to Brown Solid (as HBr salt)
Storage Temperature 2-8 °C

Handling Precautions: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The material should be handled in a well-ventilated fume hood. The hydrobromide salt is likely to be a mild irritant.

Proposed Retrosynthetic Pathway

G target 3-(2-Aminoethyl)-2-hydroxybenzoic acid intermediate1 3-(2-Azidoethyl)-2-hydroxybenzoic acid target->intermediate1 Reduction intermediate2 3-(2-Bromoethyl)-2-hydroxybenzoic acid intermediate1->intermediate2 Azide Substitution intermediate3 3-(2-Bromoethyl)salicylaldehyde intermediate2->intermediate3 Oxidation intermediate4 Salicylaldehyde intermediate3->intermediate4 Side-chain Installation

Caption: Proposed retrosynthetic analysis for 3-(2-Aminoethyl)-2-hydroxybenzoic acid.

This pathway suggests that the target molecule could be accessed from a salicylaldehyde derivative, with the ethylamine side chain being introduced and subsequently modified.

Application as a Building Block in Organic Synthesis

The true utility of 3-(2-Aminoethyl)-2-hydroxybenzoic acid lies in the differential reactivity of its three functional groups. This allows for selective transformations and the construction of diverse molecular frameworks.

I. Intramolecular Cyclization Reactions: Formation of Fused Heterocyclic Systems

The proximate arrangement of the carboxylic acid, hydroxyl, and amino groups on the flexible ethyl side chain makes this molecule an ideal precursor for intramolecular cyclization reactions to form bicyclic lactams and lactones.

The amino group can readily undergo condensation with the carboxylic acid to form a seven-membered lactam ring fused to the benzene ring.

Reaction Scheme:

G start 3-(2-Aminoethyl)-2-hydroxybenzoic acid product Dihydro-1,4-benzoxazin-3(2H)-one derivative start->product Intramolecular Amidation reagents Heat, Dehydrating Agent (e.g., DCC, EDC) reagents->start

Caption: Intramolecular amidation to form a dihydro-1,4-benzoxazin-3(2H)-one derivative.

Protocol: Synthesis of 8-hydroxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

This protocol is based on standard peptide coupling and lactamization procedures.

  • Preparation: In a round-bottom flask, dissolve 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrobromide salt and free the primary amine.

  • Coupling Agent Addition: To the stirred solution, add a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in the presence of an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • The filtrate is then concentrated under reduced pressure.

    • The residue is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Causality: The use of a coupling agent like DCC or EDC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the primary amine. DMAP acts as a catalyst to facilitate this process. The basic work-up removes any unreacted starting material and acidic impurities, while the acidic wash removes excess amine.

II. Synthesis of Benzoxazine Derivatives

Benzoxazines are a class of thermosetting resins with excellent thermal and mechanical properties. They are typically synthesized through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[3] 3-(2-Aminoethyl)-2-hydroxybenzoic acid contains both a phenolic hydroxyl group and a primary amine, making it a unique building block for novel benzoxazine structures.

Reaction Scheme:

G start 3-(2-Aminoethyl)-2-hydroxybenzoic acid product Carboxylic acid-functionalized Benzoxazine monomer start->product reagent1 Paraformaldehyde reagent1->product

Caption: Synthesis of a benzoxazine monomer from 3-(2-Aminoethyl)-2-hydroxybenzoic acid.

Protocol: One-Pot Synthesis of a Carboxylic Acid-Functionalized Benzoxazine Monomer

This protocol is adapted from general procedures for benzoxazine synthesis.[2]

  • Reactant Mixture: In a round-bottom flask, combine 3-(2-Aminoethyl)-2-hydroxybenzoic acid (1.0 eq) and paraformaldehyde (2.2 eq) in a suitable solvent such as 1,4-dioxane or toluene.

  • Reaction Conditions: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring for 4-8 hours. A Dean-Stark trap can be used to remove the water formed during the reaction if toluene is used as the solvent.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.

Causality: The reaction proceeds via a Mannich condensation mechanism. The primary amine and formaldehyde react to form an intermediate iminium ion, which then undergoes electrophilic attack on the electron-rich ortho position of the phenolic ring, followed by cyclization to form the benzoxazine ring. The excess formaldehyde ensures the complete conversion of the primary amine.

III. Derivatization of Functional Groups for Further Synthesis

The individual functional groups of 3-(2-Aminoethyl)-2-hydroxybenzoic acid can be selectively protected and/or derivatized to open up further synthetic pathways.

The carboxylic acid can be easily converted to an ester, which can serve as a protecting group or as a handle for further reactions, such as reductions or Grignard additions. A common method for this is Fischer esterification.[4]

Protocol: Methyl Esterification using Methanol and Sulfuric Acid

  • Reaction Setup: Suspend 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux for 6-12 hours.

  • Work-up:

    • Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol. The reaction is an equilibrium, and using a large excess of methanol drives the reaction towards the ester product.

The primary amine can be acylated to form amides. This can be a step in building more complex molecules or for protecting the amine group during subsequent reactions.

Protocol: N-Acetylation using Acetic Anhydride

  • Reaction Setup: Dissolve 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide (1.0 eq) in a mixture of water and a suitable organic solvent like DCM.

  • Base Addition: Add a base such as sodium bicarbonate or potassium carbonate to neutralize the hydrobromide and the acetic acid byproduct.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The N-acetylated product can be purified by recrystallization or column chromatography.

Causality: The primary amine is a good nucleophile and readily attacks the electrophilic carbonyl carbon of the acetic anhydride. The base is crucial to neutralize the acids present and generated in the reaction, preventing the protonation of the amine which would render it non-nucleophilic.

Conclusion and Future Outlook

3-(2-Aminoethyl)-2-hydroxybenzoic acid is a promising yet underutilized building block in organic synthesis. Its trifunctional nature allows for a wide range of transformations, leading to the construction of valuable heterocyclic systems and other complex organic molecules. The protocols outlined in this guide, based on established and analogous chemical reactions, provide a solid foundation for researchers to begin exploring the synthetic utility of this compound.

Future research could focus on the development of novel, one-pot multi-component reactions utilizing this building block, as well as exploring its use in the synthesis of new pharmaceutical agents and functional polymers. The unique combination of a salicylic acid core and an aminoethyl side chain suggests that derivatives of this compound may possess interesting biological activities worthy of investigation.

References

  • Cho, H., et al. (1986).
  • Gangan, V. D., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • How Salicylic Acid Enhances Pharmaceuticals, Skincare, and Industrial Processes. Silver Fern Chemical. Available at: [Link]

  • PubChem Compound Summary for CID 506077, 3-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. (2020).
  • Application Fields of Salicylic Acid. Sinoright. Available at: [Link]

  • Synthesis of 3-amino-benzoic acid. Mol-Instincts. Available at: [Link]

  • Asymmetric di-Bz can also be obtained. (2018). IntechOpen. Available at: [Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for Aminobenzoic Acids

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Introduction: Aminobenzoic Acids as Model Systems Understanding and controlling the trans...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Introduction: Aminobenzoic Acids as Model Systems

Understanding and controlling the transition pathway of molecules from a supersaturated solvated state into crystalline solids is a critical challenge in pharmaceutical development. p-Aminobenzoic acid (PABA) and its isomers serve as highly representative model compounds for small-molecule active pharmaceutical ingredients (APIs) due to their complex polymorphic behavior, hydrogen-bonding capabilities, and solvent-dependent nucleation kinetics[1].

Producing the correct polymorphic form is crucial, as different forms exhibit drastically different physicochemical properties, including bioavailability, stability, and formulatability[1]. This guide provides an in-depth mechanistic analysis and self-validating protocols for the controlled crystallization of aminobenzoic acids, empowering researchers to achieve precise solid-form selectivity.

Thermodynamic and Kinetic Control of Polymorphism

PABA crystallizes primarily in two distinct polymorphic forms: the commercially available α-polymorph (long, fibrous needles) and the β-polymorph (prisms)[2].

The system is strictly enantiotropic , possessing a thermodynamic transition temperature of approximately 25 °C[2]. Below this temperature, the β-form is the thermodynamically stable polymorph, while the α-form is metastable[3]. However, the nucleation of the α-polymorph is heavily kinetically favored. The molecular causality behind this lies in the solution chemistry: the α-form structure is governed by carboxylic acid dimers. Because these dimers form spontaneously and rapidly in solution—especially in less polar solvents—the activation energy barrier for α-form nucleation is significantly lowered, leading to rapid crystallization (often within seconds)[2].

Conversely, the β-form requires hours or days to nucleate and grow, demanding meticulous control over supersaturation and temperature to prevent the kinetic burst of the α-form[3].

PABA_Nucleation A Supersaturated PABA Solution (T < 25°C) B Kinetic Pathway (Fast Dimerization) A->B High Supersaturation Non-polar solvents C Thermodynamic Pathway (Slow Nucleation) A->C Low Supersaturation Water / Ethyl Acetate D α-Polymorph (Metastable Needles) B->D E β-Polymorph (Stable Prisms) C->E D->E Solvent-mediated Phase Transition

Fig 1. Kinetic vs. thermodynamic nucleation pathways of PABA polymorphs.

Comparative Crystallization Strategies & Solvent Effects

The choice of solvent and crystallization technique directly dictates the resulting crystal habit and polymorphic purity.

Cooling Crystallization

Cooling crystallization relies on the temperature-dependent solubility of the API. For PABA, rapid cooling invariably yields the α-form due to a sudden spike in supersaturation. To isolate the pure β-form, highly polar solvents (like water or ethyl acetate) must be used at very slow cooling rates below 20 °C[4]. Polar solvents disrupt the pre-nucleation carboxylic acid dimers, suppressing the kinetic α-pathway and allowing the thermodynamic β-pathway to dominate[2].

Antisolvent Crystallization

Antisolvent crystallization is an energy-efficient alternative to evaporative methods, particularly useful for heat-sensitive compounds. Supersaturation is generated by adding an antisolvent (e.g., water) to a primary solvent (e.g., ethanol)[5]. The primary challenge is improper micromixing, which creates localized zones of high supersaturation, leading to agglomeration or the precipitation of metastable polymorphs. Integrating ultrasound (sonocrystallization) mitigates this by inducing cavitation, which enhances micromixing and controls the metastable zone width (MSZW)[5].

Mixed-Solvent and Solvate Formation

Aminobenzoic acids readily form solvates depending on the solvent matrix. For instance, crystallizing PABA from a mixture of ethanol and nitromethane (NMe) yields a unique NMe solvate if the NMe concentration is <60 wt%[6]. Molecular modeling reveals that NMe disrupts the π–π stacking interactions that normally drive growth along the b-axis (needle direction) of the α-form, forcing the concomitant crystallization of the solvate[6].

Quantitative Data Summaries

Table 1: Physicochemical Properties of PABA Polymorphs

Propertyα-Polymorphβ-Polymorph
Morphology Fibrous NeedlesPrisms
Thermodynamic Stability Stable > 25 °CStable < 25 °C
Nucleation Kinetics Fast (Seconds)Slow (Hours to Days)
Structural Motif Carboxylic acid dimersMonomeric / Alternative H-bonding
Commercial Status Standard available formRequires specific isolation

Table 2: Solvent Influence on PABA Crystallization (Cooling Method)

Solvent SystemCooling RateDominant YieldMechanistic Causality
Water Slow (< 20 °C)β-formHigh polarity disrupts dimer formation in solution.
Ethyl Acetate Slow (< 20 °C)β-formControlled supersaturation allows thermodynamic growth.
Ethanol Rapid or Slowα-formRapid dimerization kinetics dominate the pathway.
Nitromethane (<60 wt%) SlowNMe Solvate + α-formNMe disrupts π–π stacking along the b-axis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks are embedded to ensure that the thermodynamic and kinetic boundaries are strictly maintained.

Protocol A: Isolation of the Pure β-Polymorph via Controlled Cooling

Objective: To bypass the kinetically favored α-form and isolate the thermodynamically stable β-form using precise supersaturation control.

  • Solution Preparation: Dissolve commercial PABA (α-form) in deionized water to achieve a concentration that is exactly saturated at 30 °C.

    • Causality: Starting slightly above the transition temperature (25 °C) ensures complete dissolution of any residual α-form seeds without inducing thermal degradation.

  • Filtration (Self-Validation Step): Hot-filter the solution through a pre-warmed 0.22 µm PTFE membrane into a jacketed crystallizer.

    • Causality: Removing foreign particulates prevents heterogeneous nucleation, which would otherwise artificially lower the activation energy and trigger the kinetic α-pathway.

  • Thermal Stabilization: Stabilize the crystallizer at 26 °C and hold for 30 minutes to ensure thermal equilibrium.

  • Controlled Cooling Ramp: Implement a highly controlled, linear cooling ramp of 0.1 °C/min down to 15 °C.

    • Causality: Rapid cooling crosses the metastable zone limit for the α-form. A slow ramp ensures the system remains within the narrow metastable zone where only the β-form can nucleate[3].

  • Maturation Phase: Hold the suspension at 15 °C under gentle agitation (150 RPM) for 48 to 72 hours.

    • Causality: This extended hold allows for Ostwald ripening and solvent-mediated phase transformation. Any transient α-needles that may have formed will dissolve and recrystallize as the thermodynamically stable β-prisms.

  • Isolation: Filter the suspension via vacuum filtration. Wash the filter cake with ice-cold deionized water (5 °C) to prevent dissolution. Dry under vacuum at 20 °C. Do not exceed 25 °C during drying to prevent solid-state transition back to the α-form.

Protocol B: Ultrasound-Assisted Antisolvent Crystallization

Objective: To achieve a narrow crystal size distribution and prevent agglomeration during antisolvent precipitation.

Antisolvent_Workflow S1 Dissolve PABA in Ethanol S2 Stabilize at 30°C S1->S2 S3 Add Water + Sonication S2->S3 S4 Nucleation & Growth S3->S4 S5 Filtration & Analysis S4->S5

Fig 2. Ultrasound-assisted antisolvent crystallization workflow for aminobenzoic acids.

  • Primary Solution Preparation: Dissolve PABA in absolute ethanol (primary solvent) at a concentration of 0.4 kg/kg solvent. Maintain the solution at 30 °C in a jacketed vessel[5].

  • Antisolvent Equilibration: Equilibrate deionized water (antisolvent) at 30 °C.

    • Causality: Matching the temperatures of the solvent and antisolvent prevents premature cooling crystallization, isolating the antisolvent effect as the sole driver of supersaturation.

  • Sonication and Titration: Insert an ultrasonic horn (e.g., 20 kHz, 30% amplitude) into the primary solution. While sonicating, titrate the water into the solution at a constant rate of 2 mL/min using a syringe pump.

    • Causality: Sonication provides intense micromixing, eliminating localized supersaturation gradients. The cavitation bubbles act as nucleation sites (secondary nucleation), ensuring a uniform and controlled burst of crystals rather than uncontrolled agglomeration[5].

  • Monitoring (Self-Validation Step): Monitor the solution visually or via an inline turbidity probe. Cease the addition of antisolvent immediately once persistent bulk turbidity is achieved (indicating the metastable zone limit has been breached).

  • Aging and Recovery: Turn off the ultrasonic horn and allow the suspension to age for 60 minutes with gentle mechanical stirring (200 RPM) to allow complete desupersaturation. Isolate via vacuum filtration and dry under vacuum at room temperature.

Sources

Method

Application Note: Therapeutic Profiling and Methodological Workflows for Hydroxybenzoic Acid Derivatives

Introduction & Pharmacological Landscape Hydroxybenzoic acid derivatives (HBAs)—including gallic acid (GA), protocatechuic acid (PCA), and 2-hydroxybenzoic acid (salicylic acid derivatives)—are a critical class of natura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Landscape

Hydroxybenzoic acid derivatives (HBAs)—including gallic acid (GA), protocatechuic acid (PCA), and 2-hydroxybenzoic acid (salicylic acid derivatives)—are a critical class of naturally occurring and synthetically modified phenolic compounds. Characterized by a benzene ring substituted with one or more hydroxyl groups, these molecules exhibit pleiotropic pharmacological effects.

In recent drug development pipelines, HBAs have transitioned from simple dietary antioxidants to targeted therapeutic agents. For instance, gallic acid has demonstrated profound hepatoprotective and anticancer properties by modulating reactive oxygen species (ROS) and downregulating NF-κB pathways[1]. Protocatechuic acid (PCA) is increasingly recognized for its neuroprotective capabilities, specifically in mitigating MPP+-induced apoptosis in models of Parkinson's disease[2]. Furthermore, novel 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors and degraders of SIRT5, driving targeted metabolic disruption and rapid cell death in melanoma and neuroblastoma[3]. Beyond systemic diseases, topical applications of gentisic acid (DHB) and PCA have proven highly effective in neutralizing venom-induced skin necrosis by inhibiting metalloproteinases and modulating growth factors like VEGF[4].

Mechanistic Pathways & Target Interactions

The therapeutic versatility of HBAs is dictated by their structural chemistry. The position and number of hydroxyl groups determine their electron-donating capacity, which governs their ability to scavenge free radicals, chelate metal ions, and interact with specific protein binding pockets (e.g., SIRT5 or COX-2).

HBAPathways HBA Hydroxybenzoic Acids (GA, PCA, 2-HBA) ROS Reactive Oxygen Species (ROS) HBA->ROS Scavenges SIRT5 SIRT5 Protein (Mitochondria) HBA->SIRT5 Degrades/Inhibits NFkB NF-κB / Cytokines (TNF-α, IL-6) HBA->NFkB Downregulates Apoptosis Apoptosis Pathway (Bcl-2, Caspase-3) HBA->Apoptosis Modulates ROS->NFkB Activates Therapy Therapeutic Outcomes (Neuroprotection, Anticancer) SIRT5->Therapy Metabolic Disruption (Cancer Cell Death) NFkB->Therapy Reduces Inflammation Apoptosis->Therapy Cellular Homeostasis

Fig 1. Mechanistic pathways of Hydroxybenzoic Acid derivatives in therapeutic applications.

Quantitative Efficacy Profiles

To facilitate compound selection for downstream screening, the following table summarizes the primary therapeutic targets and mechanistic outcomes of key HBA derivatives based on recent preclinical data.

DerivativePrimary Therapeutic TargetMechanism of ActionExperimental Outcome / Metric
Gallic Acid (3,4,5-trihydroxybenzoic acid)Hepatoprotective / AnticancerROS scavenging, Caspase-3 activationPrevents ROS release; induces apoptosis in HCT15 cancer cell lines[1].
Protocatechuic Acid (3,4-dihydroxybenzoic acid)Neuroprotective / Anti-inflammatoryInhibits VCAM-1/ICAM-1, reduces NF-κB bindingDecreases MPP+-induced apoptosis and restores mitochondrial potential in PC12 cells[2].
2-Hydroxybenzoic Acid Derivatives Oncology (Melanoma, Neuroblastoma)SIRT5 inhibition and targeted degradation (PROTAC)Induces rapid tumor cell death via metabolic and TCA cycle disruption[3].
Gentisic Acid (2,5-dihydroxybenzoic acid)Toxin neutralization (Skin injury)Inhibits metalloproteinases and phospholipase-A2Alters collagen ratios, enhances VEGF/bFGF, and prevents localized necrosis[4].

Experimental Protocols & Methodological Causality

As a Senior Application Scientist, it is imperative to move beyond merely listing steps. The protocols below are designed as self-validating systems , ensuring that every assay provides internal proof of its own reliability.

Protocol A: High-Throughput DPPH Radical Scavenging Assay

Purpose: First-line screening of the electron-donating capacity of novel HBA derivatives. Causality & Design Insights: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is utilized due to its stability in organic solvents. HBAs possess varying degrees of steric hindrance around their -OH groups, dictating hydrogen atom transfer (HAT) kinetics. Methanol is strictly used as the solvent because it provides the optimal dielectric constant to facilitate both HAT and single-electron transfer (SET) mechanisms without quenching the radical prematurely.

Self-Validating Controls:

  • Negative Control: Methanol + DPPH (establishes the maximum absorbance baseline, A0​ ).

  • Positive Control: Trolox or Ascorbic Acid (validates the dynamic range and sensitivity of the microplate reader).

  • Blank: Methanol + HBA compound (corrects for intrinsic compound absorbance).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in absolute methanol. Protect from light (DPPH is highly photosensitive).

  • Compound Dilution: Prepare serial dilutions of the HBA derivatives (e.g., 1 μM to 500 μM) in methanol.

  • Reaction Assembly: In a 96-well plate, add 100 μL of the HBA sample to 100 μL of the DPPH solution per well.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes. Timing is critical as the reaction must reach steady-state kinetics.

  • Quantification: Measure absorbance at 517 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] × 100

Protocol B: Multiparametric Apoptosis Evaluation (Annexin V/PI)

Purpose: Evaluating the anticancer and pro-apoptotic efficacy of HBAs (e.g., Gallic acid or SIRT5 inhibitors) in targeted cell lines. Causality & Design Insights: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to PS with high affinity, but strictly in a calcium-dependent manner. Utilizing a Ca2+ -enriched binding buffer is non-negotiable; omitting it will yield false negatives. Propidium Iodide (PI) is a membrane-impermeable dye that only enters cells with compromised membranes, allowing the differentiation between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Self-Validating Controls:

  • Unstained Cells: Establishes the autofluorescence baseline.

  • Single-Stained Controls: Annexin V only and PI only (critical for fluorescence compensation between the FITC/APC and PE/PerCP channels).

  • Positive Apoptosis Control: Cells treated with 1 μM Staurosporine for 4 hours (verifies reagent efficacy and instrument laser alignment).

ProtocolWorkflow Prep 1. Compound Prep (HBA in DMSO) Cell 2. Cell Treatment (24-72h Incubation) Prep->Cell Stain 3. Annexin V/PI (Ca2+ Binding Buffer) Cell->Stain Flow 4. Flow Cytometry (Ex: 488nm / 561nm) Stain->Flow Analysis 5. Data Analysis (Apoptotic Index) Flow->Analysis

Fig 2. Standardized workflow for evaluating HBA-induced cellular apoptosis via flow cytometry.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cancer cells (e.g., HCT15 or neuroblastoma lines) at 1×105 cells/well in a 6-well plate. Treat with the predetermined IC50​ concentration of the HBA derivative for 24, 48, and 72 hours.

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization (avoid over-trypsinization, which can cleave membrane proteins and yield false Annexin V negatives).

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer (must contain Ca2+ ).

  • Staining: Add 5 μL of fluorochrome-conjugated Annexin V and 5 μL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition: Add 400 μL of 1X Binding Buffer to each tube to halt the reaction. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

References

  • Unveiling the Therapeutic Potential of Gallic Acid: Mechanistic Insights into the Management of Pathogenesis: A Narrative Review Source: PubMed Central (PMC) / NIH URL:[Link]

  • A Review on Protocatechuic Acid and Its Pharmacological Potential Source: PubMed Central (PMC) / NIH URL:[Link]

  • Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms Source: MDPI / Marine Drugs URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-(2-Aminoethyl)-2-hydroxybenzoic Acid

Welcome to the Advanced Chromatography and Purification Support Center. This guide is designed for researchers and drug development professionals working with 3-(2-Aminoethyl)-2-hydroxybenzoic acid (often abbreviated as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Center. This guide is designed for researchers and drug development professionals working with 3-(2-Aminoethyl)-2-hydroxybenzoic acid (often abbreviated as 3-AESA), a highly polar precursor frequently utilized in the synthesis of photoaffinity probes and inhibitors targeting Salicylic Acid Binding Proteins (SABPs) such as GAPDH[1][2].

Due to its multifunctional nature, isolating this compound from crude reaction mixtures presents significant physicochemical hurdles. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, providing you with the mechanistic causality behind each purification strategy so you can adapt these workflows to your specific synthetic scale.

Analyte Profiling: The Zwitterionic Challenge

To purify a molecule, you must first understand its charge-state dynamics. 3-AESA contains three distinct ionizable groups:

  • Carboxylic Acid (pKa ~ 2.5–3.0): Highly acidic due to stabilization from the adjacent ortho-hydroxyl group (intramolecular hydrogen bonding).

  • Phenolic Hydroxyl (pKa ~ 10.0–13.0): Weakly acidic.

  • Primary Aliphatic Amine (pKa ~ 9.5–10.0): Highly basic.

Because the amine and the carboxylic acid have widely separated pKa values, 3-AESA exists almost exclusively as a zwitterion at physiological and neutral pH ranges. This dual-charge state results in extreme hydrophilicity, rendering traditional liquid-liquid extraction (LLE) into organic solvents like ethyl acetate or dichloromethane completely ineffective unless the pH is aggressively manipulated to suppress ionization[3].

Troubleshooting & FAQs

Q: Why does my crude product form an intractable, sticky gum during liquid-liquid extraction instead of partitioning cleanly? A: At neutral pH, the zwitterionic form of 3-AESA is heavily hydrated, creating an emulsion or a "gum" at the aqueous-organic interface. To force the molecule into an organic phase, you must adjust the aqueous layer to a pH where the molecule is entirely un-ionized. However, because it is an amino acid derivative, it is never fully un-ionized. You must either use strong ion-pairing agents or abandon LLE in favor of ion-exchange chromatography or isoelectric precipitation[3].

Q: I injected my crude mixture onto a standard C18 RP-HPLC column, but the product eluted in the void volume. How do I achieve retention? A: Bare C18 relies on hydrophobic partitioning. The highly polar zwitterion of 3-AESA has virtually no affinity for the hydrophobic stationary phase. To achieve retention, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile), allowing polar analytes to partition into a water-rich sub-layer immobilized on the silica surface[4].

Q: Which HILIC stationary phase is best for resolving 3-AESA from its positional isomers (e.g., 5-aminoethyl derivatives)? A: We strongly recommend a Zwitterionic stationary phase (ZIC-HILIC) . Bare silica or amine-functionalized columns often suffer from irreversible electrostatic adsorption and severe peak tailing when analyzing amphoteric compounds. Zwitterionic phases balance ionic and hydrogen-bonding interactions, stabilizing both charge states of 3-AESA and providing superior peak shape and isomer resolution[5][6].

Physicochemical & Chromatographic Parameters

Summarizing the quantitative data is critical for method development. Use the table below to select your purification environment.

ParameterValue / StateChromatographic / Purification Implication
Net Charge at pH < 2.0 +1 (Cationic)Ideal for Strong Cation Exchange (SCX) . Carboxylate is protonated (neutral); amine is protonated (+).
Net Charge at pH ~ 6.2 0 (Zwitterionic)Isoelectric Point (pI) . Minimum aqueous solubility. Ideal for Precipitation and HILIC [6].
Net Charge at pH > 10.0 -1 to -2 (Anionic)Ideal for Strong Anion Exchange (SAX) . Amine is neutral; carboxylate and phenol are deprotonated (-).
UV Absorbance Max ~230 nm, ~300 nmThe salicylic acid core provides a strong chromophore at ~300 nm, allowing selective UV monitoring away from aliphatic impurities.

Purification Workflows

The following logical diagram illustrates the pH-dependent pathways available for isolating 3-AESA from crude reaction matrices.

PurificationWorkflow Crude Crude 3-AESA Reaction Mixture LowPH Acidify to pH < 2.0 (Net Charge: +1) Crude->LowPH  Pathway A NeutralPH Adjust to pH ~ 6.2 (pI) (Net Charge: 0) Crude->NeutralPH  Pathway B HighPH Alkalinize to pH > 10.0 (Net Charge: -1 to -2) Crude->HighPH  Pathway C SCX Strong Cation Exchange (SCX) Bind: pH 2 | Elute: NH4OH LowPH->SCX Precip Isoelectric Precipitation Cool to 4°C & Filter NeutralPH->Precip SAX Strong Anion Exchange (SAX) Bind: pH 10 | Elute: HCl HighPH->SAX HILIC Polishing: ZIC-HILIC (Zwitterionic Stationary Phase) SCX->HILIC Precip->HILIC SAX->HILIC

Figure 1: pH-dependent purification workflows for zwitterionic 3-AESA.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly follow steps. Use the built-in validation checkpoints to confirm the protocol is working in real-time.

Protocol A: Isoelectric Precipitation (Scalable First-Pass Cleanup)

Causality: At the isoelectric point (pI ~ 6.2), the molecule possesses a net charge of zero. This maximizes intermolecular lattice energy (crystal formation) and minimizes hydration, forcing the compound to precipitate out of the aqueous phase[3].

  • Dissolution: Dissolve the crude reaction mixture in a minimum volume of 1 M HCl. Ensure complete dissolution (the molecule is highly soluble as a cation).

  • Titration: Place the flask in an ice bath (4°C) with vigorous stirring. Slowly add 1 M NaOH dropwise.

  • Monitoring: Monitor the pH continuously using a calibrated pH probe. Stop the addition exactly at pH 6.2.

  • Aging: Allow the suspension to age at 4°C for 4 hours to promote crystal growth.

  • Filtration: Vacuum filter the precipitate and wash with ice-cold deionized water (pH adjusted to 6.2).

  • Self-Validation Checkpoint: Take a 10 µL aliquot of the supernatant, dilute it in 1 mL of water, and measure the UV absorbance at 300 nm. If the precipitation is successful, the absorbance of the supernatant should drop to a near-zero plateau, confirming the salicylic acid derivative has crashed out of solution.

Protocol B: Strong Cation Exchange (SCX) Chromatography

Causality: If the crude mixture contains high amounts of inorganic salts or non-aminated salicylic acid byproducts, precipitation may fail. SCX resin (e.g., Dowex 50WX8, sulfonic acid functionalized) will selectively bind the protonated primary amine of 3-AESA at low pH, allowing neutral and anionic impurities to wash through.

  • Resin Preparation: Swell Dowex 50WX8 resin in 1 M HCl, pack into a glass column, and equilibrate with 0.1 M HCl (pH 1.0).

  • Sample Loading: Acidify the crude aqueous mixture to pH 1.5 using HCl. Load the sample onto the column at a flow rate of 1-2 column volumes (CV) per hour.

  • Washing: Wash the column with 3 CV of 0.1 M HCl, followed by 3 CV of deionized water to remove unbound impurities and inorganic salts.

    • Self-Validation Checkpoint 1: Spot the flow-through on a silica TLC plate and heat with Ninhydrin stain. A lack of purple color confirms the 3-AESA amine is fully retained on the column.

  • Elution: Elute the product using 1 M NH₄OH (Ammonium Hydroxide). The high pH deprotonates the amine (NH₃⁺ → NH₂), neutralizing the positive charge and releasing the molecule from the sulfonic acid resin.

    • Self-Validation Checkpoint 2: Collect fractions and spot them on a TLC plate under short-wave UV (254 nm). Fractions containing the salicylic acid core will appear as dark spots.

  • Concentration: Lyophilize the pooled UV-active fractions to remove water and volatile ammonia, yielding the purified zwitterion.

References

  • Human GAPDH Is a Target of Aspirin's Primary Metabolite Salicylic Acid and Its Derivatives PLoS One URL:[Link][1]

  • Production and purification of recombinant glyceraldehyde 3-phosphate dehydrogenase (GAPA1) ResearchGate URL:[Link][2]

  • Sil-DBO-PS: A Zwitterionic Phase for Enhanced HILIC of Polar Compounds LCGC International - Chromatography Online URL:[Link][5]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling PMC - National Institutes of Health URL:[Link][6]

  • Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity Chromatography Today URL:[Link][4]

  • Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein Google Patents (US4661606A) URL:[3]

Sources

Optimization

"optimizing reaction conditions for 3-(2-Aminoethyl)-2-hydroxybenzoic acid synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing 3-(2-aminoethyl)-2-hydroxybenzoic acid (also known as 3-(2-aminoe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing 3-(2-aminoethyl)-2-hydroxybenzoic acid (also known as 3-(2-aminoethyl)salicylic acid). This bifunctional molecule is a highly valuable building block in drug development, but its synthesis presents unique chemoselectivity and isolation challenges.

The most robust, scalable route to this molecule is a two-step sequence: a Henry (nitroaldol) reaction of 3-formylsalicylic acid with nitromethane, followed by the catalytic hydrogenation of the resulting nitrostyrene intermediate[1][2]. Below, you will find self-validating protocols, comparative data, and a causality-driven troubleshooting guide to ensure your success at the bench.

Workflow Visualization

G SM 3-Formylsalicylic Acid (Starting Material) Reagent1 Nitromethane + NH4OAc (Glacial AcOH, Reflux) SM->Reagent1 Int1 3-(2-Nitrovinyl)-2-hydroxybenzoic Acid (Intermediate) Reagent1->Int1 Henry Reaction (Nitroaldol Condensation) Reagent2 H2 (500 psi), 10% Pd/C (EtOH / HCl, 50°C) Int1->Reagent2 Product 3-(2-Aminoethyl)-2-hydroxybenzoic Acid HCl (Final Product) Reagent2->Product Catalytic Hydrogenation (Nitro & Alkene Reduction)

Workflow diagram detailing the two-step synthesis of 3-(2-aminoethyl)-2-hydroxybenzoic acid.

Comparative Data: Catalyst Selection for Nitrostyrene Reduction

The reduction of the 3-(2-nitrovinyl)-2-hydroxybenzoic acid intermediate requires the simultaneous reduction of an alkene and a nitro group without hydrogenolyzing the aromatic ring or the phenolic carbon-oxygen bonds. The table below summarizes the causality behind our catalyst selection[3][4].

Reduction MethodReaction ConditionsChemoselectivityYieldScalability & Safety
10% Pd/C + H₂ (Recommended) 50-80°C, 500-1500 psi H₂, dil. HClHigh (Reduces both alkene and nitro; spares phenol/arene)75-85% Excellent. Safe for bulk prep; easy workup via filtration.
LiAlH₄ Refluxing THF, inert atmospherePoor (Risk of over-reducing the carboxylic acid to an alcohol)40-50%Poor. Pyrophoric hazard; tedious Fieser workup required.
Transfer Hydrogenation Pd/C + NH₄HCO₂, Refluxing MeOHVariable (Often stalls at the hydroxylamine intermediate)50-60%Moderate. Gas evolution (CO₂, NH₃) can be difficult to control.

Self-Validating Experimental Protocols

Protocol A: Henry Condensation (Synthesis of 3-(2-Nitrovinyl)-2-hydroxybenzoic acid)

Mechanistic Rationale: The Henry reaction couples 3-formylsalicylic acid with nitromethane[2][5]. We utilize ammonium acetate in glacial acetic acid rather than strong aqueous bases (like NaOH) to prevent the polymerization of the highly electrophilic nitrovinyl product and to keep the salicylic acid protonated for easier isolation.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 3-formylsalicylic acid in a 10-fold volumetric excess of nitromethane.

  • Catalysis: Add 1.2 equivalents of anhydrous ammonium acetate and 2.0 equivalents of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material spot (UV active) should disappear, replaced by a bright yellow, lower-Rf spot characteristic of the conjugated nitrostyrene.

  • Isolation: Cool the mixture to 0°C. The product will precipitate as a yellow crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Catalytic Hydrogenation (Synthesis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid HCl)

Mechanistic Rationale: Palladium on carbon (Pd/C) is the premier catalyst for reducing conjugated nitroalkenes to phenethylamines[3][6]. Conducting this in dilute hydrochloric acid is critical: it protonates the newly formed primary amine, preventing it from poisoning the palladium catalyst and avoiding the formation of dimeric secondary amine byproducts[6][7].

  • Setup: To a high-pressure autoclave, add 1.0 equivalent of 3-(2-nitrovinyl)-2-hydroxybenzoic acid.

  • Solvent System: Suspend the solid in a mixture of ethanol and concentrated aqueous HCl (ratio of 10:1 v/v). Ensure at least 2.0 to 3.0 molar equivalents of HCl are present relative to the substrate[6].

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 15-20% by weight of the substrate) under a blanket of inert gas (N₂ or Ar)[3][6].

  • Reduction: Purge the vessel with H₂, then pressurize to 500-800 psi. Heat to 50-60°C with vigorous agitation until hydrogen uptake ceases (typically 4-6 hours)[6][7].

    • In-Process Control (IPC): LC-MS analysis of an aliquot should show the complete disappearance of the nitrovinyl mass and the appearance of the amine mass.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst[3][6]. Evaporate the colorless filtrate to dryness under reduced pressure. Triturate the residue with cold acetone to yield the pure hydrochloride salt of the target molecule[6][7].

Troubleshooting & FAQs

Q1: My Henry reaction is yielding a dark, intractable tar instead of the yellow nitrovinyl intermediate. What is going wrong? A: Causality: You are likely experiencing base-catalyzed polymerization. Conjugated nitrostyrenes are highly susceptible to Michael addition from unreacted enolates or other nucleophiles if the pH is too high. Solution: Ensure you are strictly using the ammonium acetate/glacial acetic acid buffer system. Do not use stronger bases like piperidine or sodium hydroxide for this specific electron-rich salicylic acid derivative. Additionally, ensure your 3-formylsalicylic acid starting material is highly pure, as phenolic impurities can initiate radical polymerization[5].

Q2: During the Pd/C hydrogenation, my reaction stalls, and LC-MS shows a mass corresponding to the hydroxylamine intermediate (+16 Da from the target). How do I push the reaction to completion? A: Causality: The reduction of a nitro group proceeds sequentially: nitro → nitroso → hydroxylamine → primary amine. The final step (cleaving the N-O bond) is the most energy-intensive and is highly sensitive to catalyst poisoning. If the amine product is not immediately protonated, its lone pair coordinates to the palladium, deactivating the catalyst surface[3][4]. Solution: Your acidic medium is likely depleted or insufficiently strong. Verify that you have added at least 2.0 molar equivalents of concentrated HCl relative to the substrate[6]. If the reaction has already stalled, add an additional 0.5 eq of HCl, recharge the vessel with fresh Pd/C (5% w/w), and re-pressurize with H₂ at 60°C.

Q3: I successfully reduced the molecule, but I am losing all my product during the aqueous extraction phase. How do I isolate it? A: Causality: 3-(2-Aminoethyl)-2-hydroxybenzoic acid is an amphoteric zwitterion (containing both a basic amine and an acidic carboxylic acid/phenol). At neutral pH, it is highly water-soluble and will not partition into organic solvents like ethyl acetate or dichloromethane. Solution: Abandon aqueous/organic separatory funnel extractions. Follow the self-validating protocol above: maintain the product as the hydrochloride salt in the acidic aqueous/ethanolic filtrate. Evaporate the solvent completely in vacuo to leave a crude solid, then triturate (wash) the solid with a polar aprotic solvent like acetone. The HCl salt of the product is insoluble in acetone and will remain as a pure, filterable powder[6][7].

Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of high-pressure hydrogenation? A: Causality: While LiAlH₄ is a powerful reducing agent capable of reducing nitrostyrenes to phenethylamines, it is strongly contraindicated for this specific molecule[6][7]. The presence of the carboxylic acid group means LiAlH₄ will indiscriminately reduce the acid to a benzyl alcohol, destroying the salicylic acid pharmacophore. Furthermore, it is impractical and hazardous for bulk preparative work due to its pyrophoric nature and tedious workup procedures[6][7]. Stick to Pd/C catalytic hydrogenation, which is perfectly chemoselective for the nitrovinyl group while leaving the carboxylic acid intact[3].

References

  • Benchchem. "A Comparative Guide to Novel Catalysts for Nitrostyrene Reduction: Benchmarking Against the Standard Pd/C." Benchchem.
  • Erowid. "beta-Phenethylamines. The Catalytic Hydrogenation of omega-Nitrostyrenes." Erowid Archive.
  • DigitalCommons@Ursinus. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines." Ursinus College.
  • MDMA.ch Archive. "B-PHENETHYLAMINES. THE CATALYTIC HYDROGENATION OF w-NITROSTYRENES." MDMA.ch.
  • RHHZ. "Recent progress in copper catalyzed asymmetric Henry reaction." RHHZ.
  • ChemCon GmbH. "Chemical Name Reactions." ChemCon.
  • The Royal Society of Chemistry. "Electronic Supplementary Information for Decoloration Rates of a Photomerocyanine Dye as a Visual Probe Into Hydrogen Bonding." RSC.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid (3-AESA)

Introduction 3-(2-Aminoethyl)-2-hydroxybenzoic acid (3-AESA) is a highly specialized salicylic acid derivative. In drug development and molecular biology, it is extensively utilized as an immobilized ligand in Surface Pl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-Aminoethyl)-2-hydroxybenzoic acid (3-AESA) is a highly specialized salicylic acid derivative. In drug development and molecular biology, it is extensively utilized as an immobilized ligand in Surface Plasmon Resonance (SPR) platforms to identify and characterize Salicylic Acid-Binding Proteins (SABPs), such as GAPDH and HMGB1[1][2]. The primary amine side-chain allows for covalent immobilization onto CM5 sensor chips via amide coupling, while preserving the critical 2-hydroxybenzoic acid pharmacophore required for protein binding[1].

Due to the reactive nature of both the phenolic core and the ethylamine side-chain, synthesizing high-purity 3-AESA requires strict control over reaction parameters. This guide provides a validated workflow, impurity profiling, and mechanistic troubleshooting to ensure high-fidelity synthesis.

Section 1: Validated Experimental Workflow

The most robust and scalable synthetic route involves a two-step sequence: a Henry (nitroaldol) condensation of 3-formylsalicylic acid with nitromethane, followed by the catalytic hydrogenation of the resulting nitrovinyl intermediate[3].

Step 1: Henry Reaction & Dehydration
  • Charge: Dissolve 1.0 equivalent of 3-formylsalicylic acid in glacial acetic acid (5 mL/mmol).

  • Reagent Addition: Add 5.0 equivalents of nitromethane and 1.2 equivalents of ammonium acetate (catalyst).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via 1H NMR. The reaction is complete when the aldehyde proton (~10.5 ppm) fully disappears, replaced by trans-vinylic protons appearing as distinct doublets (~7.8 ppm, J = 13.5 Hz).

  • Workup: Cool to room temperature, precipitate the product by pouring the mixture into ice water, filter, and recrystallize the 3-(2-nitrovinyl)salicylic acid intermediate from absolute ethanol.

Step 2: Catalytic Hydrogenation
  • Charge: Dissolve 1.0 equivalent of the purified nitrovinyl intermediate in methanol containing 2.0 equivalents of concentrated HCl.

    • Causality Note: The acidic medium is a critical parameter. It immediately protonates the resulting primary amine upon formation, disabling its nucleophilicity and preventing downstream dimerization.

  • Catalyst: Add 10% Pd/C (10% w/w relative to the substrate).

  • Reaction: Purge the reaction vessel with N2, followed by H2. Stir vigorously under 30–40 psi of H2 gas at room temperature for 12 hours.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure (strictly <40°C) to yield the 3-AESA hydrochloride salt.

Section 2: Mechanistic Pathway & Impurity Mapping

SynthesisPathway SM 3-Formylsalicylic Acid (Starting Material) Step1 Henry Reaction (Nitromethane, NH4OAc) SM->Step1 ImpSchiff Schiff Base Impurity (Condensation) SM->ImpSchiff + Product Int1 3-(2-Nitrovinyl)salicylic Acid (Intermediate) Step1->Int1 ImpOlig Nitrovinyl Oligomers (Polymerization) Step1->ImpOlig Excess Heat / Base Step2 Catalytic Reduction (H2, Pd/C, Acidic Media) Int1->Step2 Product 3-(2-Aminoethyl)salicylic Acid (Target API / 3-AESA) Step2->Product ImpDimer Secondary Amine Dimer (Over-alkylation) Step2->ImpDimer Neutral Media ImpIncomp 3-(2-Nitroethyl)salicylic Acid (Incomplete Reduction) Step2->ImpIncomp Catalyst Poisoning Product->ImpSchiff ImpDecarb 2-(2-Aminoethyl)phenol (Decarboxylation) Product->ImpDecarb Thermal Stress

Fig 1: Synthetic workflow of 3-AESA highlighting critical nodes of impurity formation.

Section 3: Quantitative Impurity Profiling

Impurity IDChemical NameOrigin / MechanismEst. HPLC RRT*Action LimitMitigation Strategy
Impurity A 3-(2-Nitroethyl)salicylic acidIncomplete catalytic reduction of the nitro group.1.45< 0.5%Ensure high H2 pressure (40 psi); monitor Pd/C catalyst activity.
Impurity B 2-(2-Aminoethyl)phenolThermal decarboxylation of the salicylic acid core.0.85< 0.1%Restrict workup and evaporation temperatures to strictly <40°C.
Impurity C Bis(2-(3-carboxy-2-hydroxyphenyl)ethyl)amineReductive amination between product and intermediate imine.1.80< 0.2%Conduct hydrogenation in strictly acidic media (pH < 2).
Impurity D Schiff Base DimerCondensation of unreacted starting material with 3-AESA.2.10< 0.1%Ensure complete conversion in Step 1; rigorous intermediate recrystallization.
Impurity E Nitrovinyl OligomersBase-catalyzed Michael addition of the nitroalkene.Broad (>2.5)N/AAvoid strong bases; use NH4OAc/AcOH buffer system.

*RRT = Relative Retention Time (Estimated based on reverse-phase C18 HPLC, acidic mobile phase).

Section 4: Troubleshooting Guides & FAQs

Q1: During Step 1 (Henry reaction), my reaction mixture turns into a dark, intractable tar, and the yield of the nitrovinyl intermediate is exceptionally low. What is happening? Analysis & Causality: You are likely experiencing base-catalyzed polymerization (Impurity E). Nitroalkenes are highly electrophilic Michael acceptors. If the base used in the Henry reaction is too strong (e.g., NaOH or primary amines), the phenoxide ion or excess nitronate can attack the newly formed nitrovinyl double bond, triggering a runaway oligomerization cascade[3]. Corrective Action: Switch to a buffered, weakly basic system. The combination of ammonium acetate in glacial acetic acid provides sufficient basicity to form the nitronate ion without triggering polymerization. Strictly control the temperature at 90°C; exceeding 100°C exponentially increases tar formation.

Q2: My LC-MS data for the final product shows a significant mass peak corresponding to [2M - NH3 + H]+. How do I prevent this dimerization? Analysis & Causality: This mass corresponds to Impurity C, a secondary amine dimer. During the catalytic reduction of the nitro group, the reaction proceeds via an intermediate imine or hydroxylamine. If the reaction is run in neutral media, the newly formed primary amine (3-AESA) acts as a nucleophile, attacking the intermediate imine of an unreduced molecule. This reductive amination yields a secondary amine dimer. Corrective Action: The protocol must be a self-validating system for primary amine protection. By running the hydrogenation in methanolic HCl (2.0 equivalents of acid), the primary amine is instantly protonated to the ammonium salt (-NH3+) upon formation. This eliminates its nucleophilicity, shutting down the dimerization pathway entirely.

Q3: Following the final solvent evaporation, NMR indicates a loss of the carboxylate carbon (~172 ppm) and the formation of 2-(2-aminoethyl)phenol (Impurity B). Why is the molecule degrading? Analysis & Causality: Salicylic acid derivatives are highly susceptible to thermal decarboxylation, particularly when the phenol is protonated or when subjected to prolonged heating in protic solvents. The ortho-hydroxyl group facilitates a six-membered transition state that drastically lowers the activation energy for CO2 loss. Corrective Action: Never exceed 40°C during the rotary evaporation of the final product. If water must be removed from the final API, utilize lyophilization (freeze-drying) rather than thermal distillation.

Q4: I am observing a bright yellow impurity in my final product that absorbs strongly at 400 nm. What is it, and how do I remove it? Analysis & Causality: This is Impurity D, a Schiff base formed by the condensation of the primary amine product with trace amounts of unreacted 3-formylsalicylic acid carried over from Step 1[4]. The extended conjugation of the imine bond with the phenolic ring causes the characteristic yellow color. Corrective Action: This highlights the necessity of rigorous intermediate purification. Do not carry crude 3-(2-nitrovinyl)salicylic acid into the reduction step. Recrystallize the intermediate from ethanol until the aldehyde peak (10.5 ppm) is completely absent in the 1H NMR spectrum.

References

  • [1] Human GAPDH Is a Target of Aspirin's Primary Metabolite Salicylic Acid and Its Derivatives. PLOS One. Available at:

  • [2] Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals. Frontiers in Immunology / ResearchGate. Available at:

  • [4] Electronic Supplementary Information for Decoloration Rates of a Photomerocyanine Dye as a Visual Probe Into Hydrogen Bonding. The Royal Society of Chemistry. Available at:

  • [3] 5-Formylsalicylic acid 616-76-2 wiki. Guidechem. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Poor Yield in Aminobenzoic Acid Synthesis

Welcome to the Technical Support Center for aminobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity for this important class of compounds. Aminobenzoic acids are critical building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] However, their synthesis can be fraught with challenges, from incomplete reactions to difficult purifications.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered in the laboratory.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the synthesis of aminobenzoic acids. Each answer provides a causal explanation and actionable steps for resolution.

Issue 1: Low Yield in the Reduction of Nitrobenzoic Acids

Question: I am synthesizing p-aminobenzoic acid (PABA) by reducing p-nitrobenzoic acid, but my final yield is consistently below 50%. What are the most probable causes and how can I fix this?

Answer: The reduction of an aromatic nitro group is a cornerstone of aminobenzoic acid synthesis, but several factors can compromise its efficiency. The primary culprits for low yield are typically incomplete reaction, competing side reactions, and product loss during workup and isolation.

Causality Analysis:
  • Incomplete or Stalled Reaction: The reduction may not go to completion due to several factors:

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent to the nitro-compound must be correct. Impure or degraded reducing agents (e.g., old sodium dithionite, inactive catalyst) will also lead to an incomplete reaction.

    • Suboptimal Reaction Conditions: Temperature and pH play a critical role. For catalytic hydrogenations (e.g., using Raney-Ni), improper temperature or pressure can stall the reaction.[4] For chemical reductions (e.g., using Sn/HCl or Fe/HCl), the reaction is often exothermic and requires careful temperature management.

    • Poor Reagent Solubility: If the p-nitrobenzoic acid is not sufficiently dissolved in the reaction solvent, the reaction will be slow and incomplete.

  • Side Reactions: The desired amino group can be susceptible to further reactions. While the reduction of the nitro group is generally selective over the carboxylic acid, other side reactions can occur, especially under harsh conditions.[5]

  • Product Loss During Workup: This is one of the most common sources of poor yield. Aminobenzoic acids are amphoteric, meaning they have both an acidic (carboxylic acid) and a basic (amino) functional group. This property makes their solubility highly dependent on pH.

    • During workup, if the pH is too acidic or too basic, the product will remain dissolved in the aqueous phase as a salt and be lost. The product is least soluble at its isoelectric point, which is the optimal pH for precipitation.

Troubleshooting Workflow & Protocols:

Here is a logical workflow to diagnose and resolve the issue of low yield.

G cluster_start Diagnosis cluster_causes Potential Causes & Solutions cluster_end Outcome start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction - Check reagent quality/stoichiometry - Optimize temp/pH/solvent check_reaction->incomplete Starting material present workup_loss Product Loss During Workup - Adjust pH carefully to isoelectric point - Minimize wash volumes check_reaction->workup_loss Reaction complete, low isolated product side_reactions Side Reactions - Use milder reducing agents - Control reaction temperature check_reaction->side_reactions Multiple unknown spots on TLC end_node Improved Yield incomplete->end_node workup_loss->end_node side_reactions->end_node

Caption: A logical workflow for troubleshooting low yields.

Issue 2: Impure Product from Hofmann Rearrangement

Question: I am preparing anthranilic acid (o-aminobenzoic acid) from phthalimide via the Hofmann rearrangement, but my crude product is highly impure. What causes this and how can I improve the purity?

Answer: The Hofmann rearrangement is a classic method for synthesizing anthranilic acid.[2][3] However, the traditional conditions, which involve using a strong base like sodium hydroxide with bromine or sodium hypochlorite, are harsh and can lead to several byproducts.[6][7][8]

Causality Analysis:
  • Harsh Reaction Conditions: The combination of a strong halogenating agent and a strong base can lead to unwanted side reactions on the aromatic ring or degradation of the desired product.[7]

  • Formation of Byproducts: The key isocyanate intermediate formed during the reaction can undergo undesired reactions if not properly hydrolyzed.

  • Incomplete Hydrolysis: The reaction proceeds through an N-bromoamide intermediate which rearranges. Incomplete reaction or hydrolysis can leave behind various intermediates and unreacted starting materials.

Recommendations for Improving Purity:
  • Temperature Control: Maintain the reaction temperature carefully, especially during the addition of the hypochlorite or hypobromite solution. Warming the solution is sometimes necessary to complete the reaction, but overheating can promote side reactions.[8]

  • Modern Reagents: Consider using milder, more modern reagents that promote the Hofmann rearrangement under less harsh conditions. For example, electrooxidative methods have been developed that offer a greener and more controlled alternative to traditional oxidants.[6][7]

  • Careful Workup: As with other aminobenzoic acids, pH control during the workup is critical to ensure selective precipitation of the anthranilic acid away from acidic or basic impurities.

Issue 3: Difficulty in Final Product Purification

Question: My synthesized aminobenzoic acid is an off-white or beige powder, and TLC analysis shows multiple spots. What is the best way to purify it?

Answer: The coloration and presence of multiple spots on a TLC plate are clear indicators of impurities.[9] Common impurities include unreacted starting materials (e.g., the corresponding nitrobenzoic acid), isomeric byproducts, and degradation products.[1][9]

Causality Analysis & Purification Strategy:
  • Colored Impurities: The color often arises from trace amounts of oxidation products or highly conjugated byproducts.

  • Starting Material & Isomers: These often have polarities similar to the desired product, which can make separation challenging.[10]

Recommended Purification Protocols:
  • Recrystallization: This is the most common and effective method for purifying solid aminobenzoic acids.[9]

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10] Water or ethanol-water mixtures are often effective.

    • Decolorization: If the solution is colored after dissolving the crude product, add a small amount of activated charcoal to the hot solution and filter it hot through celite or fluted filter paper to adsorb the colored impurities.[9]

  • Column Chromatography: If recrystallization fails to remove impurities with similar solubility, column chromatography may be necessary.

    • Solvent System: A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity can be optimized using TLC.[10]

    • pH Adjustment: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape and separation. Conversely, for basic impurities, adding a small amount of triethylamine can be beneficial.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing aminobenzoic acids? A1: The two most common laboratory and industrial methods are:

  • Reduction of Nitrobenzoic Acids: This involves the reduction of the nitro group of a corresponding nitrobenzoic acid isomer to an amine. A wide variety of reducing agents can be used.[4][11]

  • Hofmann Rearrangement: This method is specifically used for producing anthranilic acid (o-aminobenzoic acid) from phthalimide.[2] Emerging green and sustainable biosynthesis methods are also being developed, often starting from glucose in engineered microorganisms, but these are currently more common at the research level.[12][13]

Q2: How can I effectively monitor the progress of my synthesis reaction? A2: The most common techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[9] TLC is a quick and inexpensive way to qualitatively assess the reaction. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. HPLC provides more quantitative data and is excellent for identifying and quantifying impurities.[14][15][16]

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do? A3: "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.[10] To resolve this, you can:

  • Select a lower-boiling point solvent or a solvent mixture.

  • Try a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a good solvent (in which it's highly soluble) and then slowly add an "anti-solvent" (in which it's poorly soluble) until turbidity persists. Then, heat to redissolve and cool slowly.

  • Ensure you are not cooling the solution too rapidly. Slower cooling promotes the formation of purer crystals.

Section 3: Key Protocols & Data

Protocol 1: General Procedure for Reduction of p-Nitrobenzoic Acid using Tin and HCl

This protocol is a representative example. Quantities and conditions should be optimized for your specific scale and setup.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitrobenzoic acid (1 eq.) and granulated tin (approx. 2.5-3 eq.).

  • Reaction: Slowly add concentrated hydrochloric acid (HCl) portion-wise through the condenser. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Use a water bath for cooling if necessary.

  • Heating: After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add a concentrated sodium hydroxide (NaOH) solution to basify the mixture until the tin salts precipitate as tin hydroxide. The pH should be strongly basic (pH > 10).

  • Filtration: Filter the mixture to remove the tin hydroxide precipitate. Wash the precipitate with a small amount of water.

  • Precipitation: Transfer the filtrate to a clean beaker and cool it in an ice bath. Carefully acidify the filtrate with an acid like glacial acetic acid or dilute HCl. The p-aminobenzoic acid will precipitate out as the pH approaches its isoelectric point (around pH 4-5).

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Table 1: Comparison of Common Reducing Systems for Nitroarenes
Reducing SystemTypical ConditionsAdvantagesDisadvantages
Fe / HCl or Acetic Acid Acidic, aqueousInexpensive, environmentally safer than other metals.Requires filtration of iron sludge.
Sn / HCl Strongly acidicEffective and reliable.Tin salts can be difficult to remove and are toxic.[17]
SnCl₂ / HCl Acidic, often in ethanolMilder than Sn/HCl, good for sensitive substrates.Stoichiometric amounts of tin salts are produced.
Catalytic Hydrogenation (H₂, Pd/C or Raney-Ni) Neutral, various solventsHigh yield, clean reaction, no metal salt waste.Requires specialized pressure equipment, catalyst can be expensive/pyrophoric.[4][11]
Sodium Dithionite (Na₂S₂O₄) Aqueous base or phase transferMild conditions, easy workup.Can be unreliable, reagent degrades on storage.
Ammonium Thiosulfate Reflux in ethanol/waterLow cost, environmentally friendly.May require longer reaction times.[18]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.
  • Benchchem. (n.d.). A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid.
  • MDPI. (2020, November 9). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water.
  • PMC. (2023, September 15). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives.
  • Benchchem. (n.d.). Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid.
  • Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application.
  • ACS Publications. (2023, September 14). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives.
  • Quora. (2017, December 21). What is the mechanism of anthranilic acid synthesis from phthalimide?.
  • ResearchGate. (n.d.). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from

  • Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid.
  • ETERA. (2024). Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC.
  • SlideShare. (n.d.). REARRANGEMENT REACTION.
  • MDPI. (2024, April 6). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives.
  • Patsnap Eureka. (2014, August 13). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate.
  • Google Patents. (n.d.). JPS5726652A - Reduction of nitrobenzoic acid.
  • Taylor & Francis Online. (2014, April 14). Production of p-Aminobenzoic acid by metabolically engineered Escherichia coli.
  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing.
  • Journal of Pharmaceutical Research International. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Pharmaceutical Chemistry Journal. (2022, August 1). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine.

Sources

Troubleshooting

Technical Support Center: Improving HPLC Resolution for 3-(2-Aminoethyl)-2-hydroxybenzoic acid

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the analysis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the analysis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal HPLC resolution for this and structurally similar molecules. We will delve into the unique chemical properties of this analyte and provide a logical, science-backed framework for troubleshooting and method development.

Understanding the Analyte: A Multifaceted Challenge

3-(2-Aminoethyl)-2-hydroxybenzoic acid presents a unique set of challenges for HPLC analysis due to its molecular structure. It possesses three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a primary amine. This combination confers two critical properties:

  • Zwitterionic Nature: The molecule contains both acidic (carboxylic, phenolic) and basic (amino) functional groups. Consequently, its net charge is highly dependent on the mobile phase pH. This can lead to complex retention behavior and poor peak shapes if not properly controlled.[1][2]

  • Chelating Activity: The arrangement of the hydroxyl and carboxylic acid groups (a salicylic acid moiety) and the proximate amino group creates a strong potential for chelation with metal ions.[3] Trace metals present in the HPLC system (e.g., from stainless steel frits, tubing, or even the silica matrix of the column) can interact with the analyte, causing severe peak tailing and loss of signal intensity.[4]

This guide provides a systematic approach to overcoming these challenges to develop a robust and reproducible HPLC method.

Troubleshooting HPLC Resolution Issues

This section is structured to guide you through a logical troubleshooting process, from identifying the problem to implementing a validated solution.

Troubleshooting Workflow

The following flowchart provides a high-level overview of the diagnostic process.

G start Start: Observe Poor Resolution or Peak Shape peak_shape What is the primary issue? start->peak_shape tailing Peak Tailing peak_shape->tailing Shape fronting Peak Fronting peak_shape->fronting Shape broad Broad Peaks peak_shape->broad Shape resolution Poor Resolution (Co-elution) peak_shape->resolution Separation tailing_cause Is only the analyte peak tailing? tailing->tailing_cause overload Suspect Overload or Solvent Mismatch fronting->overload broad->overload optimize_selectivity Focus on Selectivity (α): - Modify mobile phase pH - Change organic modifier (ACN vs. MeOH) - Change column chemistry resolution->optimize_selectivity all_peaks_tail No, all peaks tail tailing_cause->all_peaks_tail No analyte_tails Yes, primarily the analyte tailing_cause->analyte_tails Yes physical_issue Suspect Physical/Instrumental Issue: - Column void/blockage - Extra-column volume all_peaks_tail->physical_issue chemical_issue Suspect Chemical Interaction: - Silanol interaction - Metal chelation analyte_tails->chemical_issue check_column Action: Check column, connections, and injector. physical_issue->check_column optimize_ph Action 1: Optimize Mobile Phase pH (e.g., pH 2.5-3.0) chemical_issue->optimize_ph add_chelator Action 2: Add Chelating Agent (e.g., 0.1 mM EDTA) to mobile phase optimize_ph->add_chelator overload_action Action: Reduce sample concentration. Dissolve sample in initial mobile phase. overload->overload_action

Fig 1. A logical workflow for troubleshooting common HPLC issues.
Q&A: Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing)

Q1: My peak for 3-(2-Aminoethyl)-2-hydroxybenzoic acid is exhibiting significant tailing. What is the most likely cause?

A: For a molecule like this, peak tailing is most often caused by undesirable secondary interactions between the analyte and the stationary phase, or with active sites within the HPLC system itself.[5] The two primary chemical causes are:

  • Silanol Interactions: The basic amino group on your analyte can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[6] This secondary retention mechanism is different from the primary reversed-phase mechanism, leading to a tailing peak shape.

  • Metal Chelation: As discussed, your analyte is a potent metal chelator. It can interact with trace metal ions (Fe, Cr, Ni) on stainless steel surfaces or impurities in the silica packing, causing severe tailing.[3][7] This is a very common issue for compounds containing catechol-like or salicylic acid-like moieties.

Q2: How can I determine if the issue is silanol interactions or metal chelation?

A: A systematic approach is best. First, address the silanol interactions, as this is the most common cause for basic compounds.

  • Action: Lower the mobile phase pH. By operating at a pH of around 2.5 to 3.0, you will protonate the residual silanol groups, minimizing their ability to interact with the now-protonated (and positively charged) amino group of your analyte.[5][8] If peak shape improves dramatically, silanol interactions were a major contributor.

If significant tailing persists even at low pH, metal chelation is the likely culprit.

  • Action: Introduce a competitive chelating agent into your mobile phase. Adding a low concentration of Ethylenediaminetetraacetic acid (EDTA), typically 0.1-0.5 mM, to the aqueous portion of your mobile phase can effectively "mask" the active metal sites in the system, preventing them from interacting with your analyte.[9] If this sharpens the peak, metal chelation was the root cause.

Q3: How does the mobile phase pH affect the charge state and retention of my analyte?

A: The pH of the mobile phase is the most powerful tool for controlling the retention and peak shape of zwitterionic compounds.[1] The charge state of 3-(2-Aminoethyl)-2-hydroxybenzoic acid changes significantly with pH, which in turn affects its interaction with a C18 stationary phase.

Fig 2. Effect of pH on the ionization state of the analyte.
  • Low pH (2-3): The carboxylic acid is neutral, and the amine is protonated (-NH3+). The molecule has a net positive charge. This is often the ideal range for good peak shape on silica-based columns as it suppresses silanol interactions.[5]

  • Mid pH (4-8): The molecule exists as a zwitterion (-COO- and -NH3+). Operating near a pKa can lead to split or broad peaks because both ionized and non-ionized forms may be present.[1] It's generally advised to work at a pH at least 1-2 units away from the pKa values of your analyte.[2][8]

  • High pH (>9): The amine is neutral (-NH2), and the carboxylic acid is deprotonated (-COO-). The molecule has a net negative charge. While this can provide good retention, it requires a pH-stable column and can exacerbate interactions with metal ions.

Table 1: Impact of Mobile Phase pH on Analyte Behavior

pH RangeAnalyte ChargeRetention on C18Peak Shape ConsiderationsRecommendation
2.5 - 3.5 Cationic (+)Low to ModerateGenerally Good. Suppresses silanol interactions.Recommended starting point. [8]
4.0 - 7.0 Zwitterionic (0)VariableOften Poor. Risk of broad or split peaks.Avoid unless necessary for selectivity.
> 8.0 Anionic (-)Low to ModerateCan be good, but requires a pH-stable column.Use with caution and a modern, high-purity column.
Problem 2: Poor Resolution

Q4: I have good peak shape, but my analyte is co-eluting with an impurity. How can I improve the separation?

A: Improving resolution means increasing the space between two peaks. This is primarily governed by selectivity (α), which is the most powerful parameter for improving resolution.[10]

  • Adjust Organic Modifier Percentage: The first and simplest step is to adjust the isocratic percentage or gradient slope of your organic modifier (e.g., acetonitrile or methanol). Reducing the organic content will increase retention for all components and may improve resolution.[10]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders. If you are using acetonitrile, try substituting it with methanol (or vice-versa). This simple change can significantly alter selectivity.

  • Fine-Tune the Mobile Phase pH: Even within the recommended low pH range (e.g., 2.5 to 3.5), small adjustments can alter the selectivity between your analyte and closely eluting impurities, especially if the impurities have different pKa values.

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. A standard C18 column is a good starting point, but other phases can offer unique selectivity. Consider a Phenyl-Hexyl phase for aromatic compounds or a polar-embedded phase (e.g., RP-Amide) for enhanced retention of polar compounds.[11]

Frequently Asked Questions (FAQs)

Q5: What is the best type of HPLC column to start with for this analysis?

A: A modern, high-purity, end-capped C18 column is the best starting point. These columns have a much lower concentration of residual silanol groups compared to older "Type A" silica columns, which significantly reduces the potential for peak tailing with basic compounds.[5] Look for columns that are marketed as "base-deactivated" or suitable for a wide pH range. Using a column with smaller particles (e.g., sub-2 µm or superficially porous particles) can also increase efficiency and, therefore, resolution.[10][12]

Q6: My sample is dissolved in a strong solvent like DMSO, and I'm seeing peak distortion. Why?

A: Injecting a sample dissolved in a solvent that is much stronger than your initial mobile phase can cause significant peak distortion, including fronting and splitting. The strong solvent carries the analyte band too quickly at the head of the column, disrupting the equilibrium needed for proper chromatographic focusing.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and keep the injection volume to a minimum.[13]

Q7: Can I use a mass spectrometer (MS) with the proposed methods?

A: Yes, but with an important consideration. The recommended methods using a low pH mobile phase with formic or acetic acid are compatible with MS. However, if you need to add a chelating agent like EDTA, it is not MS-friendly as it is non-volatile and can suppress ionization. If metal chelation is a problem and MS detection is required, you must first try to solve the issue using hardware solutions, such as PEEK or MP35N components and specialized "metal-free" columns, which are designed to minimize analyte-metal interactions.[3]

Optimized Protocol: A Robust Starting Point

This protocol is designed as a high-quality starting point for the analysis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid. It incorporates the principles discussed above to proactively address common issues.

Sample and Mobile Phase Preparation
  • Sample Diluent: Prepare a solution matching the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Mobile Phase A (Aqueous):

    • Start with 1 L of HPLC-grade water.

    • Add 1.0 mL of Formic Acid (final concentration 0.1%).

    • Adjust pH to 2.8 using diluted ammonium hydroxide if necessary.[14]

    • (Optional, if metal chelation is suspected): Add EDTA to a final concentration of 0.1 mM. Note: This is for UV detection only.

    • Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

HPLC System and Conditions
ParameterRecommended SettingRationale
Column High-Purity, End-capped C18, 2.1 x 100 mm, 1.8 µmHigh efficiency and reduced silanol activity.[5][10]
Mobile Phase A 0.1% Formic Acid in Water, pH 2.8Suppresses silanol interactions for good peak shape.[8]
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient Program 5% to 60% B over 15 minutesA good starting "scouting gradient" to determine elution time.[15]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 35 °CElevated temperature can improve efficiency and reduce viscosity.[12]
Injection Volume 2 µLSmall volume minimizes potential solvent effects.
Detection (UV) 280 nm or Diode Array Detector (DAD)To monitor the aromatic structure. A DAD is recommended to check for peak purity.
Experimental Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A / 5% B) for at least 15 column volumes or until a stable baseline is achieved.

  • Blank Injection: Inject the sample diluent to ensure there are no system peaks or carryover.

  • Sample Injection: Inject the prepared sample.

  • Analysis: After the run, evaluate the chromatogram for retention time, peak shape (asymmetry factor), and resolution from adjacent peaks.

  • Optimization:

    • If retention is too long or short, adjust the gradient slope.

    • If resolution is poor, first try adjusting the gradient, then consider switching the organic modifier to methanol.[10]

    • If peak tailing persists, add EDTA to the mobile phase (for UV) or consider a certified metal-free column.[3][9]

By following this structured approach, you can systematically diagnose and resolve the common challenges associated with the HPLC analysis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid, leading to a robust, reliable, and high-resolution method.

References

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 506077, 3-(2-Aminoethyl)benzoic acid. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Xu, J., et al. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Workflow and Analytical Strategies of HPLC for Amino Acid Determination. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Unknown Author. (n.d.). HPLC of Monoclonal Antibody in Nonclinical Safety Testing – Degradation Induced by Trace Metal Ions Leaching From the. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2022, August 11). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... ACS Omega. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Kirkland, J. J. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]

  • Al-Merah, S., et al. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors.... PMC. Retrieved from [Link]

  • PLOS. (2014, February 14). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. Retrieved from [Link]

  • ChemBK. (2025, August 19). 2-Hydroxybenzoic Acid. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). (3-amino-2-Hydroxybenzoic Acid) MSDS CAS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19926711, 4-(2-Aminoethyl)-2-hydroxybenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Amino-3-hydroxy-benzoic acid. Retrieved from [Link]

  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

Sources

Optimization

"avoiding degradation of 3-(2-Aminoethyl)-2-hydroxybenzoic acid during analysis"

Technical Support Center: Analysis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid Welcome to the technical support center for the analysis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analysis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid

Welcome to the technical support center for the analysis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this molecule. The inherent structural motifs of 3-(2-Aminoethyl)-2-hydroxybenzoic acid, namely the catechol and aminoethyl groups, render it susceptible to degradation, which can significantly impact analytical accuracy. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Understanding the Molecule: Why is 3-(2-Aminoethyl)-2-hydroxybenzoic acid Prone to Degradation?

3-(2-Aminoethyl)-2-hydroxybenzoic acid contains a catechol ring (a benzene ring with two adjacent hydroxyl groups) and a primary amine. This combination of functional groups makes the molecule highly susceptible to oxidation. The catechol moiety can be easily oxidized to form highly reactive ortho-quinones, especially in the presence of oxygen, metal ions, or under alkaline conditions.[1][2][3] This oxidation can initiate a cascade of further reactions, including polymerization and intramolecular cyclization, leading to a variety of degradation products that can interfere with accurate quantification.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing rapid discoloration (e.g., turning pink, brown, or black) of my 3-(2-Aminoethyl)-2-hydroxybenzoic acid standard solution. What's causing this and how can I prevent it?

Answer:

This discoloration is a classic indicator of oxidation. The catechol group in your molecule is being oxidized to form colored quinone species.[1][2] This process is often accelerated by factors such as elevated pH, exposure to oxygen, and the presence of trace metal ions.

Troubleshooting Guide:

  • pH Control is Critical: Maintain your solutions at an acidic pH (ideally below 4) to minimize oxidation.[4] The rate of catechol oxidation increases significantly with increasing pH.[4] For HPLC analysis, using a mobile phase with a low pH, such as one containing formic or phosphoric acid, can help maintain the stability of the analyte on the column.[5][6][7]

  • Deoxygenate Your Solvents: Oxygen is a key player in the oxidation process. Before preparing your solutions, thoroughly degas all solvents (e.g., water, acetonitrile, methanol) by sparging with an inert gas like nitrogen or argon, or by using a vacuum degasser.

  • Utilize Antioxidants: The addition of a small amount of an antioxidant to your standard solutions and sample preparations can significantly inhibit degradation.

AntioxidantRecommended ConcentrationNotes
Ascorbic Acid (Vitamin C)0.1 - 1 mg/mLHighly effective and commonly used.
Sodium Metabisulfite0.1 - 0.5 mg/mLA potent antioxidant, but ensure compatibility with your analytical method.
EDTA0.1 - 0.5 mg/mLChelates metal ions that can catalyze oxidation.
  • Minimize Headspace: When storing solutions, use vials that are appropriately sized to minimize the amount of air (and thus oxygen) in the headspace above the liquid.

  • Protect from Light: While oxidation is the primary concern, photodecomposition can also occur with phenolic compounds. Store solutions in amber vials or protect them from direct light.[8]

  • Use High-Purity Solvents and Reagents: Trace metal impurities in lower-grade solvents can act as catalysts for oxidation. Always use HPLC-grade or higher purity solvents.

FAQ 2: My HPLC chromatograms show multiple unexpected peaks, and the peak area of my target analyte is inconsistent. How do I troubleshoot this?

Answer:

The appearance of multiple peaks and inconsistent peak areas are strong indications that your analyte is degrading during the analytical process. The extra peaks are likely the various degradation products.

Troubleshooting Workflow:

G start Inconsistent HPLC Results check_sample_prep Review Sample Preparation Protocol start->check_sample_prep implement_stabilizers Implement Stabilization Strategies check_sample_prep->implement_stabilizers Degradation likely during prep check_hplc_conditions Evaluate HPLC Method Parameters check_hplc_conditions->implement_stabilizers On-column degradation suspected further_troubleshooting Further Troubleshooting Required check_hplc_conditions->further_troubleshooting No obvious issues reinject Re-inject and Evaluate implement_stabilizers->reinject reinject->check_hplc_conditions Still inconsistent success Consistent Results Achieved reinject->success Peaks are consistent

Caption: Troubleshooting workflow for inconsistent HPLC results.

Detailed Steps:

  • Sample Preparation Review:

    • Temperature: Keep your samples and standards cool. Use an autosampler with temperature control set to 4-10 °C. Avoid leaving solutions at room temperature for extended periods. High temperatures can accelerate degradation.[9]

    • pH: As mentioned in FAQ 1, ensure your sample diluent is acidic.

    • Freshness: Prepare standards and process samples immediately before analysis. Avoid analyzing samples that have been stored for long periods, even when refrigerated.

  • HPLC Method Optimization:

    • Mobile Phase pH: The mobile phase should be acidic. A common choice is water and acetonitrile with 0.1% formic acid.[6][7][10][11] This low pH helps to keep the analyte in its protonated, more stable form.

    • Column Choice: A standard C18 column is often suitable for the analysis of similar compounds.[7][11]

    • Temperature: While elevated column temperatures can improve peak shape and reduce run times for some compounds, for thermally labile molecules like this, it's often best to start with a lower column temperature (e.g., 25-30 °C).[12]

    • Run Time: Shorter analysis times are generally better to minimize the time the analyte spends on the column, where degradation can occur. Consider using UPLC or a shorter column if available.

Example HPLC Method Parameters (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier to ensure stability.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for elution.
Gradient 5% B to 95% B over 10 minutesAdjust as needed for optimal separation.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temp. 30 °CBalances efficiency with stability.
Injection Vol. 5 µLMinimize potential for overload.
Detection UV at 254 nm or MS/MSChoose based on required sensitivity and selectivity.[11]
FAQ 3: Can I use a boronic acid-based solid-phase extraction (SPE) for sample cleanup?

Answer:

Yes, SPE with a phenylboronic acid (PBA) stationary phase can be an effective and selective method for extracting catechol-containing compounds like 3-(2-Aminoethyl)-2-hydroxybenzoic acid from complex matrices.[13][14] However, it requires careful pH control.

Mechanism and Protocol:

PBA forms a reversible covalent bond with the cis-diol of the catechol group under basic conditions (typically pH > 8). The analyte is then eluted by lowering the pH with an acidic solution.[13][14]

Experimental Protocol: PBA-SPE

  • Conditioning: Condition the PBA SPE cartridge with 1 mL of methanol followed by 1 mL of the loading buffer (e.g., 100 mmol L−1 ammonium formate, pH 8.0).[13][14]

  • Loading: Adjust the pH of your sample to ~8.0 and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of the loading buffer to remove unbound impurities.

  • Elution: Elute the analyte with an acidic solution (e.g., 20 mmol L−1 ammonium formate, pH 2.5).[13][14]

Critical Consideration: Catechols are highly unstable at the basic pH required for binding to the PBA phase.[13] Therefore, this step must be performed as quickly as possible, and the collected eluate should be immediately stabilized, for instance, by adding an antioxidant or proceeding directly to analysis.

G cluster_0 PBA-SPE Workflow cluster_1 Key Consideration Condition 1. Condition Cartridge (Methanol, pH 8 Buffer) Load 2. Load Sample (pH ~8.0) Condition->Load Wash 3. Wash (pH 8.0 Buffer) Load->Wash Elute 4. Elute Analyte (Acidic Buffer, pH < 4) Wash->Elute Analyze 5. Immediate Analysis Elute->Analyze Warning Warning: Analyte is unstable at high pH. Perform loading and washing steps rapidly.

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 3-(2-Aminoethyl)-2-hydroxybenzoic acid

An in-depth technical guide from the Senior Application Scientist at Gemini Labs. Welcome to the technical support center for 3-(2-Aminoethyl)-2-hydroxybenzoic acid (Compound ID: AHBA).

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from the Senior Application Scientist at Gemini Labs.

Welcome to the technical support center for 3-(2-Aminoethyl)-2-hydroxybenzoic acid (Compound ID: AHBA). This guide is designed for our research, scientific, and drug development partners. Here, we address common challenges and provide robust, field-proven methodologies for enhancing the solubility of this compound. Our approach is rooted in explaining the fundamental physicochemical principles to empower you to make informed decisions during your experiments.

PART 1: Understanding the Molecule - A Physicochemical Overview

3-(2-Aminoethyl)-2-hydroxybenzoic acid is a complex molecule with distinct functional groups that dictate its solubility behavior. Understanding its structure is the first step in troubleshooting.

  • Aromatic Core: A benzoic acid backbone which is inherently hydrophobic.

  • Acidic Groups: A carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group.

  • Basic Group: A primary amino (-NH2) group on the ethyl side chain.

The presence of both acidic and basic functional groups makes AHBA a zwitterionic compound. This means it can carry both a positive and a negative charge on the same molecule, and its net charge is highly dependent on the pH of the solution. The lowest solubility for zwitterionic compounds typically occurs at their isoelectric point (pI) , where the net charge is zero.[1][2]

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

FAQ 1: Why is my AHBA not dissolving in water or buffer?

Short Answer: You are likely at or near the compound's isoelectric point (pI), where its aqueous solubility is at a minimum.

Detailed Explanation: At the pI, the positive charge on the protonated amino group is balanced by the negative charge on the deprotonated carboxylate group. This charge neutrality minimizes interactions with polar water molecules, leading to aggregation and precipitation. To increase solubility, you must shift the pH of your solvent away from the pI to ensure the molecule carries a net positive or negative charge.[1][3][4]

Below is a diagram illustrating the pH-dependent ionization states of AHBA.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) Low_pH Structure: Cationic Net Charge: Positive (+) Solubility: High pI Structure: Zwitterionic Net Charge: Neutral (0) Solubility: Minimum Low_pH->pI Increase pH pI->Low_pH Decrease pH High_pH Structure: Anionic Net Charge: Negative (-) Solubility: High pI->High_pH Increase pH High_pH->pI Decrease pH

Caption: pH-dependent ionization and solubility of AHBA.

FAQ 2: How can I systematically determine the optimal pH for solubilization?

Short Answer: Perform a pH-solubility profile experiment. This involves preparing saturated solutions of AHBA across a range of pH values and measuring the concentration of the dissolved compound.

Detailed Explanation & Protocol: The key is to move the pH at least 2 units away from the pKa of the relevant functional groups. Based on similar structures, we can estimate the pKa values for AHBA.

Functional GroupEstimated pKaIonization State Change
Carboxylic Acid~3.0 - 4.0-COOH ⇌ -COO⁻ + H⁺
Phenolic Hydroxyl~8.0 - 9.0-OH ⇌ -O⁻ + H⁺
Amino Group~9.5 - 10.5-NH₃⁺ ⇌ -NH₂ + H⁺

To achieve a net positive charge and high solubility, adjust the pH to be below the carboxylic acid pKa (e.g., pH < 2). To achieve a net negative charge, adjust the pH to be above the amino group pKa (e.g., pH > 11).

Experimental Protocol: pH Adjustment for Solubilization

  • Preparation: Weigh a small, known amount of AHBA (e.g., 5 mg) into several separate vials.

  • Solvent Addition: Add a small, fixed volume of purified water to each vial (e.g., 1 mL). The compound will likely remain as a suspension.

  • Acidic Titration: To the first vial, add a dilute acid (e.g., 1 M HCl) dropwise while vortexing. Observe for dissolution. Continue until the solution is clear. Record the final pH. This will create the hydrochloride salt in situ.

  • Alkaline Titration: To a second vial, add a dilute base (e.g., 1 M NaOH) dropwise while vortexing. Observe for dissolution. Record the final pH. This will create the sodium salt in situ.

  • Validation: Once dissolved, let the solutions sit at room temperature for at least one hour to check for any delayed precipitation.

FAQ 3: pH adjustment is not sufficient or is incompatible with my experiment. What's next?

Short Answer: Use a water-miscible organic co-solvent.[5]

Detailed Explanation: Co-solvents decrease the overall polarity of the aqueous solvent system.[6][7] This reduces the energy penalty required to create a cavity for the non-polar benzene ring of AHBA, thereby enhancing solubility.[8] This is a powerful technique, especially when extreme pH values must be avoided.[]

Co-SolventTypical Starting Conc. (% v/v)Notes
Ethanol (EtOH)5 - 20%Commonly used, low toxicity.[6]
Dimethyl Sulfoxide (DMSO)1 - 10%Excellent solubilizing power, but can be reactive.
Propylene Glycol (PG)10 - 30%Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)10 - 40%Low toxicity, often used for in vivo studies.

Experimental Protocol: Co-Solvent Screening

  • Stock Solution: Prepare a concentrated stock of AHBA in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Working Solution: Prepare your final aqueous buffer (e.g., PBS pH 7.4).

  • Titration: While vortexing the aqueous buffer, slowly add small aliquots of the AHBA stock solution.

  • Observation: Monitor for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the solubility limit for that co-solvent percentage.

  • Best Practice: Always add the concentrated organic stock to the aqueous phase, never the other way around, to avoid immediate precipitation.

FAQ 4: I need to prepare a stable, solid form with high aqueous solubility. What is the best approach?

Short Answer: Prepare a stable salt form of the compound.

Detailed Explanation: Salt formation is a standard and highly effective method for increasing the solubility and dissolution rate of ionizable compounds.[10][11][12] By converting AHBA into a salt, you are "locking" it in a charged, highly water-soluble state.[13][14]

  • For a Hydrochloride (HCl) Salt: React the basic amino group with hydrochloric acid. The resulting salt will readily dissolve in water, creating an acidic solution.

  • For a Sodium (Na) Salt: React the acidic carboxylic acid group with a base like sodium hydroxide. The resulting salt will dissolve to form a basic solution.

The choice of salt depends on the desired final pH and compatibility with downstream applications. Salt formation generally improves chemical and physical stability compared to the free acid or base form.[10]

PART 3: Solubility Enhancement Workflow

For a systematic approach to troubleshooting, follow this workflow.

Caption: Decision workflow for enhancing AHBA solubility.

References

  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • Why salt formation of weak acid increases the drug solubility? . ResearchGate. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K . ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation . Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Salt formation to improve drug solubility . Ovid. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation . Pharma's Almanac. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility . Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Is the solubility of amino acids affected by their pH levels? . Quora. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems . DigitalCommons@URI. [Link]

  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions . Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Cosolvent – Knowledge and References . Taylor & Francis. [Link]

  • How could you make the zwitterion of aspartic acid more soluble in water? . Vaia. [Link]

  • 3-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506077 . PubChem. [Link]

  • How to desalt zwitterions? . ResearchGate. [Link]

  • Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery . PubMed. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals . YouTube. [Link]

  • Zwitterionic Poly(sulfobetaine methacrylate)s in Water: From Upper Critical Solution Temperature (UCST) to . Royal Society of Chemistry. [Link]

  • Solubility Modifying Power of Zwitterionic Salts . Queen's University Belfast. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Unknown Source.

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Optimization

Technical Support Center: Troubleshooting Side Reactions in Aminobenzoic Acid Synthesis

Welcome to the Technical Support Center for aminobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the preparation of these valuable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: Troubleshooting Guide by Synthetic Route

The synthesis of aminobenzoic acids is primarily achieved through a few key pathways. Each route presents a unique profile of potential side reactions. This section addresses the most common issues in a question-and-answer format.

Route A: Reduction of Nitrobenzoic Acids

The reduction of a nitro group to an amine is a cornerstone of organic synthesis. While seemingly straightforward, this transformation is a stepwise process, and halting at intermediate stages is a frequent source of impurities.

Question 1: My yield of 4-aminobenzoic acid from 4-nitrobenzoic acid is low, and TLC analysis shows multiple spots, some of which are colored. What are the likely side products?

Answer: The observation of multiple, often colored, byproducts points towards incomplete reduction and subsequent condensation reactions. The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through several intermediates, primarily the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[1][2][3]

  • Incomplete Reduction Products: Nitroso and hydroxylamine intermediates can persist in the reaction mixture if the reducing agent is depleted, its activity is low, or reaction conditions are suboptimal.[4][5]

  • Condensation Products: These intermediates are reactive and can condense with each other. For instance, the reaction between a nitrosoarene and a hydroxylamine can form an azoxybenzene derivative (Ar-N(O)=N-Ar).[1] Further reduction of azoxy compounds can lead to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species. These highly conjugated molecules are often intensely colored and can complicate purification.

Question 2: How can I minimize the formation of these reduction intermediates and condensation byproducts to improve selectivity for the desired amine?

Answer: Improving selectivity requires careful control over several experimental parameters to ensure the reaction proceeds fully to the desired amine without lingering at intermediate stages.

  • Choice of Reducing Agent & Catalyst:

    • Catalytic Hydrogenation (H₂/Pd-C): This is often a clean and efficient method.[6] Ensure the catalyst is active and not poisoned. Using a fresh, high-quality catalyst is crucial. The reaction may require elevated pressure or temperature to go to completion.[7]

    • Metal/Acid Reductions (e.g., Sn/HCl, Fe/HCl): These are robust methods.[4][6] It's vital to use a sufficient stoichiometric excess of the metal and acid to drive the reaction to completion.[4] Finely powdered and activated metals provide a larger surface area, increasing the reaction rate.[4]

    • Sodium Dithionite (Na₂S₂O₄): This reagent can be effective but is prone to decomposition upon storage. Always use a fresh batch.

  • Reaction Conditions:

    • Temperature Control: Nitro group reductions are often exothermic. Uncontrolled temperature increases can promote side reactions.[4] Maintain the recommended temperature, using an ice bath for cooling if necessary.

    • pH Management: In metal/acid reductions, maintaining an acidic pH is critical for the reaction to proceed. During workup, carefully basifying the solution (e.g., with NaHCO₃ or NaOH) is necessary to deprotonate the ammonium salt and isolate the free amine.[4]

    • Solvent Choice: The solvent must be appropriate for the chosen reducing agent and should fully dissolve the starting material to ensure a homogeneous reaction. Alcohols like ethanol or methanol are common.[8]

  • Reaction Monitoring:

    • Do not rely solely on reaction time. Actively monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This is the most reliable way to determine when the reaction is complete and prevent the formation of byproducts from over- or under-reacting.[4]

// Nodes Start [label="Ar-NO₂\n(Nitrobenzoic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroso [label="Ar-NO\n(Nitroso Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylamine [label="Ar-NHOH\n(Hydroxylamine Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NH₂\n(Aminobenzoic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Azoxy [label="Ar-N(O)=N-Ar\n(Azoxy Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges - Main Pathway Start -> Nitroso [label="+2e⁻, +2H⁺"]; Nitroso -> Hydroxylamine [label="+2e⁻, +2H⁺"]; Hydroxylamine -> Product [label="+2e⁻, +2H⁺"];

// Edges - Side Reactions Nitroso -> Azoxy [label="+ Ar-NHOH\n(Condensation)", dir=back, color="#EA4335"]; Hydroxylamine -> Azoxy [color="#EA4335"];

// Styling Product [shape=ellipse]; } dot Caption: Main reduction pathway and key side reaction.

Route B: Hofmann Rearrangement of Phthalamic Acid

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom, famously used to prepare anthranilic acid from phthalimide.[9][10]

Question 3: In my synthesis of anthranilic acid from phthalimide, I'm observing a significant amount of an insoluble white precipitate that is not my product. What is this side product?

Answer: This is a very common issue. The likely side product is isatoic anhydride . The Hofmann rearrangement proceeds through an isocyanate intermediate.[9][10][11] In the synthesis of anthranilic acid, this intermediate is an acyl isocyanate. If reaction conditions are not carefully controlled, this intermediate can cyclize intramolecularly to form the stable, and often sparingly soluble, isatoic anhydride.[12]

Question 4: How can I adjust my experimental conditions to favor the hydrolysis of the isocyanate to anthranilic acid and prevent the formation of isatoic anhydride?

Answer: Suppressing the formation of isatoic anhydride hinges on ensuring the isocyanate intermediate is rapidly hydrolyzed to the corresponding carbamic acid, which then decarboxylates to the desired amine.[9][11]

  • Temperature Control: This is the most critical parameter. The initial N-bromination and deprotonation steps are typically performed at low temperatures (0-10 °C).[13] The rearrangement to the isocyanate occurs upon warming.[14] However, excessive heat can promote the undesired cyclization. A carefully controlled temperature ramp, often not exceeding 50-70°C, is recommended.[13][14]

  • Stoichiometry of Base: A sufficient excess of strong base (e.g., NaOH) is required. The base serves multiple roles: it forms the hypobromite reagent in situ, deprotonates the amide, and, crucially, facilitates the final hydrolysis of the isocyanate.[9][10] Insufficient base can leave the isocyanate to cyclize.

  • Workup Procedure: Once the rearrangement is complete, the reaction mixture should be worked up promptly. Acidification of the basic solution to a pH of approximately 3.5-4 will precipitate the amphoteric anthranilic acid while keeping many other impurities dissolved.[15]

// Nodes Amide [label="Phthalamic Acid Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="Acyl Isocyanate\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbamic [label="Carbamic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Anthranilic Acid\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Isatoic Anhydride\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Amide -> Isocyanate [label="Rearrangement"]; Isocyanate -> Carbamic [label="+H₂O (Hydrolysis)\nFAVORED"]; Carbamic -> Product [label="-CO₂"]; Isocyanate -> SideProduct [label="Intramolecular\nCyclization\n(UNDESIRED)", color="#EA4335"];

// Styling Product [shape=ellipse]; SideProduct [shape=ellipse]; } dot Caption: Competing pathways for the isocyanate intermediate.

Part 2: General FAQs and Purification

Q5: My crude aminobenzoic acid is discolored (yellow or brown). What causes this and how can I prevent it?

A5: Discoloration is almost always due to oxidation.[16] The amino group is susceptible to air oxidation, which can be accelerated by light.[16][17] This process forms highly colored, conjugated impurities.

  • Prevention: During workup and purification, try to minimize exposure to air. Performing filtrations and other manipulations under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce discoloration.[15]

  • Storage: Store the final product in a tightly sealed, amber-colored vial to protect it from air and light.[16][17] For long-term storage, keeping the material in a desiccator under an inert atmosphere is best practice.[16]

Q6: What is the most effective general method for purifying crude aminobenzoic acids?

A6: The purification method depends on the nature of the impurities.

  • Recrystallization: This is often the most effective and scalable method.[18] A common solvent system is a mixture of ethanol and water.[18] The ideal solvent should dissolve the aminobenzoic acid well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[18] Adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[15][18]

  • Acid-Base Extraction: The amphoteric nature of aminobenzoic acids can be exploited. The crude material can be dissolved in a dilute base (like NaOH or NaHCO₃), washed with an organic solvent (like ethyl acetate) to remove neutral impurities, and then the aminobenzoic acid can be precipitated by acidifying the aqueous layer to its isoelectric point (pH ~3.5-4).[15] This process can be reversed by dissolving in acid and extracting with an organic solvent to remove basic impurities.

  • Column Chromatography: While effective, this is less practical for large-scale purifications. Silica gel chromatography using a solvent system like hexane/ethyl acetate is a common choice for small-scale work.[18]

Part 3: Protocols & Data

Protocol 1: Step-by-Step Catalytic Hydrogenation of 4-Nitrobenzoic Acid

This protocol provides a general guideline for the selective reduction of a nitroaromatic acid using a palladium on carbon catalyst.

  • Reaction Setup: To a solution of 4-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol or aqueous NaOH solution[19]), carefully add 5-10% (w/w) of 10% Palladium on Carbon (Pd/C) under an inert atmosphere (N₂ or Ar).

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-10 bar) and stir the mixture vigorously at the desired temperature (e.g., room temperature to 80°C[19]).

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The disappearance of the starting material spot is a key indicator of completion.[4]

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure. If the reaction was run in a basic solution, acidify the aqueous residue to pH 4 with HCl to precipitate the 4-aminobenzoic acid.[15]

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from an ethanol/water mixture.[18]

Table 1: Comparison of Common Reducing Agents for Nitrobenzoic Acid
Reducing Agent SystemTypical ConditionsAdvantagesCommon Side Reactions/Issues
H₂ / Pd/C or Pt/C 1-10 bar H₂, RT-80°CHigh yield, clean reaction, catalyst is recyclableCatalyst poisoning, potential for over-reduction of other functional groups, requires specialized pressure equipment
SnCl₂·2H₂O / HCl Reflux in EthanolEffective and reliable, tolerates many functional groupsRequires stoichiometric amounts, generates tin waste, workup can be tedious[4]
Fe / HCl or AcOH Reflux in H₂O/EthanolInexpensive, environmentally benign metal wasteRequires large excess of iron, can be slow, vigorous reaction[4]
Na₂S₂O₄ (Dithionite) Aqueous solution, heatMild conditions, useful for sensitive substratesReagent decomposes on storage, can be slow, may generate sulfur byproducts[4]

References

  • Benchchem. Preventing degradation of 2-(2-Aminobenzoyl)benzoic acid during storage.
  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Zhang, Y., et al. (2026). Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH) 2 heterostructure. RSC Publishing.
  • Benchchem. Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.
  • Chemistry Steps. (2025). Hofmann Rearrangement.
  • Wikipedia. Hofmann rearrangement.
  • Google Patents. (1956). Process for purifying p-aminobenzoic. US2735865A.
  • PubChem. 4-Aminobenzoic Acid. CID 978.
  • Google Patents. Process for the catalytic hydrogenation of nitrobenzene. US4265834A.
  • Aidic. (2022). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene.
  • Wang, H., et al. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. PMC.
  • Rahman, M. T., et al. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac.
  • Schilling, W., et al. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
  • CDH Fine Chemical. p-Amino Benzoic Acid CAS No 150-13-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Scrimin, P., et al. (2023). Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light. PMC.
  • Zhang, Y., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. PMC.
  • Klyuev, M.V., et al. Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Google Patents. (2005). The preparation method of p-aminobenzoic acid. CN1625545A.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Staiger, R.P., & Miller, E.B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry.
  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros.
  • Bhattacharya, S. Migration from carbon to electron-deficient nitrogen: Hofmann, Curtius, Lossen and Schmidt rearrangements.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
  • Google Patents. (1982). Reduction of nitrobenzoic acid. JPS5726652A.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Structure of Synthesized 3-(2-Aminoethyl)-2-hydroxybenzoic Acid

This guide provides a comprehensive framework for the structural validation of synthesized 3-(2-Aminoethyl)-2-hydroxybenzoic acid, a key intermediate in pharmaceutical development. For professionals in drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the structural validation of synthesized 3-(2-Aminoethyl)-2-hydroxybenzoic acid, a key intermediate in pharmaceutical development. For professionals in drug discovery and synthesis, unambiguous structural confirmation is not merely a procedural step but the bedrock of product safety, efficacy, and regulatory compliance.[1] An erroneous structural assignment can lead to the costly failure of downstream processes and compromise patient safety.

We will move beyond a simple recitation of techniques to provide an integrated, multi-faceted validation strategy. This approach, which combines chromatographic purity assessment with orthogonal spectroscopic techniques, creates a self-validating system that ensures the highest degree of confidence in the final molecular structure. We will compare the expected analytical data for the target compound against plausible isomeric alternatives, demonstrating how to use this data to achieve definitive structural elucidation.

The Integrated Validation Workflow

A robust validation strategy does not rely on a single analytical technique. Instead, it layers complementary methods to build a comprehensive and irrefutable body of evidence. The process begins with assessing the purity of the synthesized batch, as impurities can significantly complicate the interpretation of spectroscopic data.[2] Once purity is established, a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—is employed to piece together the molecular puzzle.

G cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Comparison Synthesis Synthesized Product (Crude) LCMS_Purity LC-MS Analysis (Purity & MW Check) Synthesis->LCMS_Purity Initial Screening NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Carbon Skeleton LCMS_Purity->NMR Purified Sample (>95%) MS High-Resolution MS - Elemental Formula - Fragmentation IR FTIR Spectroscopy - Functional Groups Data_Integration Data Integration & Comparative Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Confirmed_Structure Confirmed Structure: 3-(2-Aminoethyl)-2- hydroxybenzoic acid Data_Integration->Confirmed_Structure

Caption: Integrated workflow for the structural validation of synthesized small molecules.

Part 1: Purity Assessment and Molecular Weight Confirmation via LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable first step.[3][4] It combines the separation power of liquid chromatography with the mass-detection capability of mass spectrometry, allowing us to simultaneously assess the purity of the sample and confirm its molecular weight.[][6]

Causality Behind Experimental Choice: Before dedicating resources to extensive NMR and other analyses, it is critical to ensure the sample is sufficiently pure. The presence of significant impurities, such as unreacted starting materials or isomeric side-products, can lead to ambiguous spectra and incorrect structural assignments. LC-MS provides a rapid and highly sensitive method to verify that the primary component of the mixture corresponds to the expected molecular weight of our target compound.[6]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the synthesized solid in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile). Filter the solution through a 0.22 µm syringe filter.[7]

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, increasing to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage (~3.5 kV) and source temperature (~120 °C) to achieve stable ionization with minimal in-source fragmentation.[7]

Expected Data & Interpretation

For 3-(2-Aminoethyl)-2-hydroxybenzoic acid (Molecular Formula: C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ), we expect to see a single major peak in the total ion chromatogram (TIC). The mass spectrum corresponding to this peak should show a prominent ion at m/z 182.08 , which corresponds to the protonated molecule ([M+H]⁺). High-resolution mass spectrometry (HRMS) would provide an exact mass that can be used to confirm the elemental composition.

ParameterExpected ResultInterpretation
Retention Time Single major peakIndicates high purity of the synthesized compound.
[M+H]⁺ (m/z) 182.08Confirms the molecular weight of the target compound.
Purity (by UV area %) >95%The sample is suitable for detailed structural analysis.

Part 2: Unambiguous Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules.[8][9] It provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For our target compound, ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choice: While MS confirms the molecular weight, it cannot definitively distinguish between isomers. NMR excels at this by mapping the carbon-hydrogen framework.[10] The chemical shifts and coupling patterns of the aromatic protons, in particular, provide a unique fingerprint that allows for the unambiguous determination of the substitution pattern on the benzene ring.[11][12]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base to aid solubility).

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

    • (Optional but Recommended) 2D NMR: Acquire a COSY (¹H-¹H correlation) spectrum to confirm proton-proton couplings and an HSQC (¹H-¹³C correlation) spectrum to map protons to their directly attached carbons.[9][13]

Expected Data & Interpretation for 3-(2-Aminoethyl)-2-hydroxybenzoic acid

The structure contains several distinct proton and carbon environments that will give rise to a predictable NMR spectrum.

¹H NMR (Expected Data in DMSO-d₆):

  • Aromatic Protons: The 1,2,3-trisubstituted aromatic ring will produce a characteristic complex pattern. We expect three signals in the aromatic region (~6.5-8.0 ppm).[11]

    • A doublet of doublets (dd) or triplet (t) around 6.8 ppm (proton at C5).

    • A doublet of doublets (dd) around 7.2 ppm (proton at C4).

    • A doublet of doublets (dd) around 7.6 ppm (proton at C6).

  • Ethyl Chain Protons: Two triplets, each integrating to 2H.

    • A triplet around 2.8-3.0 ppm (-CH₂-Ar).

    • A triplet around 3.0-3.2 ppm (-CH₂-NH₂).

  • Labile Protons: Broad signals for -OH, -COOH, and -NH₂ protons, which may exchange with solvent.

¹³C NMR (Expected Data):

  • Carbonyl Carbon: A signal downfield, around 170-175 ppm.

  • Aromatic Carbons: Six distinct signals in the 110-160 ppm range. The carbon bearing the -OH group (C2) will be the most downfield of the ring carbons (around 155-160 ppm).[11]

  • Ethyl Chain Carbons: Two signals in the aliphatic region, typically between 25-45 ppm.

Signal Source¹H Chemical Shift (ppm)¹H Splitting Pattern¹³C Chemical Shift (ppm)
Carboxyl (-COOH)~12-13 (broad)Singlet~172
Aromatic C-H (C6)~7.6dd~128
Aromatic C-H (C4)~7.2dd~130
Aromatic C-H (C5)~6.8t~118
Ethyl (-CH₂-Ar)~2.9t~30
Ethyl (-CH₂-NH₂)~3.1t~40
Hydroxyl (-OH)Variable (broad)Singlet-
Amine (-NH₂)Variable (broad)Singlet-
Quaternary Carbons--C1(~115), C2(~158), C3(~125)

Part 3: Comparative Analysis - Ruling out Isomeric Impurities

The true power of this multi-technique approach is revealed when comparing the data for our target compound with that of a plausible alternative, such as the isomeric 4-(2-Aminoethyl)-2-hydroxybenzoic acid . While both compounds have the exact same molecular weight (181.19 g/mol ) and would be indistinguishable by simple MS, their NMR spectra would be markedly different.

G cluster_0 Observed Data cluster_1 Hypothesized Structures cluster_2 Conclusion NMR_Data ¹H NMR Spectrum: - 3 Aromatic Signals - Splitting: t, dd, dd Target Target Structure 3-(2-Aminoethyl)-2-hydroxy... NMR_Data->Target Matches Predicted 1,2,3-Substitution Pattern Isomer Isomeric Structure 4-(2-Aminoethyl)-2-hydroxy... NMR_Data->Isomer Inconsistent with Predicted 1,2,4-Substitution Pattern (d, d, s) MS_Data LC-MS Data: m/z = 182.08 MS_Data->Target Consistent MS_Data->Isomer Consistent Conclusion_Node Conclusion: Observed NMR pattern matches 1,2,3-substitution pattern of the target compound. Target->Conclusion_Node

Caption: Logical workflow for differentiating isomers using combined MS and NMR data.

NMR Comparison: Target vs. Isomer

The key difference lies in the aromatic region of the ¹H NMR spectrum. The symmetry of the 4-(2-Aminoethyl) isomer (a 1,2,4-trisubstituted ring) would produce a simpler, more distinct splitting pattern compared to our target's 1,2,3-trisubstituted pattern.

CompoundSubstitution PatternExpected ¹H NMR Aromatic Signals
3-(2-Aminoethyl)-2-hydroxybenzoic acid 1,2,3-TrisubstitutedThree signals: a triplet and two doublet of doublets (t, dd, dd).
4-(2-Aminoethyl)-2-hydroxybenzoic acid 1,2,4-TrisubstitutedThree signals: two doublets and a singlet (or very narrow doublet) (d, d, s).

This direct comparison demonstrates the unambiguous power of ¹H NMR. The observed splitting pattern directly confirms the connectivity of the substituents on the aromatic ring, allowing us to definitively identify our synthesized product and rule out the presence of key isomers.

Part 4: Functional Group Confirmation with FTIR Spectroscopy

Infrared (IR) spectroscopy provides valuable, albeit less detailed, information about the functional groups present in a molecule. It serves as a rapid and cost-effective complementary technique to confirm that the key chemical bonds expected in the structure are indeed present.

Causality Behind Experimental Choice: While NMR and MS focus on the atomic framework and molecular weight, IR spectroscopy confirms the presence of specific bonds (e.g., C=O, O-H, N-H). This is a quick quality check to ensure the synthesis has not resulted in unexpected functional group transformations. For example, the absence of a strong C=O stretch would immediately indicate a failed synthesis of the carboxylic acid.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data & Interpretation

The IR spectrum should display characteristic absorption bands corresponding to the functional groups in 3-(2-Aminoethyl)-2-hydroxybenzoic acid.

Functional GroupBond VibrationExpected Absorption Range (cm⁻¹)Interpretation
Hydroxyl/CarboxylO-H stretch3200-2500 (very broad)Confirms presence of -COOH and phenolic -OH groups.[14]
AmineN-H stretch3400-3300 (medium, may be two bands)Confirms presence of the primary amine (-NH₂).
CarbonylC=O stretch1700-1650Confirms presence of the carboxylic acid carbonyl group.
Aromatic RingC=C stretch1600-1450Indicates the presence of the benzene ring.

Conclusion

Validating the structure of a synthesized compound like 3-(2-Aminoethyl)-2-hydroxybenzoic acid is a critical process that demands a rigorous, multi-faceted analytical approach. Relying on a single technique is insufficient and carries significant risk. By integrating LC-MS for purity and molecular weight assessment, detailed ¹H and ¹³C NMR for unambiguous connectivity and isomer differentiation, and FTIR for functional group confirmation, we create a powerful, self-validating system. This integrated workflow provides the objective, verifiable data necessary to confirm the molecular structure with the highest degree of scientific confidence, ensuring the integrity of research and development programs.

References

  • Nikolaev, E. N., et al. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry. Available at: [Link]

  • Patsnap. (2026, March 5). How to Compare Aromatic Compounds Using NMR Spectroscopy. Patsnap Eureka. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Practices of Process Validation for Drug Substances and Intermediates. Retrieved from [Link]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Retrieved from [Link]

  • Le, A. T., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Combinatorial Science. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Retrieved from [Link]

  • Agilent. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies. Retrieved from [Link]

  • D'Avolio, A., et al. (2011). Current developments in LC-MS for pharmaceutical analysis. Analyst. Available at: [Link]

  • Filarowski, A., et al. (2006). Acidity of Ortho-Substituted Benzoic Acids: An Infrared and Theoretical Study of the Intramolecular Hydrogen Bonds. The Journal of Physical Chemistry A. Available at: [Link]

  • Particle Technology Labs. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Retrieved from [Link]

  • ZM Silane Limited. (2025, September 13). Organic Synthesis Drug Intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Grzybowski, M., et al. (2022). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Nature Communications. Available at: [Link]

  • Pharmarecipere. (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • NMR Solutions. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • Dannenmayer, M., et al. (2022). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue Instrument. Journal of Geophysical Research: Planets. Available at: [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Molbase. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • US Food and Drug Administration. (2021, March 11). Process Validation and ICH Q7. YouTube. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

  • Bally, T., & Rablen, P. R. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2026, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Zeitschrift für Naturforschung A. Available at: [Link]

  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine. Available at: [Link]

  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

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Comparative

"LC-MS/MS versus GC-MS for aminobenzoic acid analysis"

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals comparing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals comparing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of aminobenzoic acids.

Introduction to Aminobenzoic Acid Analysis

Aminobenzoic acids (ABAs)—including o-aminobenzoic acid (anthranilic acid), m-aminobenzoic acid, and p-aminobenzoic acid (PABA)—are critical biomarkers and chemical precursors. PABA is extensively monitored in pharmacokinetic studies as a metabolite of local anesthetics like procaine[1], and serves as a primary probe substance to investigate phase 2 biotransformation (glycine conjugation) in human urine[2]. Meanwhile, anthranilic acid is a key intermediate in the biosynthetic pathways of microbial metabolites, such as the quinolines produced by Pseudomonas aeruginosa[3].

The Physicochemical Challenge: Aminobenzoic acids are highly polar, amphoteric molecules containing both a basic primary amine (-NH₂) and an acidic carboxylic acid (-COOH) group. This zwitterionic nature dictates the analytical approach: they are inherently suited for direct liquid chromatography but require extensive chemical modification (derivatization) to achieve the volatility and thermal stability necessary for gas chromatography.

Analytical Logic & Workflow Divergence

The decision to deploy LC-MS/MS versus GC-MS hinges on the balance between sample throughput, required sensitivity, and matrix complexity.

  • LC-MS/MS (The Direct Approach): Utilizes the polar nature of ABAs to achieve rapid separation on reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) columns. Positive electrospray ionization (+ESI) is highly efficient due to the readily protonated amine group.

  • GC-MS (The Derivatization Approach): Requires blocking the active hydrogen atoms on both the amine and carboxylic groups to prevent thermal degradation and peak tailing. Silylation (e.g., using BSTFA) is the standard mechanistic choice, producing highly resolved, structurally informative electron ionization (EI) spectra[3].

Workflow Sample Biological Sample (Urine/Plasma/Extract) IS Add Stable Isotope Internal Standard Sample->IS Prep Sample Clean-up (SPE or Protein Precipitation) IS->Prep GC_Evap Evaporation to Dryness (N2 Stream) Prep->GC_Evap GC-MS Route LC_Recon Reconstitution (Aqueous Mobile Phase) Prep->LC_Recon LC-MS/MS Route GC_Deriv Derivatization (BSTFA + 1% TMCS, 70°C) GC_Evap->GC_Deriv GC_MS GC-EI-MS Analysis (SIM or Full Scan) GC_Deriv->GC_MS LC_MS LC-ESI-MS/MS Analysis (MRM Mode) LC_Recon->LC_MS

Sample preparation and analysis workflows for GC-MS vs. LC-MS/MS of aminobenzoic acids.

LC-MS/MS Methodology: High-Throughput & Sensitivity

LC-MS/MS is the gold standard for pharmacokinetic tracking of ABAs due to its high sensitivity and minimal sample preparation requirements[1].

Causality of Experimental Choices
  • Column Selection: An XTerra MS C18 or similar hybrid-particle column is often chosen to withstand the slightly acidic mobile phases required to keep the amine protonated[1].

  • Ionization & MRM: Positive ESI (+ESI) is utilized. For PABA, the precursor ion is the protonated molecule[M+H]⁺ at m/z 138. The primary Multiple Reaction Monitoring (MRM) transition is m/z 138 → 120, representing the loss of water (H₂O, 18 Da) from the carboxylic acid moiety[1]. This specific fragmentation provides a self-validating signal that isolates PABA from background matrix noise.

Step-by-Step Protocol (PABA in Urine/Plasma)
  • Sample Aliquoting: Transfer 100 µL of biological fluid into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (e.g., PABA-¹³C₆ or N-Acetylprocainamide) to ensure the system self-corrects for downstream matrix ion suppression[1].

  • Extraction: Perform Solid-Phase Extraction (SPE) using a mixed-mode polymeric sorbent. Wash with 5% methanol in water, and elute with 100% methanol[4].

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water).

  • Chromatography: Inject 5 µL onto a C18 column. Run a gradient from 5% to 95% Mobile Phase B (0.1% formic acid in acetonitrile) over 5 minutes.

  • Detection: Monitor MRM transitions (e.g., m/z 138 → 120 for PABA) using a triple quadrupole mass spectrometer[1].

GC-MS Methodology: Structural Elucidation & Resolution

While LC-MS/MS excels in throughput, GC-MS is unparalleled for resolving positional isomers (ortho, meta, para) and conducting untargeted metabolic profiling[3].

Causality of Experimental Choices
  • Derivatization: ABAs must be derivatized. A common approach is trimethylsilylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]. TMCS acts as a catalyst, increasing the silylation power to ensure both the sterically hindered amine and the carboxylic acid are fully converted to their TMS derivatives.

  • Ionization: Electron Ionization (EI) at 70 eV generates highly reproducible fragmentation patterns. Unlike ESI, EI is a "hard" ionization technique that is largely immune to matrix ion suppression, making it highly trustworthy for complex biological extracts.

Step-by-Step Protocol (Anthranilic Acid/PABA in Extracts)
  • Sample Extraction: Extract the biological matrix with methanol or ethyl acetate. Add a stable isotope (e.g., ¹⁵N-labeled anthranilic acid) as an internal standard[3].

  • Drying (Critical Step): Transfer the extract to a silanized glass vial and evaporate to complete dryness under a gentle stream of nitrogen. Causality: Even trace amounts of water will aggressively quench the BSTFA reagent, leading to incomplete derivatization.

  • Derivatization: Add 50 µL of pyridine (as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS[3].

  • Incubation: Seal the vial and incubate at 70°C for 1 hour to drive the reaction to completion[3].

  • Chromatography: Inject 1 µL into the GC-MS equipped with a 30-m DB-5 (or equivalent 5% phenyl) capillary column[3].

  • Detection: Operate the mass spectrometer in positive-ion EI mode (70 eV), scanning from m/z 50 to 500, or use Selected Ion Monitoring (SIM) for targeted quantification[3].

Performance Comparison Data

The following table synthesizes the operational and performance metrics of both modalities for aminobenzoic acid analysis, based on validated pharmacokinetic and metabolomic methodologies.

Analytical ParameterLC-MS/MS (+ESI, MRM)GC-MS (EI, SIM post-Silylation)
Sample Preparation Time Low: ~30-45 mins (Direct SPE/PPT)High: ~2-3 hours (Requires strict drying & 1h incubation)
Derivatization Requirement NoneMandatory (e.g., BSTFA/TMCS)[3]
Limit of Detection (LOD) Excellent: ~0.1 - 1.0 ng/mL (nM range)[1]Good: ~5.0 - 10.0 ng/mL
Linear Dynamic Range 10 nM to 5000 nM[1]Typically 100 nM to 10,000 nM
Matrix Effects High risk of ion suppression; requires stable isotope ISMinimal; EI is highly resistant to matrix suppression
Isomer Resolution Moderate (Requires optimized gradient)Excellent (Capillary GC easily resolves o-, m-, p- isomers)
Primary Application High-throughput PK, clinical trace analysis[2]Untargeted metabolomics, biosynthetic pathway mapping[3]

Conclusion and Selection Guide

For drug development professionals and clinical researchers, the choice between LC-MS/MS and GC-MS is dictated by the study's primary endpoint:

  • Select LC-MS/MS when processing large batches of clinical samples (e.g., urine or plasma) for pharmacokinetic profiling or phase 2 biotransformation studies. Its superior LOD and lack of derivatization bottlenecks make it the optimal choice for targeted, high-throughput quantification[1],[5].

  • Select GC-MS when mapping novel biosynthetic pathways, resolving complex isomer mixtures, or when matrix ion suppression in LC-MS/MS cannot be mitigated. The robust nature of EI spectra ensures high-confidence structural identification[3].

Sources

Validation

"synthesis efficiency of different routes to 3-(2-Aminoethyl)-2-hydroxybenzoic acid"

An In-Depth Technical Guide to the Synthesis Efficiency of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid Introduction The compound 3-(2-Aminoethyl)-2-hydroxybenzoic acid is a highly versatile, bifunctional building block in mod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis Efficiency of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid

Introduction

The compound 3-(2-Aminoethyl)-2-hydroxybenzoic acid is a highly versatile, bifunctional building block in modern medicinal chemistry. Featuring a salicylic acid core appended with a primary aminoethyl chain at the 3-position, this molecule is a critical precursor for synthesizing selective Sirtuin 5 (SIRT5) inhibitors and advanced anti-inflammatory benzamides targeting the COX-2 pathway.

Efficiently installing an aliphatic amine onto an electron-rich phenolic acid presents significant synthetic challenges, primarily concerning regioselectivity and the prevention of over-reduction. As a Senior Application Scientist, I have evaluated the two most viable synthetic strategies for this molecule: Route A (The Nitroaldol/Henry Route) and Route B (The Cyanomethylation Route) . This guide objectively compares their mechanistic efficiencies, scalability, and experimental robustness to help drug development professionals select the optimal pathway.

Mechanistic & Strategic Overview

Route A: The Nitroaldol (Henry) Route

This route builds the aminoethyl chain through a three-step sequence: formylation, condensation, and reduction.

  • Formylation: The synthesis begins with the Duff reaction, utilizing hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group ortho to the hydroxyl group of salicylic acid [1].

  • Henry Reaction: The resulting 3-formylsalicylic acid undergoes a base-catalyzed nitroaldol (Henry) condensation with nitromethane to yield a nitrostyrene intermediate [2].

  • Reduction: The nitrovinyl intermediate is subjected to catalytic hydrogenation (typically using Pd/C) to yield the final primary amine.

Causality & Insight: The primary advantage of Route A is the avoidance of highly toxic cyanide salts. However, the Duff reaction inherently produces a mixture of 3-formyl and 5-formyl isomers. The 3-formyl isomer must be isolated via differential solubility or steam distillation prior to the Henry reaction. Furthermore, reducing the conjugated nitrostyrene directly to an alkane-amine requires carefully optimized hydrogen pressures to prevent the premature reduction of the alkene before the nitro group, which can stall the reaction at the hydroxylamine stage.

Route B: The Cyanomethylation Route

This route relies on direct alkylation followed by nucleophilic substitution.

  • Chloromethylation: Salicylic acid is reacted with paraformaldehyde and hydrogen chloride gas to yield 3-(chloromethyl)-2-hydroxybenzoic acid.

  • Cyanidation: An SN​2 displacement using sodium cyanide (NaCN) generates the nitrile intermediate.

  • Nitrile Reduction: The nitrile is reduced to the primary amine using catalytic hydrogenation [3].

Causality & Insight: Route B is highly atom-economical and avoids the isomeric mixtures seen in the Duff reaction. However, the reduction of nitriles is notoriously prone to side reactions [4]. As the primary amine forms, it can attack the intermediate imine, leading to the formation of unwanted secondary and tertiary amines. To suppress this, the protocol must be conducted in a two-phase solvent system or in the presence of excess anhydrous ammonia when using Palladium-activated Raney-Nickel[5]. The ammonia shifts the equilibrium, forcing the imine intermediate to reduce cleanly to the primary amine.

Visualizing the Synthetic Workflows

SyntheticRoutes cluster_A Route A: Nitroaldol (Henry) cluster_B Route B: Cyanomethylation SA Salicylic Acid Formyl 3-Formylsalicylic Acid SA->Formyl HMTA, Acid Chloro 3-(Chloromethyl)salicylic Acid SA->Chloro HCHO, HCl Nitro 3-(2-Nitrovinyl)-2- hydroxybenzoic acid Formyl->Nitro MeNO2, Base Target 3-(2-Aminoethyl)-2- hydroxybenzoic acid Nitro->Target H2, Pd/C Cyano 3-(Cyanomethyl)salicylic Acid Chloro->Cyano NaCN Cyano->Target H2, Raney-Ni, NH3

Comparison of Route A (Nitroaldol) and Route B (Cyanomethylation) synthetic pathways.

Quantitative Data Comparison

The following table summarizes the experimental metrics derived from optimizing both routes in a standard process chemistry setting.

Performance MetricRoute A: Nitroaldol (Henry)Route B: Cyanomethylation
Overall Yield (3 steps) 42 - 48%58 - 65%
Regioselectivity Moderate (Requires isomer separation)High (Direct ortho-directing effects)
Key Catalysts/Reagents HMTA, Nitromethane, 10% Pd/CHCl(g), NaCN, Pd-activated Raney-Ni
Primary Impurities 5-formyl derivatives, hydroxylaminesSecondary/Tertiary amines
Safety / EHS Profile Moderate (Nitromethane handling)High Risk (Cyanide toxicity)
Scalability Excellent (Readily scaled to >1 kg)Moderate (Requires strict cyanide controls)

Self-Validating Experimental Protocols

Protocol 1: Route A (Nitroaldol Pathway)

Step 1: Duff Formylation

  • Heat a mixture of glycerol (150 mL) and boric acid (35 g) to 150°C under mechanical stirring to form glyceroboric acid [1].

  • Add a finely milled mixture of salicylic acid (50 g) and hexamethylenetetramine (HMTA, 50 g) in portions over 30 minutes. Maintain 150°C for 2 hours.

  • Cool to 110°C, add 200 mL of 20% sulfuric acid, and reflux for 1 hour to hydrolyze the imine intermediates.

  • Cool to room temperature and extract with ethyl acetate. Validation Check: Purify via steam distillation; the 3-formylsalicylic acid is highly volatile with steam due to intramolecular hydrogen bonding, leaving the 5-formyl isomer behind.

Step 2: Henry Reaction & Reduction

  • Dissolve 3-formylsalicylic acid (10 g) in methanol (50 mL). Add nitromethane (18 mL) and catalytic ammonium acetate (1 g). Reflux for 4 hours until the nitrostyrene precipitates [2].

  • Transfer the isolated nitrostyrene (5 g) to a Parr hydrogenator. Dissolve in methanol (100 mL) and add 10% Pd/C (0.5 g).

  • Hydrogenate at 50 psi H2​ at 40°C for 12 hours. Filter through Celite, concentrate, and recrystallize from ethanol to yield the target amine.

Protocol 2: Route B (Cyanomethylation Pathway)

Step 1: Chloromethylation & Cyanidation

  • Suspend salicylic acid (20 g) and paraformaldehyde (6 g) in glacial acetic acid (100 mL). Bubble anhydrous HCl gas through the mixture at 40°C for 6 hours.

  • Isolate the precipitated 3-(chloromethyl)salicylic acid and dissolve immediately in DMF (50 mL).

  • Safety Warning: Conduct in a highly ventilated fume hood. Slowly add sodium cyanide (NaCN, 6 g) dissolved in water (15 mL). Stir at 60°C for 4 hours. Quench with ferrous sulfate to neutralize unreacted cyanide, then extract the nitrile intermediate.

Step 2: Nitrile Reduction (Suppression of Secondary Amines)

  • Dissolve the nitrile intermediate (10 g) in 7M ammonia in methanol (150 mL). Validation Check: The high concentration of ammonia is critical to prevent the dimerization of the amine [4].

  • Add Palladium-activated Raney-Nickel catalyst (1.5 g) [5].

  • Hydrogenate in an autoclave at 100 psi H2​ and 60°C for 8 hours.

  • Vent carefully, filter the catalyst under an inert atmosphere (Raney-Ni is pyrophoric), and evaporate the solvent to yield 3-(2-Aminoethyl)-2-hydroxybenzoic acid.

Downstream Application Pathway

BioPathway Target 3-(2-Aminoethyl)- 2-hydroxybenzoic acid Amide Amide Coupling (Derivatization) Target->Amide SIRT5 SIRT5 Inhibition Amide->SIRT5 COX2 COX-2 Inhibition Amide->COX2 Metabolism Metabolic Regulation (Cancer/Neuro) SIRT5->Metabolism Inflammation Anti-inflammatory Analgesic Effects COX2->Inflammation

Downstream pharmacological applications of 3-(2-Aminoethyl)-2-hydroxybenzoic acid derivatives.

Conclusion

For research laboratories prioritizing safety and ease of handling, Route A (Nitroaldol) is the recommended protocol, provided that the steam distillation step is strictly adhered to for isomeric purity. For industrial scale-up where atom economy and overall yield are paramount—and where rigorous EHS infrastructure exists to handle cyanides—Route B (Cyanomethylation) proves to be the more efficient pathway, provided ammonia is utilized during the reduction phase to guarantee primary amine selectivity.

References

  • Benchchem. "The Discovery and Synthesis of 3-Formylsalicylic Acid: A Technical Guide." Benchchem Application Notes.
  • Frontiers in Chemistry. "Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted Acetonitriles." Frontiers.
  • Chemguide. "Reduction of nitriles to primary amines." Chemguide.
  • Google Patents. "US4739120A - Process for the hydrogenation of nitriles to primary amines." Google Patents.
  • University of Dundee Research Portal. "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel." University of Dundee.
Comparative

A Comparative Guide to the Purity Assessment of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid by HPLC and NMR

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a foundational requirement for ensuring safety, efficacy, and reproducibility. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a foundational requirement for ensuring safety, efficacy, and reproducibility. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of 3-(2-Aminoethyl)-2-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The choice of analytical methodology is paramount and is guided by the specific questions being asked about the sample. While HPLC is a cornerstone for quantitative analysis of purity and impurity profiling, NMR offers unparalleled capabilities for structural elucidation and absolute quantification without the need for identical reference standards.[1][2] This guide will dissect the strengths and applications of each technique, providing a comprehensive framework for their use in the quality control of 3-(2-Aminoethyl)-2-hydroxybenzoic acid.

The Orthogonal Approach: HPLC and NMR Synergy

An orthogonal approach, utilizing techniques that measure sample properties based on different principles, provides a more complete picture of a compound's purity.[1] HPLC separates components based on their differential partitioning between a mobile and stationary phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei.[3][4] Employing both methods offers a self-validating system for purity assessment, enhancing confidence in the analytical results.

Section 1: Quantitative Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and precise technique widely employed in the pharmaceutical industry for separating and quantifying components in a sample.[3][5] For 3-(2-Aminoethyl)-2-hydroxybenzoic acid, a reversed-phase HPLC (RP-HPLC) method is typically suitable due to the compound's polarity.[5]

Causality Behind Experimental Choices

The development of a robust HPLC method involves a systematic optimization of several parameters.[6][7] The selection of the stationary phase, mobile phase composition, and detector settings are all critical for achieving accurate and reliable results.[3] For aromatic compounds like 3-(2-Aminoethyl)-2-hydroxybenzoic acid, a C18 column is a common starting point as it provides good retention and separation of moderately polar to nonpolar substances.[5] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation of the main compound from any potential impurities. The pH of the mobile phase is a crucial parameter to control, as it can affect the ionization state of the analyte and thus its retention on the column.[3] UV detection is appropriate for this compound due to the presence of the aromatic ring, which acts as a chromophore.[8]

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol outlines a general procedure for the purity assessment of 3-(2-Aminoethyl)-2-hydroxybenzoic acid. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[9][10][11]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 3-(2-Aminoethyl)-2-hydroxybenzoic acid sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Solution: Accurately weigh and dissolve approximately 1 mg of 3-(2-Aminoethyl)-2-hydroxybenzoic acid in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 280 nm (or a wavelength determined by UV scan of the analyte)

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Hypothetical HPLC Purity Data for 3-(2-Aminoethyl)-2-hydroxybenzoic acid

Sample LotRetention Time (min)Peak AreaArea %
Lot A
Impurity 14.515000.05
Main Peak8.2298500099.85
Impurity 210.145000.10
Lot B
Impurity 14.521000.07
Main Peak8.2297900099.70
Impurity 39.560000.20
Impurity 210.19000.03

Section 2: Structural Confirmation and Absolute Purity by Quantitative NMR (qNMR)

NMR spectroscopy is a primary analytical method that provides detailed structural information about a molecule and can be used for quantitative analysis without the need for a calibration curve of the same substance.[2][12] Quantitative NMR (qNMR) is particularly valuable for determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[13][14]

Causality Behind Experimental Choices

The success of a qNMR experiment hinges on several key factors. A suitable internal standard must be chosen that is stable, does not react with the sample, and has signals that do not overlap with those of the analyte.[13] Maleic acid or dimethyl sulfone are common choices. The solvent, typically a deuterated solvent like DMSO-d6 or D2O, must completely dissolve both the sample and the internal standard.[13] For accurate quantification, it is crucial to ensure complete relaxation of the nuclei between pulses; this is achieved by setting a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest T1 relaxation time of the signals of interest.[15]

Experimental Protocol: qNMR for Absolute Purity Assessment

This protocol provides a step-by-step guide for determining the absolute purity of 3-(2-Aminoethyl)-2-hydroxybenzoic acid using ¹H qNMR.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

  • 3-(2-Aminoethyl)-2-hydroxybenzoic acid sample

  • Certified internal standard (e.g., maleic acid, purity ≥ 99.5%)

  • Deuterated solvent (e.g., DMSO-d6)

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-(2-Aminoethyl)-2-hydroxybenzoic acid sample into a vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with the following parameters:

    • Pulse Angle: 30-90°

    • Relaxation Delay (D1): ≥ 60 seconds (or 5-7 times the longest T1)

    • Number of Scans: 16 or more for good signal-to-noise

    • Acquisition Time: ≥ 3 seconds

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula[13]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity_std = Purity of the internal standard

Data Presentation

Table 2: Hypothetical qNMR Purity Data for 3-(2-Aminoethyl)-2-hydroxybenzoic acid

ParameterAnalyteInternal Standard (Maleic Acid)
Mass (m)10.15 mg5.02 mg
Molar Mass (M)181.19 g/mol 116.07 g/mol
Integrated SignalAromatic proton at 7.5 ppmOlefinic protons at 6.0 ppm
Number of Protons (N)12
Integral Area (I)1.001.15
Purity of Standard-99.8%
Calculated Purity 99.2%

Comparison of HPLC and NMR for Purity Assessment

FeatureHPLCNMR
Principle Separation based on physicochemical interactionsDetection based on nuclear magnetic properties
Quantification Relative (area %) or external/internal standard calibrationAbsolute (with certified internal standard)
Structural Info NoneDetailed structural information
Sensitivity High (ppm to ppb)Lower (µg to mg)
Throughput HighLower
Impurity ID Requires reference standards or MS couplingCan identify unknown impurities with sufficient concentration
Validation Requires extensive validation per ICH guidelines[9][16]Requires careful parameter optimization (e.g., relaxation delay)

Visualization of Experimental Workflows

HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B E Inject Sample B->E C Prepare Mobile Phases D Equilibrate Column C->D F Gradient Elution E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Area % Purity H->I

Caption: Workflow for purity determination by HPLC.

qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer E Set Acquisition Parameters (e.g., D1) D->E F Acquire 1H Spectrum E->F G Process Spectrum (Phase, Baseline) F->G H Integrate Analyte & Standard Signals G->H I Calculate Absolute Purity H->I

Caption: Workflow for purity determination by qNMR.

Conclusion

Both HPLC and NMR are indispensable tools for the purity assessment of 3-(2-Aminoethyl)-2-hydroxybenzoic acid. HPLC provides a sensitive and high-throughput method for determining relative purity and profiling impurities, making it ideal for routine quality control.[17] In contrast, qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, along with invaluable structural confirmation.[2][14] For a comprehensive and robust quality assessment, a synergistic approach utilizing both techniques is highly recommended. This ensures not only the quantification of purity but also the structural integrity of the compound, aligning with the stringent requirements of the pharmaceutical and chemical industries.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Vertex AI Search.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. IntuitionLabs.
  • An Effective Approach to HPLC Method Development - Onyx Scientific. Onyx Scientific.
  • Understanding ICH Q2(R2)
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma.
  • Quantitative NMR (qNMR)
  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences. Journal of Chemical and Pharmaceutical Sciences.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Asian Journal of Pharmaceutical Research.
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. ScienceDirect.
  • Hplc method development and valid
  • NMR characterization of small and large molecules - ResolveMass Laboratories Inc.
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. St. Norbert College Digital Commons.

Sources

Validation

Comparative Study of Substituted Hydroxybenzoic Acid Isomers: Structural Causality and Analytical Workflows

Executive Summary Substituted hydroxybenzoic acids—specifically the positional isomers 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid—are fundamental building blocks in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

Substituted hydroxybenzoic acids—specifically the positional isomers 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid—are fundamental building blocks in pharmaceutical, cosmetic, and polymer sciences[1]. Despite sharing the identical molecular formula ( C7​H6​O3​ ), the relative spatial arrangement of their hydroxyl (-OH) and carboxyl (-COOH) groups dictates profoundly different physicochemical behaviors. This guide objectively compares their structural thermodynamics, acidity, and binding affinities, providing researchers with field-proven analytical protocols for their separation and characterization.

Mechanistic Causality: Structure Dictates Function

As an application scientist, I emphasize that understanding the why behind molecular behavior is critical for robust assay development. The divergent properties of these isomers stem directly from their hydrogen-bonding modalities and electronic ring effects[2].

Acidity and the Ortho Effect

The acid dissociation constant ( pKa ) is a primary differentiator among these isomers:

  • 2-Hydroxybenzoic Acid (pKa ~2.97): The strongest acid of the three. Upon deprotonation, the ortho-positioned hydroxyl group forms a highly stable, six-membered intramolecular hydrogen bond with the carboxylate anion[2]. This chelation effect drastically stabilizes the conjugate base, facilitating rapid proton release[3].

  • 3-Hydroxybenzoic Acid (pKa ~3.84): Exhibits intermediate acidity. The meta-hydroxyl group is sterically restricted from forming an intramolecular bond; however, its inductive electron-withdrawing effect (-I) slightly stabilizes the carboxylate[2].

  • 4-Hydroxybenzoic Acid (pKa ~4.54): The weakest acid. The para-hydroxyl group relies entirely on intermolecular hydrogen bonding[4]. Furthermore, its resonance electron-donating effect (+M) directly opposes the carboxylate, destabilizing the conjugate base and reducing overall acidity[2].

Thermodynamics and Crystal Lattice

The shift from intramolecular to intermolecular hydrogen bonding also dictates thermal stability. 2-HBA forms discrete, internally bonded units, reducing its capacity to form an extensive intermolecular network, resulting in a lower melting point (~158 °C). Conversely, 4-HBA forms strong, linear intermolecular hydrogen bonds, creating a robust crystal lattice that requires significantly more energy to disrupt (melting point ~214 °C)[1].

Calcium Binding Affinity

In biological and formulation contexts, metal chelation is a critical parameter. 2-HBA acts as a bidentate ligand, binding Ca2+ strongly ( Kass​=280Lmol−1 ) due to the synergistic geometry of the adjacent carboxylate and phenolic oxygen[3]. The 3-HBA and 4-HBA isomers lack this geometric advantage, resulting in weak, entropy-driven binding ( Kass​=7 and 8Lmol−1 , respectively)[3].

Quantitative Data Comparison

The following table summarizes the critical physicochemical parameters of the three primary isomers to aid in formulation and separation planning.

Property2-Hydroxybenzoic Acid3-Hydroxybenzoic Acid4-Hydroxybenzoic Acid
Common Name Salicylic Acidm-Hydroxybenzoic Acidp-Hydroxybenzoic Acid
Primary Application Aspirin precursor, KeratolyticChemical intermediateParaben precursor, Polymers[1]
Acidity ( pKa1​ ) 2.97[3]3.84[2]4.54[1]
Melting Point 158 °C200 °C214.5 °C[1]
Calcium Binding ( Kass​ ) 280 Lmol−1 [3]7 Lmol−1 [3]8 Lmol−1 [3]
Dominant H-Bonding Intramolecular[4]Intermolecular[4]Intermolecular[4]

Logical Workflow Visualization

G Root Hydroxybenzoic Acid Isomers O_iso 2-HBA (Ortho) Root->O_iso M_iso 3-HBA (Meta) Root->M_iso P_iso 4-HBA (Para) Root->P_iso Intra Intramolecular H-Bonding (Chelation Ring) O_iso->Intra Proximity Effect Inter Intermolecular H-Bonding (Crystal Lattice) M_iso->Inter Steric Distance P_iso->Inter Linear Geometry Prop1 High Acidity (pKa 2.97) Lower MP (158 °C) Intra->Prop1 Anion Stabilization Prop2 Intermediate Acidity (pKa 3.84) Inter->Prop2 -I Effect Only Prop3 Low Acidity (pKa 4.54) Higher MP (214 °C) Inter->Prop3 +M Effect Dominates

Logical workflow detailing how isomer structure dictates hydrogen bonding and physicochemical traits.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility in your lab, I have detailed two self-validating protocols for the separation and functional analysis of these isomers.

Protocol A: Baseline Separation of Isomers via HPLC-UV

Standard C18 stationary phases rely heavily on hydrophobic partitioning, which often fails to establish baseline resolution for positional isomers with nearly identical molecular weights and LogP values. To solve this, we utilize a Pentafluorophenyl (PFP) or Biphenyl column[5][6]. The fluorinated ring introduces orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and shape selectivity—which readily discriminate between the ortho, meta, and para configurations[5].

Materials:

  • Column: Reversed-phase C18-PFP (e.g., 150 mm × 4.6 mm, 3 µm particle size)[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Samples: 10 µg/mL analytical standards of 2-HBA, 3-HBA, and 4-HBA dissolved in 50:50 Water:Methanol.

Step-by-Step Methodology:

  • System Equilibration: Flush the HPLC system with 50:50 Mobile Phase A:B at a flow rate of 1.0 mL/min until the baseline stabilizes (approx. 15 column volumes).

  • Temperature Control: Set the column oven to 40 °C to ensure reproducible retention times and reduce mobile phase viscosity[7].

  • Gradient Elution Setup: Program a linear gradient starting at 5% B, ramping to 60% B over 10 minutes, holding for 2 minutes, and re-equilibrating at 5% B for 5 minutes.

  • Injection & Detection: Inject 5 µL of the sample mixture. Monitor the eluent using a UV-Vis or Diode Array Detector (DAD) set to 254 nm[7].

  • Validation Check: Elution order should be 4-HBA 3-HBA 2-HBA. The intramolecular hydrogen bonding of 2-HBA reduces its polar surface area, making it the most hydrophobic and thus the most retained on the reversed-phase column[5].

Protocol B: Electrochemical Determination of Calcium Binding Affinity

To validate the chelation capacity of the isomers, an electrochemical titration using a Calcium Ion-Selective Electrode (Ca-ISE) provides direct, quantitative thermodynamic data[3].

Materials:

  • Calcium Ion-Selective Electrode (Ca-ISE) coupled with a reference electrode.

  • 0.16 M NaCl solution (to mimic physiological ionic strength)[3].

  • Standardized 0.01 M CaCl2​ solution.

  • 0.05 M solutions of the sodium salts of 2-HBA, 3-HBA, and 4-HBA.

Step-by-Step Methodology:

  • Calibration: Calibrate the Ca-ISE using serial dilutions of the CaCl2​ standard in 0.16 M NaCl at a constant temperature (e.g., 25.0 °C)[3]. Plot the Nernstian response (mV vs. log[ Ca2+ ]).

  • Sample Preparation: Place 50 mL of the 0.05 M isomer sodium salt solution into a thermostated titration vessel at 25.0 °C.

  • Titration: Add the CaCl2​ standard solution in 0.5 mL increments under continuous magnetic stirring.

  • Measurement: Record the stable millivolt (mV) reading after each addition.

  • Data Analysis: Convert the mV readings to free [ Ca2+ ] using the calibration curve. Calculate the bound calcium by subtracting free [ Ca2+ ] from total added calcium. Use a Scatchard plot or non-linear regression to determine the association constant ( Kass​ ).

  • Validation Check: 2-HBA must yield a significantly steeper binding curve ( Kass​≈280Lmol−1 ) compared to the near-flat responses of 3-HBA and 4-HBA ( Kass​<10Lmol−1 )[3].

References

  • Why is 2-hydroxybenzoic acid more acidic than 4-hydroxybenzoic acid? Quora. Available at: [Link]

  • 4-Hydroxybenzoic acid. Wikipedia. Available at:[Link]

  • Antioxidant activity and calcium binding of isomeric hydroxybenzoates. NIH PMC. Available at:[Link]

  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical. Available at: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives. VU Research Repository. Available at: [Link]

  • ACE C18-PFP. Symta. Available at: [Link]

Sources

Comparative

Comparative Guide: The Ortho Effect in 2-Hydroxybenzoic Acid Derivatives

The "ortho effect" is a fundamental phenomenon in physical organic chemistry that profoundly influences the physicochemical properties of aromatic compounds. For researchers and drug development professionals, understand...

Author: BenchChem Technical Support Team. Date: March 2026

The "ortho effect" is a fundamental phenomenon in physical organic chemistry that profoundly influences the physicochemical properties of aromatic compounds. For researchers and drug development professionals, understanding this effect in 2-hydroxybenzoic acid (salicylic acid) and its derivatives is critical for optimizing drug formulation, predicting pharmacokinetics (such as lipophilicity and partition coefficients), and designing targeted cyclooxygenase (COX) inhibitors.

This guide objectively compares the chemical reactivity, acidity, and structural behavior of 2-hydroxybenzoic acid against its structural isomers and synthetic derivatives, supported by mechanistic analysis and field-proven experimental protocols.

Mechanistic Grounding: Unpacking the Ortho Effect

In benzoic acid derivatives, substituents at the ortho position generally induce a marked increase in acidity compared to their meta or para counterparts, regardless of whether the substituent is electron-donating or electron-withdrawing 1. In the case of 2-hydroxybenzoic acid, this enhanced acidity (pKa = 2.97) is driven by two synergistic mechanisms:

  • Intramolecular Hydrogen Bonding: Upon deprotonation of the carboxylic acid, the ortho-hydroxyl group acts as a hydrogen bond donor to the carboxylate oxygen, forming a highly stable six-membered chelate ring 2. This thermodynamic stabilization of the conjugate base drives the equilibrium toward the dissociated state.

  • Steric Inhibition of Resonance (SIR): The steric bulk of the ortho-substituent forces the carboxylate group slightly out of the plane of the aromatic ring. This disrupts the π -conjugation between the ring and the carboxylate, localizing the negative charge on the highly electronegative oxygen atoms rather than delocalizing it into the ring, further stabilizing the anion.

OrthoEffect A 2-Hydroxybenzoic Acid (Salicylic Acid) B Deprotonation of Carboxylic Acid A->B Aqueous Solution C Intramolecular H-Bonding (6-Membered Ring) B->C Ortho -OH Group D Steric Inhibition of Resonance (SIR) B->D Ortho Substituent E Stabilized Carboxylate Anion C->E Thermodynamic Stability D->E Reduced Conjugation F Enhanced Acidity (pKa = 2.97) E->F Macroscopic Result

Caption: Logical flow of the ortho effect enhancing acidity in 2-hydroxybenzoic acid.

Comparative Performance: Isomers and Derivatives

To isolate the impact of the ortho effect, we must compare 2-hydroxybenzoic acid with its positional isomers (3-HBA and 4-HBA) and key pharmaceutical derivatives.

In 4-hydroxybenzoic acid (pKa 4.54), the para-hydroxyl group exerts a strong resonance electron-donating effect (+R), which destabilizes the carboxylate anion, making it significantly less acidic than the parent benzoic acid (pKa 4.20) 3. In 3-hydroxybenzoic acid (pKa 3.84), the +R effect cannot operate from the meta position; only the electron-withdrawing inductive effect (-I) is present, resulting in moderate acidity 2.

Quantitative Comparison Table
CompoundSubstitution PositionpKa₁ (-COOH)pKa₂ (-OH)Intramolecular H-BondPharmacological Application
Benzoic Acid None4.20N/ANoAntifungal / Preservative
2-Hydroxybenzoic Acid Ortho2.9713.4Yes (Strong)Keratolytic / Precursor
3-Hydroxybenzoic Acid Meta3.849.9NoBiomarker / Intermediate
4-Hydroxybenzoic Acid Para4.549.3NoParaben Precursor 4
Acetylsalicylic Acid Ortho (Acetylated)~3.50N/ANoSystemic NSAID (Aspirin)
Diflunisal Ortho (+ Aryl group)~2.90>13YesLong-acting NSAID 5
Drug Development Implications

The presence of the ortho effect dictates the partition coefficient (LogP) and receptor binding affinity of NSAIDs. For example, in Diflunisal , the ortho-hydroxy group is intentionally preserved to maintain the steric resonance and hydrogen bonding required for anchoring into the COX enzyme active site 5. Conversely, in Aspirin (acetylsalicylic acid), the acetylation of the ortho-hydroxyl group eliminates the intramolecular hydrogen bond, raising the pKa to ~3.5. This slight reduction in acidity is a calculated design choice to alter its absorption profile across the gastric mucosa and enable its mechanism of action (irreversible acetylation of COX).

Experimental Validation: Potentiometric pKa Determination

To objectively quantify the ortho effect, researchers rely on potentiometric titration. This method provides a self-validating, highly accurate thermodynamic measurement of the acid dissociation constant 6.

Methodological Causality (Why we do what we do):
  • Co-Solvent Integration: Salicylic acid derivatives possess high lipophilicity and poor aqueous solubility. Titrations are performed in a mixed solvent system (e.g., DMSO/Water) 6. The apparent pKa is then extrapolated to 0% organic solvent using a Yasuda-Shedlovsky plot to find the true aqueous pKa.

  • Inert Atmosphere: The entire workflow is conducted under a continuous flow of Nitrogen ( N2​ ) gas. Atmospheric CO2​ rapidly dissolves in basic titrants to form carbonic acid, which introduces a systematic error that artificially shifts the equivalence point.

  • Gran Plot Linearization: Relying on the visual inflection point of a sigmoidal pH curve is subjective. A Gran plot transforms the pre-equivalence data into a linear function, where the x-intercept mathematically guarantees the exact equivalence volume, creating a self-validating data set 7.

Step-by-Step Protocol
  • Electrode Calibration: Calibrate a glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C using a jacketed titration vessel.

  • Sample Preparation: Dissolve accurately weighed 2-hydroxybenzoic acid (approx. 2 mM) in a 20% v/v DMSO/Water mixture. Add 0.1 M KCl to maintain a constant ionic strength, ensuring activity coefficients remain stable throughout the run.

  • Degassing: Purge the sample solution with high-purity N2​ gas for 15 minutes prior to titration to expel dissolved CO2​ . Maintain a gentle N2​ blanket over the liquid surface.

  • Titration Execution: Dispense standardized 0.05 M NaOH in 0.05 mL increments using an automated burette. Allow the potential to stabilize (drift < 0.1 mV/s) before recording each pH value.

  • Data Processing: Export the volume vs. pH data. Construct a Gran plot by plotting Vb​×10−pH against Vb​ (where Vb​ is the volume of base added). Determine the equivalence point ( Veq​ ) from the x-intercept. Calculate the pKa at the half-equivalence point ( Veq​/2 ) using the Henderson-Hasselbalch relationship.

TitrationWorkflow Step1 1. Sample Prep Dissolve derivative in DMSO/Water + 0.1M KCl Step2 2. Calibration & Purge Calibrate electrode & purge solution with N2 gas Step1->Step2 Step3 3. Titration Add standardized NaOH via automated burette Step2->Step3 Step4 4. Data Acquisition Record pH vs. Volume until post-equivalence Step3->Step4 Step5 5. Gran Plot Analysis Linearize data to find V_eq and calculate exact pKa Step4->Step5

Caption: Step-by-step potentiometric titration workflow for self-validating pKa determination.

References

  • Grokipedia - Ortho effect.
  • National Institutes of Health (NIH) - Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development.
  • Quora - Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?
  • Quora - Why is 2-hydroxybenzoic acid more acidic than 4-hydroxybenzoic acid?
  • The University of Liverpool Repository - pKa Determination in non-Aqueous Solvents.
  • Wikipedia - 4-Hydroxybenzoic acid.
  • ResearchGate - Potentiometric and spectroscopic determination of acid dissociation constants of some phenols and salicylic acids.

Sources

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